C.I. Acid Red 183
Description
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Structure
2D Structure
Properties
IUPAC Name |
disodium;5-chloro-3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O8S2.Cr.2Na.H2O/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26;;;;/h2-7,22-23H,1H3,(H,24,25,26)(H,27,28,29);;;;1H2/q;;2*+1;/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKJXBYQACYFJH-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)[O-])[O-])[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[OH-].[Na+].[Na+].[Cr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClCrN4Na2O9S2-3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6408-31-7 | |
| Record name | C.I. 18800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate(2-), [5-chloro-3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)benzenesulfonato(4-)]hydroxy-, sodium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium [5-chloro-3-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl]azo]-2-hydroxybenzene-1-sulphonato(4-)]hydroxychromate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
C.I. Acid Red 183: A Comprehensive Technical Guide
CAS Number: 6408-31-7
C.I. Number: 18800
Introduction
C.I. Acid Red 183 is a synthetic anionic dye belonging to the single azo class, complexed with chromium.[1] It is widely utilized in various industrial and research applications, primarily for its vibrant red coloration and dyeing properties. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, applications, toxicological profile, and experimental uses, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a red, powdered solid that is soluble in water.[1][2] Its chemical structure is characterized by a single azo bond (-N=N-) and the presence of a chromium complex, which is crucial for its stability and colorfastness.
| Property | Value | Source |
| CAS Registry Number | 6408-31-7 | [1][2] |
| C.I. Number | 18800 | |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂ · xCr | |
| Molecular Weight | 532.48 g/mol / 532.84 g/mol | |
| Synonyms | Acid Red GRE, Acid Red 2GA, Acid Red GR, Neolan Red GRE | |
| Appearance | Light red-yellow powder | |
| Solubility | Soluble in water (yields a red solution) | |
| λmax | 494 nm | |
| Boiling Point | 764.18 °C (Predicted) | |
| Density | 1.84 g/cm³ at 20°C (Predicted) |
Synthesis and Manufacturing
The manufacturing process for this compound involves a multi-step chemical synthesis. The process begins with the diazotization of an aromatic amine, followed by a coupling reaction and subsequent metal complexation.
Experimental Protocol: Synthesis
-
Diazotization: 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt.
-
Coupling Reaction: The resulting diazonium salt is then coupled with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone. This reaction forms the azo dye structure.
-
Chromium Complexation: The azo dye is then heated in an aqueous solution with a chromium salt (e.g., from formic acid and a chromium source) at approximately 125°C for 3 hours. This final step forms the stable chromium complex of this compound.
Applications
This compound has a range of applications stemming from its properties as a dye.
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Textile Industry: Its primary application is in the dyeing of protein fibers, such as wool and silk, as well as synthetic fibers like nylon. It is also used for leather dyeing.
-
Biological Research: In scientific research, it is utilized as a histological stain for microscopy, aiding in the visualization of cellular structures.
-
Adsorption Studies: It serves as a model anionic dye in environmental science and chemistry research, particularly in studies focused on the removal of dyes from aqueous solutions using various adsorbents.
-
Other Industries: this compound is also used in the paper and cosmetics industries.
Experimental Protocols: Adsorption Studies
This compound is frequently used to test the efficacy of new adsorbent materials for wastewater treatment. Below is a generalized experimental protocol for a batch adsorption study.
Materials and Methods
-
Preparation of Stock Solution: A stock solution of this compound (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of the dye powder in deionized water.
-
Batch Adsorption Experiments:
-
A known mass of the adsorbent material (e.g., activated carbon, clay) is added to a series of flasks.
-
A fixed volume of the this compound solution of a known initial concentration is added to each flask.
-
The flasks are then agitated in a shaker bath at a constant temperature for a predetermined period to reach equilibrium.
-
Parameters such as pH, adsorbent dose, initial dye concentration, and temperature can be varied to study their effect on the adsorption process.
-
-
Analysis:
-
After agitation, the solid adsorbent is separated from the solution by centrifugation or filtration.
-
The remaining concentration of this compound in the supernatant/filtrate is determined spectrophotometrically by measuring the absorbance at its λmax (494 nm).
-
The amount of dye adsorbed per unit mass of adsorbent (qₑ) is calculated using the mass balance equation.
-
-
Isotherm and Kinetic Modeling: The experimental data are often fitted to various adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism and rate.
References
An In-depth Technical Guide to C.I. Acid Red 183 (C.I. 18800) for Researchers and Scientists
This technical guide provides a comprehensive overview of C.I. Acid Red 183, a synthetic dye with significant applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information and standardized protocols for the application of this compound.
Chemical Identity and Synonyms
This compound, also known by its Colour Index number C.I. 18800, is a red-yellow light-soluble powder.[1] It is a single azo, metal complex dye.[1] A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing in research and publications.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| C.I. Name | This compound |
| C.I. Number | 18800 |
| CAS Number | 6408-31-7 |
| EC Number | 229-054-5 |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂ |
| Molecular Weight | 532.48 g/mol |
| Common Synonyms | Acid Red GRE, Acid Red 2GA, Acid Red GR, Neolan Red GRE, Neolan Red GR |
| Other Names | AR 183 dye, Doroxan Red GREN 200% |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are critical for its application in various experimental settings. This section summarizes the key quantitative data for this dye.
Table 2: Quantitative Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Notes |
| Physical Form | Powder | [2] |
| Color | Red-yellow light | [1] |
| Solubility | Soluble in water (forms a red solution) | [1] |
| λmax (in water) | 494 nm | |
| Extinction Coefficient (ε) | 2900 at 322 nm (in H₂O at 0.03 g/L) | |
| Extinction Coefficient (ε) | 7500 at 244 nm (in H₂O at 0.03 g/L) | |
| Behavior in Strong Acid | Turns red-light yellow in strong sulfuric acid; diluted to orange | |
| Behavior in Base | Turns orange in a 10% sodium hydroxide solution | |
| Dye Content | Typically around 30% in commercial preparations |
Manufacturing Process
The synthesis of this compound is a multi-step chemical process involving diazotization, coupling, and complexation reactions. A simplified workflow of the manufacturing process is illustrated in the diagram below.
Applications in Research and Drug Development
This compound is utilized in several areas of scientific research, primarily due to its properties as a stain. Its applications are particularly relevant in fields that support the drug development pipeline, such as preclinical safety and efficacy studies.
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Histology and Hematology: This dye is suitable for use in hematology and histology. As an acid dye, it is effective in staining cytoplasmic proteins and other structures that are basic in nature.
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Diagnostic Assays: this compound is a component in the manufacturing of diagnostic assays.
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Adsorption Studies: It has been used as a model anionic dye in environmental and chemical engineering research to study adsorption and dye recovery processes.
-
Textile and Leather Dyeing: Beyond the laboratory, it is widely used for dyeing wool and coloring leather.
Experimental Protocol: General Histological Staining
While specific protocols may vary depending on the tissue type and the target of interest, the following provides a generalized procedure for using an acid dye like this compound for staining paraffin-embedded tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
This compound staining solution (e.g., 1% w/v in aqueous solution, adjusted to an acidic pH with acetic acid)
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Differentiating agent (e.g., acid alcohol)
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Dehydrating agents (graded alcohols)
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Clearing agent (e.g., xylene)
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Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of graded alcohols to rehydrate the tissue sections. Finally, rinse with distilled water.
-
Staining: Immerse the slides in the this compound staining solution for a predetermined time (typically 5-15 minutes).
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Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
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Differentiation: Dip the slides in a differentiating agent (e.g., acid alcohol) for a short period to remove non-specific staining. This step should be monitored microscopically.
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Dehydration: Dehydrate the sections through a series of graded alcohols.
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Clearing: Clear the sections in xylene.
-
Mounting: Apply a coverslip using an appropriate mounting medium.
The workflow for this generalized histological staining protocol is depicted in the following diagram.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer. It is classified as a combustible solid.
Conclusion
This compound is a versatile acid dye with established applications in histology and diagnostic assay manufacturing, making it a relevant tool for researchers in the life sciences and drug development. Its well-defined chemical and physical properties, along with standardized staining procedures, ensure its utility in a variety of research contexts.
References
Molecular weight and formula of Acid Red 183
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Red 183, an azo dye with significant applications across various scientific and industrial fields. The guide details its molecular characteristics and summarizes key experimental applications, offering valuable insights for professionals in research and development.
Core Chemical Identifiers and Properties
Acid Red 183 is a synthetically produced anionic dye, recognized for its utility in laboratory and industrial settings. Its chemical structure and properties are fundamental to its function as a colorant and research tool. The following table summarizes the key quantitative data for Acid Red 183.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂·xCr | [1][2][3] |
| Alternative Formula: C₁₆H₁₁ClN₄Na₂O₈S₂ | [4] | |
| Molecular Weight | 532.84 g/mol | [1] |
| Alternative Weight: 532.48 g/mol | ||
| CAS Number | 6408-31-7 | |
| Color Index Number | 18800 | |
| Absorption Maximum (λmax) | 494 nm |
Applications in Scientific Research
Acid Red 183's utility extends beyond its industrial use as a dye for textiles and leather. In a research context, it is employed in several specialized applications:
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Histology and Staining: The dye is suitable for use in hematology and histology, where it serves as a staining agent for the microscopic visualization of cellular structures.
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Drug Formulation: In pharmaceutical sciences, Acid Red 183 can be used in the development of drug formulations to identify and track active ingredients through colorimetric methods.
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Environmental Science: The compound is a subject of study in environmental research, particularly in the development of methods for dye recovery and wastewater treatment. Studies have explored its adsorption from aqueous solutions using materials like activated carbon and clays.
Experimental Protocol: Fungal Biodegradation of Acid Red 183
A notable area of research is the biodegradation of azo dyes like Acid Red 183, which are common industrial pollutants. A study demonstrated the effective degradation of this dye by the fungal strain Penicillium oxalicum SAR-3. The following protocol is based on the methodologies described in this research.
1. Fungal Strain and Culture Preparation:
- The Penicillium oxalicum SAR-3 strain is isolated from a dye-contaminated soil sample.
- The strain is cultured and maintained on a suitable growth medium, such as potato dextrose agar, to prepare a fungal inoculum for the degradation experiments.
2. Decolorization Experiment:
- A defined concentration of Acid Red 183 (e.g., 100 mg/L) is added to a liquid mineral salt medium.
- The medium is inoculated with a standardized amount of the P. oxalicum SAR-3 fungal culture.
- The cultures are incubated under controlled conditions (e.g., 30°C, pH 7.0) for a specified period (e.g., 120 hours).
3. Analysis of Degradation:
- Aliquots of the culture medium are collected at regular intervals.
- The samples are centrifuged to remove fungal biomass.
- The supernatant is analyzed spectrophotometrically at the dye's maximum absorbance wavelength (494 nm) to determine the extent of decolorization.
4. Enzyme Activity Assay:
- The activity of extracellular enzymes, such as manganese peroxidase, is measured from the culture supernatant. This enzyme is implicated in the breakdown of the dye's molecular structure.
5. Spectroscopic Analysis:
- Techniques such as UV-Vis and FTIR spectroscopy are employed to analyze the byproducts of the dye's degradation, confirming the catabolism of the parent molecule.
The following diagram illustrates the general workflow for this biodegradation experiment.
Signaling Pathways
It is important to clarify that while the name "Acid Red 183" may appear in proximity to discussions of biological signaling, this is often due to a coincidental naming overlap with unrelated molecules. Specifically, searches for signaling pathways related to "183" frequently yield results for G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 is involved in immune responses and is activated by oxysterols. There is no evidence in the reviewed literature to suggest that Acid Red 183, the dye, is an active participant in or modulator of cellular signaling pathways. Its primary biological research application is as a staining agent.
References
An In-depth Technical Guide to the Spectral Properties and Maximum Absorbance of Acid Red 183
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Acid Red 183, with a focus on its maximum absorbance. It includes detailed experimental protocols for the characterization of this dye and visual workflows for its application in common laboratory and industrial processes.
Introduction to Acid Red 183
Acid Red 183, also known by its Colour Index number C.I. 18800, is a synthetic anionic monoazo dye that incorporates a chromium complex.[1][2] Due to its vibrant red-yellow hue and good water solubility, it finds applications in various fields, including the textile industry for dyeing wool and leather, in cosmetics, and as a biological stain in histology and hematology.[2][3] Its utility in research and diagnostics stems from its ability to bind to and impart color to specific cellular components.[3]
Physicochemical Properties of Acid Red 183
A summary of the key physicochemical properties of Acid Red 183 is presented in Table 1.
Table 1: Physicochemical Properties of Acid Red 183
| Property | Value | Reference(s) |
| IUPAC Name | disodium;5-chloro-2-hydroxy-3-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]diazenyl]benzenesulfonate;chromium | |
| CAS Number | 6408-31-7 | |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂·xCr | |
| Molecular Weight | 532.84 g/mol | |
| Colour Index No. | 18800 | |
| Appearance | Powder | |
| Solubility | Soluble in water (imparting a red color). |
Spectral Properties of Acid Red 183
The color of Acid Red 183 arises from its absorption of light in the visible region of the electromagnetic spectrum. This absorption is primarily due to the electronic transitions within the azo chromophore (-N=N-) and the associated aromatic systems.
Maximum Absorbance (λmax)
The wavelength at which a substance shows maximum absorbance is denoted as λmax. For Acid Red 183, the maximum absorbance is consistently reported in the visible range.
Table 2: Spectral Properties of Acid Red 183 in Water
| Parameter | Value | Reference(s) |
| Maximum Absorbance (λmax) | 494 nm | |
| Molar Absorptivity (ε) at λmax | Data not available in the searched literature. |
Experimental Protocols
Determination of λmax and Molar Absorptivity of Acid Red 183
This protocol outlines the procedure for determining the spectral characteristics of Acid Red 183 using UV-Vis spectrophotometry.
Materials:
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Acid Red 183 powder
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Distilled or deionized water (spectrophotometric grade)
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Volumetric flasks (e.g., 100 mL, 10 mL)
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Pipettes
-
UV-Vis spectrophotometer
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Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of Acid Red 183 powder (e.g., 10 mg) and dissolve it in a known volume of distilled water (e.g., 100 mL) in a volumetric flask to create a stock solution. Calculate the molar concentration of this stock solution.
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Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions of known, lower concentrations (e.g., in the range of 1 x 10⁻⁵ M).
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 350-700 nm).
-
Blank Measurement: Fill a clean cuvette with distilled water (the solvent used for the solutions). Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.
-
Determination of λmax:
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Take one of the prepared standard solutions of Acid Red 183 and rinse a clean cuvette with a small amount of it.
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Fill the cuvette with the standard solution and place it in the spectrophotometer.
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Perform a wavelength scan to obtain the absorption spectrum.
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Identify the wavelength at which the absorbance is highest; this is the λmax.
-
-
Determination of Molar Absorptivity:
-
Set the spectrophotometer to the determined λmax (494 nm).
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Measure the absorbance of each of the prepared standard solutions at this wavelength.
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Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).
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According to the Beer-Lambert law, this plot should be linear. Determine the slope of the line. The slope of this line is equal to the molar absorptivity (ε) when the path length is 1 cm.
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Representative Histological Staining Protocol using an Acid Dye
The following is a general protocol for using an acid dye like Acid Red 183 as a counterstain in a typical histological procedure, such as Hematoxylin and Eosin (H&E) staining, where an acid dye stains basic tissue components like cytoplasm.
Materials:
-
Paraffin-embedded tissue sections on microscope slides
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Xylene
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Graded ethanol solutions (100%, 95%, 70%)
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Distilled water
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Hematoxylin solution (e.g., Harris's or Weigert's)
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Acid alcohol (for differentiation)
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Scott's tap water substitute or alkaline water (for bluing)
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Acid Red 183 staining solution (e.g., 0.5% w/v in distilled water with 1% acetic acid)
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Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene to remove paraffin wax.
-
Rehydrate the tissue sections by passing them through descending grades of alcohol (e.g., two changes each of 100% and 95% ethanol, followed by 70% ethanol).
-
Rinse with running tap water.
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Nuclear Staining:
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Immerse slides in a hematoxylin solution to stain the cell nuclei.
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Rinse in running tap water.
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Briefly dip the slides in acid alcohol to remove excess stain (differentiation).
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Wash again in running tap water.
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Immerse in Scott's tap water substitute or an alkaline solution to "blue" the nuclei.
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Wash in running tap water.
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-
Counterstaining with Acid Red 183:
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Immerse the slides in the Acid Red 183 solution. The duration will depend on the desired staining intensity and should be optimized.
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Briefly rinse in distilled water to remove excess dye.
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Dehydration and Mounting:
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Dehydrate the tissue sections by passing them through ascending grades of alcohol (e.g., 95% and 100% ethanol).
-
Clear the slides in two changes of xylene.
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Apply a drop of mounting medium to the tissue section and place a coverslip.
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Experimental and Industrial Workflows
The following diagrams, created using the DOT language, illustrate common workflows involving the characterization and application of azo dyes like Acid Red 183.
Caption: Workflow for determining the spectral properties of Acid Red 183.
Caption: General workflow for histological staining using an acid dye.
Caption: Generalized workflow for textile dyeing with an azo dye.
References
Unraveling the Staining Mechanism of Acid Red 183: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 183, an anionic monoazo dye complexed with metal, is utilized across various industries, including applications in biological staining for hematology and histology.[1][2] This technical guide delves into the core mechanism of action governing Acid Red 183 staining, drawing upon the fundamental principles of acid dye-tissue interactions. While specific literature on the detailed molecular interactions and optimized protocols for Acid Red 183 in biological research is limited, this document provides a comprehensive overview based on the established behavior of analogous acid dyes. The guide outlines the theoretical basis of staining, hypothetical experimental protocols, and the factors influencing staining outcomes, offering a foundational resource for researchers employing this dye.
Core Principles of Acid Dye Staining
The staining mechanism of acid dyes, including Acid Red 183, is primarily governed by electrostatic interactions between the anionic dye molecules and cationic components within biological tissues.[3]
1.1. Chemical Properties of Acid Red 183
Acid Red 183 is characterized by the presence of one or more anionic functional groups, such as sulfonate (-SO3⁻) or carboxyl (-COO⁻) groups. These groups impart a net negative charge to the dye molecule in aqueous solutions. The molecular structure of Acid Red 183 is a single azo group with metal complexes.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₁ClN₄Na₂O₈S₂ | |
| Molecular Weight | 532.48 g/mol | |
| CAS Number | 6408-31-7 | |
| Type | Single azo, Metal Complex |
1.2. Interaction with Tissue Components
In a biological context, acid dyes bind to acidophilic or eosinophilic tissue components, which are positively charged at the acidic pH typically used for staining. These components are rich in proteins containing amino groups (-NH3⁺) that act as the primary binding sites for the anionic dye molecules.
Key protein-rich structures that are stained by acid dyes include:
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Cytoplasm: The abundant proteins within the cytoplasm provide numerous cationic sites for dye binding.
-
Mitochondria: These organelles have a high protein content.
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Extracellular Matrix: Proteins like collagen in the connective tissue are also targets for acid dyes.
The following diagram illustrates the fundamental electrostatic interaction:
Caption: Electrostatic attraction between the anionic Acid Red 183 dye and a cationic amino group on a tissue protein.
Factors Influencing Staining
The efficacy and specificity of Acid Red 183 staining are influenced by several key factors:
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pH of the Staining Solution: The pH of the staining solution is a critical determinant of staining intensity. An acidic pH (typically below 6) is generally preferred for acid dyes. In an acidic environment, the amino groups of proteins are protonated (-NH3⁺), increasing their positive charge and enhancing their affinity for the anionic dye. Conversely, at a higher pH, the tissue proteins become less protonated or even negatively charged, which would repel the acid dye.
-
Dye Concentration: The concentration of Acid Red 183 in the staining solution will affect the intensity of the stain. Higher concentrations can lead to more intense staining but may also increase non-specific background staining.
-
Temperature: Increased temperature can enhance the rate of dye diffusion into the tissue, potentially leading to a more rapid and intense stain. However, excessive heat can damage tissue morphology.
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Presence of Salts: The addition of salts to the staining solution can influence the staining process by altering the ionic strength of the solution, which can affect the electrostatic interactions between the dye and the tissue.
Hypothetical Experimental Protocols
3.1. Staining of Paraffin-Embedded Tissue Sections
This protocol outlines the basic steps for staining formalin-fixed, paraffin-embedded tissue sections with Acid Red 183 as a counterstain to a nuclear stain like hematoxylin.
Reagents:
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Acid Red 183 stock solution (e.g., 1% w/v in distilled water)
-
Acetic acid (e.g., 1%)
-
Hematoxylin solution (e.g., Mayer's or Harris')
-
Xylene
-
Ethanol (graded series: 100%, 95%, 70%)
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 2 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain with hematoxylin for 5-10 minutes.
-
Wash in running tap water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).
-
Wash in running tap water.
-
-
Acid Red 183 Staining:
-
Prepare the working staining solution by diluting the Acid Red 183 stock solution and acidifying with acetic acid (e.g., to a final concentration of 0.1% Acid Red 183 in 1% acetic acid).
-
Immerse slides in the Acid Red 183 working solution for 1-5 minutes (optimization required).
-
-
Dehydration and Mounting:
-
Briefly rinse in distilled water to remove excess stain.
-
Dehydrate rapidly through a graded series of ethanol (70%, 95%, 100%) for 1 minute each.
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple (if counterstained with hematoxylin)
-
Cytoplasm, muscle, collagen: Shades of red/pink
The following diagram illustrates a hypothetical workflow for this staining procedure:
Caption: Hypothetical workflow for staining paraffin-embedded tissue with Acid Red 183.
Quantitative Analysis of Staining
While no established protocols for the quantitative analysis of Acid Red 183 staining exist, general principles of quantitative microscopy could be applied. This would involve digital image analysis to measure the intensity of the red channel in stained tissues.
Hypothetical Quantitative Data Summary:
| Parameter | Hypothetical Value/Range | Notes |
| Optimal Staining Time | 1 - 5 minutes | Dependent on tissue type and desired intensity. |
| Optimal Dye Concentration | 0.05% - 0.5% (w/v) | Higher concentrations may require shorter staining times. |
| pH of Staining Solution | 4.0 - 5.5 | To be optimized for maximal protein protonation and minimal tissue damage. |
Conclusion
The mechanism of action for Acid Red 183 staining is rooted in the fundamental principles of electrostatic interactions that govern acid dyes in histology. As an anionic dye, it binds to cationic, protein-rich components of cells and tissues, primarily in the cytoplasm. The staining outcome is highly dependent on factors such as pH, dye concentration, and temperature. While specific, validated protocols and quantitative data for Acid Red 183 in biological research are currently lacking, this guide provides a theoretical framework and hypothetical protocols to aid researchers in the development and application of this dye for histological and cytological studies. Rigorous optimization and validation will be necessary to establish reliable and reproducible staining methods for specific research applications.
References
An In-depth Technical Guide to the Solubility and Stability of C.I. Acid Red 183
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of C.I. Acid Red 183 (CAS Number: 6408-31-7), an azo dye with applications in various industrial and scientific fields. This document summarizes available data on its solubility in different solvents and its stability under various environmental conditions. It also includes detailed experimental protocols for researchers to evaluate these properties in their own laboratories.
Introduction to this compound
This compound, a single azo metal complex dye, is recognized for its vibrant red color.[1] Its molecular formula is C₁₆H₁₁ClN₄Na₂O₈S₂, and it has a molecular weight of 532.48 g/mol .[1] This anionic dye is utilized in various applications, including textile dyeing, cosmetics, and as a component in histological and hematological staining.[2] Its utility is significantly influenced by its solubility and stability, which are critical parameters for formulation, application, and long-term performance.
Solubility of this compound
The solubility of a dye is a fundamental property that dictates its application and formulation. While this compound is generally described as being soluble in water, this section aims to provide a more detailed, albeit currently limited, quantitative understanding of its solubility in various solvents.[1]
Data Presentation: Solubility of this compound
| Solvent | Qualitative Solubility | Quantitative Solubility (g/L at 25 °C) | Reference |
| Water | Soluble | Data not available in reviewed literature. | |
| Ethanol | Data not available | Data not available | |
| Methanol | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | |
| Dimethylformamide (DMF) | Data not available | Data not available |
Note: A single source reported a water solubility of 903.5 µg/L at 25°C; however, this value is anomalously low for a dye generally considered water-soluble and may be inaccurate or context-specific. Further experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvent of interest (e.g., deionized water, ethanol, DMSO)
-
Erlenmeyer flasks with stoppers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge and centrifuge tubes
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of Erlenmeyer flasks. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the selected solvent to each flask.
-
Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the flasks for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After shaking, allow the flasks to stand undisturbed for a sufficient time for the excess solid to settle. For finer suspensions, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions and the saturated sample solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 494 nm) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the saturated sample by interpolating its absorbance on the calibration curve.
-
-
Calculation: The determined concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
Logical Workflow for Solubility Determination:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability of this compound
The stability of a dye is its ability to resist degradation under various environmental factors such as light, heat, and pH. The degradation of this compound has been noted, particularly through advanced oxidation processes (AOPs) like Fenton and photo-Fenton treatments, and photocatalysis, indicating its susceptibility to oxidative degradation. Biodegradation has also been reported.
Data Presentation: Factors Affecting the Stability of this compound
| Condition | Effect on Stability | Quantitative Data/Kinetics | Reference |
| pH | Influential on degradation rate. For the related Acid Red 18, degradation is pH-dependent. | For C.I. Acid Red 18, optimal photocatalytic degradation was observed at pH 6.5. For this compound, electrochemical degradation was studied across a range of pH values. | |
| Temperature | Higher temperatures can accelerate degradation. | For the related Acid Red 18, photocatalytic degradation was studied at temperatures from 293 K to 343 K, with a decrease in reaction rate at the highest temperature. | |
| Light (Photostability) | Susceptible to photodegradation, especially in the presence of photocatalysts. | Photocatalytic degradation with ZnO nano-whiskers under UV light resulted in 68% decoloration after 150 minutes. |
Experimental Protocols for Stability Assessment
Photostability Testing
This protocol outlines a method to assess the degradation of this compound upon exposure to a light source.
Objective: To determine the photodegradation kinetics of this compound in a specific solvent.
Materials:
-
This compound solution of known concentration
-
Quartz cuvettes or a photoreactor
-
A controlled light source (e.g., UV lamp, solar simulator)
-
UV-Vis Spectrophotometer
-
Magnetic stirrer and stir bars (if using a photoreactor)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., deionized water) with an initial absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU) at its λmax.
-
Initial Measurement: Measure the initial absorbance (A₀) of the solution at λmax before light exposure.
-
Light Exposure: Place the sample in the photoreactor or expose the cuvette to the light source. If using a photoreactor, ensure continuous stirring.
-
Time-course Monitoring: At regular time intervals, withdraw an aliquot of the solution (or measure directly in the cuvette) and record the absorbance (Aₜ) at λmax.
-
Data Analysis:
-
Calculate the percentage of dye remaining at each time point using the formula: % Remaining = (Aₜ / A₀) * 100.
-
To determine the reaction kinetics, plot ln(A₀/Aₜ) versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics, and the slope of the line is the rate constant (k).
-
Thermal Stability Testing
This protocol assesses the stability of this compound at elevated temperatures.
Objective: To determine the thermal degradation kinetics of this compound.
Materials:
-
This compound solution of known concentration
-
Sealed, temperature-resistant vials (e.g., amber glass HPLC vials)
-
Temperature-controlled oven or water bath
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Prepare aliquots of the this compound solution in multiple sealed vials.
-
Initial Measurement: Analyze an initial sample (t=0) to determine the initial concentration (C₀) using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Incubation: Place the vials in an oven or water bath set to the desired temperature (e.g., 40°C, 60°C, 80°C).
-
Time-course Analysis: At specified time intervals, remove a vial, allow it to cool to room temperature, and analyze the concentration of the remaining dye (Cₜ).
-
Data Analysis: Similar to photostability testing, calculate the percentage of dye remaining and determine the degradation kinetics by plotting the appropriate function of concentration versus time (e.g., ln(C₀/Cₜ) vs. time for pseudo-first-order kinetics).
pH Stability Testing
This protocol evaluates the stability of this compound across a range of pH values.
Objective: To determine the effect of pH on the stability of this compound.
Materials:
-
This compound stock solution
-
A series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 11)
-
Volumetric flasks
-
pH meter
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: For each pH value to be tested, prepare a solution of this compound by diluting the stock solution with the corresponding buffer.
-
Initial Measurement: Immediately after preparation, measure the initial concentration (C₀) of the dye in each pH-adjusted solution.
-
Incubation: Store the solutions at a constant temperature in the dark to prevent photodegradation.
-
Time-course Analysis: At regular intervals, measure the concentration of the dye (Cₜ) in each solution.
-
Data Analysis: For each pH, determine the degradation rate constant as described in the previous protocols. A plot of the rate constant versus pH will illustrate the pH-stability profile of this compound.
Workflow for Stability Assessment:
Caption: General workflow for assessing the stability of this compound.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While it is established as a water-soluble dye, there is a notable lack of comprehensive, quantitative solubility data across a range of common solvents. Its stability is influenced by pH, temperature, and light, with evidence suggesting susceptibility to oxidative and biological degradation. The provided experimental protocols offer standardized methods for researchers to generate the specific data required for their applications. Further research is warranted to populate the solubility and stability tables with precise quantitative values, which would be of significant benefit to the scientific and industrial communities that utilize this dye.
References
C.I. Acid Red 183: A Technical Safety and Handling Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Summary of Quantitative Safety Data
Specific quantitative toxicological data for C.I. Acid Red 183, such as LD50 and LC50 values, are not available in the public domain. The toxicological properties of this substance have not been fully investigated. For the purpose of providing a frame of reference, the following table includes data for a different, more extensively studied acid dye, C.I. Acid Red 33. It is crucial to note that this data is not directly applicable to this compound and should be used for informational purposes only.
| Parameter | Test Species | Route of Administration | Value | Reference Substance |
| LD50 | Rat | Oral | > 3160 mg/kg bw | C.I. Acid Red 33 |
| LD50 | Dog | Oral | > 1000 mg/kg bw | C.I. Acid Red 33 |
| Skin Irritation | N/A | N/A | Data not available | This compound |
| Eye Irritation | N/A | N/A | Data not available | This compound |
| Carcinogenicity | N/A | N/A | Data not available | This compound |
Handling and Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, stringent adherence to safety protocols is essential to minimize exposure.
Engineering Controls
Facilities where this compound is handled should be equipped with an eyewash station and a safety shower. Adequate ventilation, including the use of local exhaust ventilation, is necessary to keep airborne concentrations of the dye low and to prevent the dispersion of dust.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this compound. This includes:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If workplace conditions warrant, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.
The following workflow diagram illustrates the recommended procedure for handling this compound in a laboratory setting.
First Aid and Emergency Procedures
In the event of exposure to this compound, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
The following diagram outlines the logical steps for responding to an accidental exposure.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area. It should be kept away from incompatible substances such as strong oxidizing agents.
-
Disposal: Spills should be cleaned up immediately, observing all precautions outlined in the PPE section. Sweep up the material and place it into a suitable container for disposal, avoiding the generation of dust.
Chemical and Physical Properties
-
Stability: Stable under normal temperatures and pressures.
-
Incompatibilities: Incompatible with oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce hydrogen chloride, nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases.
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is lacking, the following are general methodologies for key toxicological assessments that would be employed to evaluate the safety of such a substance, often following OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity (Following OECD Guideline 423)
-
Objective: To determine the short-term toxicity of a substance when administered orally.
-
Methodology:
-
A single dose of the substance is administered by gavage to a small number of fasted rodents (typically rats).
-
The study is conducted in a stepwise procedure using a limited number of animals at each step.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The LD50 (the dose lethal to 50% of the test population) is estimated.
-
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Methodology:
-
A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin on a test animal (typically a rabbit).
-
The patch is covered for a specified period (usually 4 hours).
-
After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
The severity of the reactions is scored to determine the irritation potential.
-
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Methodology:
-
A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).
-
The eye is observed for effects on the cornea, iris, and conjunctiva at specified intervals after instillation.
-
The severity of any lesions is scored to classify the substance's irritation potential.
-
References
C.I. Acid Red 183: A Technical Guide to its Fluorescent Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Red 183, a monoazo dye, is recognized within the chemical industry as a fluorescent agent. While its primary applications have historically been in the textile and leather industries for its vibrant red hue, its fluorescent capabilities suggest potential for use in biological research, particularly in cellular imaging and histology. This technical guide provides a comprehensive overview of the known properties of this compound, alongside proposed methodologies for its application as a fluorescent probe in a research setting. Due to a notable absence of extensive characterization in scientific literature, the experimental protocols provided herein are based on established principles of fluorescence microscopy and the properties of spectrally similar dyes, serving as a foundational framework for further investigation and optimization.
Introduction
This compound, also known by its Colour Index number 18800, is a synthetically produced anionic dye.[1] Its chemical structure, a chromium complex of a sulfonated azo compound, is responsible for its characteristic red color and its solubility in water.[1] While widely employed for industrial dyeing processes, several chemical suppliers classify this compound as a fluorescent dye, indicating its potential for more advanced applications in biological and materials science.[2] This guide aims to consolidate the available technical data for this compound and to provide researchers with a starting point for exploring its utility as a fluorescent marker.
Physicochemical and Spectral Properties
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| C.I. Generic Name | Acid Red 183 | [1] |
| C.I. Number | 18800 | |
| CAS Number | 6408-31-7 | |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂·xCr | |
| Molecular Weight | 532.84 g/mol (chromium complex) | |
| Appearance | Red powder | |
| Solubility | Soluble in water | |
| Absorption Maximum (λmax) | 494 nm | |
| Fluorescence Excitation Max (λex) | Not reported | |
| Fluorescence Emission Max (λem) | Not reported | |
| Molar Extinction Coefficient (ε) | 2900 M⁻¹cm⁻¹ at 322 nm7500 M⁻¹cm⁻¹ at 244 nm | |
| Fluorescence Quantum Yield (ΦF) | Not reported | |
| Fluorescence Lifetime (τF) | Not reported |
Proposed Experimental Protocols for Fluorescence Microscopy
The following protocols are suggested starting points for utilizing this compound as a fluorescent stain in biological imaging. Optimization of dye concentration, incubation times, and imaging parameters will be essential for achieving optimal results.
Preparation of Stock and Working Solutions
A generalized workflow for the preparation of this compound solutions for staining is depicted below.
Caption: Workflow for preparing this compound staining solutions.
Protocol:
-
Stock Solution (1-10 mM): Accurately weigh a small amount of this compound powder. Dissolve the powder in a high-quality solvent such as dimethyl sulfoxide (DMSO) or deionized water to create a stock solution in the range of 1-10 mM. Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light to prevent photobleaching.
-
Working Solution (1-10 µM): On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in a buffered solution appropriate for your cells, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), to a final working concentration. A starting concentration range of 1-10 µM is recommended for initial experiments.
Staining of Fixed Cells
This protocol outlines a general procedure for staining chemically fixed cells.
Caption: A general workflow for staining fixed cells with this compound.
Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with a 4% paraformaldehyde solution in PBS for 10-15 minutes at room temperature.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cell membranes by incubating with a solution of 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Staining: Wash the cells twice with PBS. Incubate the cells with the this compound working solution for 15-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set suitable for red fluorescent dyes (e.g., a TRITC or Texas Red filter set).
Staining of Live Cells
For live-cell imaging, it is crucial to use a physiologically compatible buffer and to minimize light exposure to reduce phototoxicity.
Caption: A general workflow for staining live cells with this compound.
Protocol:
-
Cell Culture: Grow cells on glass-bottom dishes suitable for live-cell imaging.
-
Staining: Aspirate the culture medium and wash the cells once with a pre-warmed imaging buffer (e.g., HBSS). Add the pre-warmed this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: Aspirate the staining solution and wash the cells twice with the pre-warmed imaging buffer.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells and immediately proceed with imaging on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
Instrumentation and Imaging Parameters
The successful imaging of this compound fluorescence will depend on the appropriate selection of microscope components.
Caption: A simplified diagram of a typical fluorescence microscope light path.
-
Excitation Source: A broad-spectrum lamp (e.g., mercury or xenon arc lamp) or a laser/LED with an emission line in the green-yellow range (approximately 540-560 nm) would be a suitable starting point for excitation.
-
Filter Set: A standard TRITC or Texas Red filter cube, typically containing an excitation filter around 540-560 nm, a dichroic mirror, and an emission filter around 580-620 nm, is recommended for initial trials.
-
Detector: A sensitive camera, such as a cooled CCD or sCMOS camera, will be necessary to detect the fluorescence emission.
Potential Applications and Future Directions
While primarily an industrial dye, the fluorescent nature of this compound opens up possibilities for its use in various research applications:
-
Histological Staining: Its ability to bind to proteins could make it a useful counterstain in histology, providing contrast to other fluorescent probes.
-
Cellular Imaging: It may serve as a general cytoplasmic or extracellular matrix stain. Further studies are needed to determine its specificity for any particular organelles.
-
Adsorption and Environmental Studies: Its known use in adsorption studies could be enhanced by leveraging its fluorescence for more sensitive detection and quantification.
Future research should focus on the detailed photophysical characterization of this compound, including the determination of its excitation and emission spectra, quantum yield, and fluorescence lifetime. Investigating its biocompatibility and staining specificity in various cell types will also be crucial for its validation as a reliable fluorescent probe for biological research.
Conclusion
This compound is a commercially available dye with documented fluorescent properties. Although it is not a conventionally used fluorophore in biological research, its characteristics suggest it could be a cost-effective tool for certain imaging applications. This guide provides the foundational information and initial protocols necessary for researchers to begin exploring the potential of this compound as a fluorescent dye in their own experimental systems. Significant optimization and characterization will be required to fully understand its capabilities and limitations as a fluorescent probe.
References
Commercial Suppliers and Technical Guide for Research-Grade Acid Red 183
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of research-grade Acid Red 183, including a list of commercial suppliers, key technical data, and detailed experimental protocols. This document is intended to assist researchers in sourcing high-quality reagents and implementing them effectively in their experimental workflows.
Introduction to Acid Red 183
Acid Red 183, also known by its Colour Index number C.I. 18800, is a monoazo dye that is soluble in water.[1] Its chemical structure contains sulfonic acid groups, which impart its acidic nature and solubility. In research settings, it is commonly used as an anionic dye in various applications, including histology, textile dyeing studies, and as a model compound in adsorption and dye recovery experiments.[2][3]
Commercial Suppliers of Research-Grade Acid Red 183
A variety of chemical suppliers offer Acid Red 183 for research purposes. The following table summarizes some of the key suppliers and their product offerings. Researchers are advised to request lot-specific Certificates of Analysis for detailed quality control information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Dye Content/Purity | Storage |
| Sigma-Aldrich | Acid Red 183 | 6408-31-7 | C₁₆H₁₁ClN₄Na₂O₈S₂ · xCr | 532.84 | ≥30% | Room Temperature |
| Santa Cruz Biotechnology | Acid Red 183 | 6408-31-7 | C₁₆H₁₁ClN₄Na₂O₈S₂ · xCr | 532.84 | Not specified; refer to CoA | Room Temperature |
| Chem-Impex | Acid Red 183 | 6408-31-7 | C₁₆H₁₁ClN₄Na₂O₈S₂ · xCr | 532.84 | ≥30% (Suitable for Hematology & Histology) | Room Temperature[3] |
| MedChemExpress | C.I. Acid Red 183 | 6408-31-7 | Not specified | Not specified | Not specified | Room temperature in continental US |
| SD International | Acid Red 183 Dyes | 6408-31-7 | C₁₆H₁₁ClN₄Na₂O₈S₂ | 532.48 | High Purity | Not specified |
Technical Specifications
The following table provides a comparative overview of the technical specifications of Acid Red 183 available from various suppliers. These values are based on publicly available data sheets and may vary between lots.
| Parameter | Sigma-Aldrich | Santa Cruz Biotechnology | Chem-Impex | SD International |
| CAS Number | 6408-31-7 | 6408-31-7 | 6408-31-7 | 6408-31-7 |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂ · xCr | C₁₆H₁₁ClN₄Na₂O₈S₂ · xCr | C₁₆H₁₁ClN₄Na₂O₈S₂ · xCr | C₁₆H₁₁ClN₄Na₂O₈S₂ |
| Molecular Weight ( g/mol ) | 532.84 | 532.84 | 532.84 | 532.48 |
| Dye Content/Purity | ≥30% | Refer to CoA | ≥30% | High Purity |
| Appearance | Powder | Not specified | Not specified | Light red yellow powder |
| Solubility | Soluble in water | Not specified | Excellent solubility in water | Soluble in water |
| Storage Temperature | Room Temperature | Room Temperature | Room Temperature | Not specified |
| λmax | 494 nm | Not specified | Not specified | Not specified |
Experimental Protocols
Acid Red 183 is frequently utilized in dye adsorption studies to evaluate the efficacy of various adsorbent materials. Below is a detailed protocol synthesized from multiple research articles.
Dye Adsorption Studies
This protocol outlines a typical batch adsorption experiment to determine the removal efficiency of an adsorbent for Acid Red 183.
Materials:
-
Acid Red 183
-
Adsorbent material (e.g., activated carbon, clay, biomaterials)
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Glass flasks or beakers
-
Orbital shaker or magnetic stirrer
-
Spectrophotometer
-
Centrifuge or filtration apparatus
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Acid Red 183 (e.g., 1000 mg/L) by dissolving a known weight of the dye in a specific volume of distilled water.
-
Preparation of Working Solutions: Prepare a series of working solutions of different initial concentrations (e.g., 25, 50, 100, 150, 200 mg/L) by diluting the stock solution.
-
Batch Adsorption Experiments:
-
For each experimental run, add a known amount of adsorbent (e.g., 0.1 g) to a fixed volume of Acid Red 183 solution of a specific concentration (e.g., 100 mL).
-
Adjust the pH of the solution to the desired value (e.g., pH 3, 5, 7, 9, 11) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time (e.g., 60 minutes).
-
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Acid Red 183 (approximately 494 nm) using a spectrophotometer.
-
Determine the final concentration of the dye in the solution using a pre-established calibration curve.
-
-
Calculation of Removal Efficiency: Calculate the percentage of dye removal using the following equation:
Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
Where:
-
C₀ is the initial concentration of Acid Red 183.
-
Cₑ is the equilibrium concentration of Acid Red 183.
-
Visualizations
Experimental Workflow for Dye Adsorption Study
The following diagram illustrates the typical workflow for a batch adsorption experiment using Acid Red 183.
Caption: Workflow for a typical dye adsorption experiment.
General Histological Staining Workflow
Caption: General workflow for histological staining using an acid dye.
References
An In-depth Technical Guide to the Fundamental Characteristics of Anionic Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anionic Azo Dyes
Anionic azo dyes represent the largest and most diverse class of synthetic colorants used across various industries, including textiles, food, and pharmaceuticals.[1][2] Their defining characteristic is the presence of one or more azo groups (–N=N–) linking aromatic rings, and at least one anionic functional group, which imparts water solubility and influences their binding properties.[1][3] These dyes are classified based on their application method and chemical structure into acid, direct, and reactive dyes.[4] Due to their chemical stability, ease of synthesis, and wide color range, they are of significant interest in research and development. However, the metabolic cleavage of the azo bond can lead to the formation of potentially carcinogenic aromatic amines, a critical consideration in drug development and toxicology.
Core Chemical Characteristics
The properties of an anionic azo dye are dictated by its molecular architecture, which consists of the azo chromophore, aromatic systems, and key functional groups.
2.1 The Azo Chromophore (–N=N–) The azo group is the primary chromophore responsible for the color of these compounds. It connects two or more aromatic systems, creating an extended π-conjugated system that absorbs light in the visible spectrum. The number of azo groups classifies the dyes as monoazo, diazo, or polyazo.
2.2 Key Functional Groups Anionic azo dyes are characterized by the presence of one or more negatively charged functional groups.
-
Sulfonate Groups (–SO₃⁻): This is the most common anionic group. It imparts high water solubility and is crucial for the dye's ability to bind to cationic substrates, such as proteins and polyamide fibers, through electrostatic interactions.
-
Carboxylate Groups (–COO⁻): Also used to increase water solubility, though they are less common than sulfonate groups.
-
Hydroxyl (–OH) and Amino (–NH₂) Groups: These auxochromes modify the color (typically causing a bathochromic, or red, shift) and can participate in hydrogen bonding, influencing both solubility and binding affinity.
2.3 Structure-Property Relationships The interplay between the different structural components governs the dye's overall characteristics. The length of the conjugated system and the nature of the auxochromes determine the absorption maximum (λmax) and thus the color. The number and type of anionic groups control water solubility and binding mechanisms.
Caption: Key structure-property relationships in azo dyes.
Physicochemical Properties
Quantitative characterization is essential for understanding and predicting the behavior of anionic azo dyes in biological and chemical systems.
3.1 Spectroscopic Properties
-
UV-Visible (UV-Vis) Spectroscopy: Anionic azo dyes exhibit strong absorption bands in the visible region (typically 400-700 nm) corresponding to π→π* transitions of the conjugated system. The λmax is a key identifier for a specific dye.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. Characteristic peaks include N=N stretching (around 1400-1450 cm⁻¹), S=O stretching from sulfonate groups (around 1140-1010 cm⁻¹), and O-H or N-H stretching (around 3300-3400 cm⁻¹).
3.2 Quantitative Data Summary The following table summarizes key physicochemical properties for several representative anionic azo dyes.
| Dye Name | Class | Molecular Formula | MW ( g/mol ) | λmax (nm) | pKa | Water Solubility |
| Methyl Orange | Monoazo, Acid | C₁₄H₁₄N₃NaO₃S | 327.34 | 465 | 3.47 | 5 g/L |
| Congo Red | Diazo, Direct | C₃₂H₂₂N₆Na₂O₆S₂ | 696.66 | 497 | 4.0 | High |
| Reactive Black 5 | Diazo, Reactive | C₂₆H₂₁N₅Na₄O₁₉S₆ | 991.82 | 597 | - | Very Soluble |
| Orange II | Monoazo, Acid | C₁₆H₁₁N₂NaO₄S | 350.32 | 485 | 11.4 | 116 g/L |
| Tartrazine | Monoazo, Acid | C₁₆H₉N₄Na₃O₉S₂ | 534.36 | 426 | 9.49 | 200 g/L |
(Data compiled from multiple sources)
Synthesis and Manufacturing
The synthesis of azo dyes is a well-established process involving two primary steps: diazotization and azo coupling. This method is highly versatile, allowing for the creation of a vast array of colors and properties.
4.1 Diazotization A primary aromatic amine (the diazo component), such as sulfanilic acid, is treated with nitrous acid (HNO₂) at low temperatures (0–5°C). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction converts the amino group into a highly reactive diazonium salt (Ar–N₂⁺).
4.2 Azo Coupling The unstable diazonium salt is immediately reacted with an electron-rich coupling component, which can be a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo linkage and completes the dye molecule. The pH of the reaction is critical; coupling to phenols is typically done under slightly alkaline conditions, while coupling to amines is performed in a slightly acidic medium.
Caption: General workflow for anionic azo dye synthesis.
Interactions with Biological Systems
For drug development professionals, understanding how anionic azo dyes interact with biological systems is paramount.
5.1 Protein Binding Anionic azo dyes readily bind to proteins, particularly to serum albumin (HSA and BSA), which is the primary carrier protein in plasma. This binding is typically non-covalent and driven by a combination of:
-
Electrostatic Interactions: Between the anionic sulfonate groups of the dye and positively charged residues (e.g., lysine, arginine) on the protein surface.
-
Hydrophobic Interactions: Between the aromatic rings of the dye and non-polar pockets within the protein.
-
Hydrogen Bonding: Involving hydroxyl or amino groups on the dye.
These interactions can be studied using techniques like fluorescence quenching and molecular docking. Such binding affects the dye's distribution, metabolism, and excretion (ADME) profile.
5.2 Metabolic Pathways The most significant metabolic pathway for azo dyes is the reductive cleavage of the azo bond. This process is primarily carried out by azoreductase enzymes produced by anaerobic bacteria in the gastrointestinal tract. The reduction breaks the dye into its constituent aromatic amines. While the parent dye may be non-toxic, these resulting amines can be mutagenic or carcinogenic. Sulphonation of the dye generally decreases toxicity by enhancing the urinary excretion of the parent dye and its metabolites.
Caption: Metabolic reduction of azo dyes by gut microbiota.
Key Experimental Methodologies
6.1 Experimental Protocol: Synthesis of an Anionic Azo Dye (Orange II)
-
Diazotization of Sulfanilic Acid:
-
In a 100 mL beaker, dissolve 0.5 g of anhydrous sodium carbonate in 25 mL of water.
-
Add 1.0 g of sulfanilic acid. Warm gently to dissolve.
-
Cool the solution to room temperature, then add 0.4 g of sodium nitrite and stir until dissolved.
-
Cool the beaker in an ice bath to below 5°C.
-
In a separate beaker, prepare a solution of 1 mL concentrated HCl in 5 mL of water.
-
Slowly add the cold HCl solution to the sulfanilic acid solution while stirring continuously and maintaining the temperature below 5°C. The diazonium salt will form as a fine precipitate.
-
-
Azo Coupling:
-
In a 250 mL beaker, dissolve 0.8 g of 2-naphthol in 15 mL of 5% sodium hydroxide solution.
-
Cool this solution in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt suspension to the alkaline 2-naphthol solution.
-
A deep red-orange color will develop immediately. Continue stirring in the ice bath for 15-20 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Heat the reaction mixture to boiling to dissolve the precipitated dye.
-
Add approximately 5 g of sodium chloride (salting out) and stir until dissolved.
-
Allow the beaker to cool to room temperature, then place it in an ice bath to complete the precipitation of the Orange II dye.
-
Collect the solid dye by suction filtration using a Büchner funnel, wash with a small amount of saturated NaCl solution, and allow to air dry.
-
6.2 Experimental Protocol: Spectroscopic Analysis
-
UV-Vis Spectroscopy:
-
Prepare a stock solution of the synthesized dye in deionized water (e.g., 100 mg/L).
-
Create a dilute solution (e.g., 5-10 mg/L) from the stock solution. The concentration should be adjusted to yield an absorbance between 0.5 and 1.5.
-
Record the absorption spectrum from 250 nm to 700 nm using a UV-Vis spectrophotometer, with deionized water as the blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
FTIR Spectroscopy:
-
Mix a small amount of the dry dye sample with potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet.
-
Obtain the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic peaks for N=N, S=O, C=C (aromatic), and O-H/N-H functional groups.
-
Applications in Research and Drug Development
While their toxicity is a concern, the unique properties of anionic azo dyes have been harnessed for specialized applications in biomedical science.
-
Biological Stains and pH Indicators: Their intense color and pH-dependent spectral shifts make them valuable as histological stains and acid-base indicators, like Methyl Orange.
-
Drug Delivery: Azo bonds have been explored as biodegradable linkers in colon-specific drug delivery systems. The azo linkage is stable in the upper GI tract but is cleaved by azoreductases in the colon, releasing the active drug.
-
Photopharmacology and Photoswitches: The reversible trans-cis photoisomerization of the azo bond upon exposure to specific wavelengths of light allows for the development of photoswitchable drugs and biological probes, enabling spatiotemporal control of biological activity.
-
Probes for Proteome Reactivity: Azo-coupling reactions can be used to modify tyrosine residues on proteins, enabling the development of chemoproteomic probes to study protein function and ligand binding on a global scale.
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cee.ed.tum.de [cee.ed.tum.de]
- 4. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
Methodological & Application
Application Notes and Protocols: C.I. Acid Red 183 for Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction to C.I. Acid Red 183
This compound, also known by its Colour Index number 18800, is a synthetic anionic dye belonging to the monoazo class.[1] While primarily utilized in the textile and leather industries for its vibrant red hue and good fastness properties, its characteristics as an acid dye also make it a potential candidate for biological staining applications.[1][2] In histology, acid dyes are employed to stain basic (acidophilic) tissue components such as the cytoplasm, muscle fibers, and collagen. The staining mechanism is based on the electrostatic attraction between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue, a process that is enhanced in an acidic environment.
Although specific, validated histological protocols for this compound are not extensively documented in scientific literature, its properties are analogous to other red acid dyes commonly used in trichrome staining methods. Therefore, this document provides a detailed protocol for the application of this compound as a component in a Masson's trichrome-type staining procedure, designed to differentiate muscle and cytoplasm from collagen fibers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the preparation of staining solutions and for understanding the dye's behavior.
| Property | Value |
| C.I. Name | Acid Red 183 |
| C.I. Number | 18800 |
| CAS Number | 6408-31-7[1] |
| Molecular Formula | C16H11ClN4Na2O8S2 |
| Molecular Weight | 532.48 g/mol |
| λmax | 494 nm |
| Appearance | Red powder |
| Solubility | Soluble in water |
Experimental Protocol: Trichrome Staining with this compound
This protocol outlines a multi-step procedure for the differential staining of connective tissue, muscle, and cytoplasm using this compound as the primary plasma stain.
Principle:
The trichrome staining method involves the sequential application of different anionic dyes of varying molecular sizes in conjunction with a polyacid (e.g., phosphomolybdic or phosphotungstic acid). The initial staining with this compound will color muscle, cytoplasm, and collagen red. The subsequent application of a polyacid acts as a decolorizing agent, selectively removing the red dye from the more permeable collagen fibers. Finally, a fiber stain of a contrasting color (e.g., Aniline Blue or Light Green) is used to stain the collagen. The nuclei are typically stained beforehand with an iron hematoxylin solution.
Reagents:
-
Bouin's Solution (Mordant):
-
Picric Acid, saturated aqueous solution: 75 ml
-
Formalin (37-40% formaldehyde): 25 ml
-
Glacial Acetic Acid: 5 ml
-
-
Weigert's Iron Hematoxylin:
-
Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol
-
Solution B: 4 ml 29% Ferric Chloride in water, 95 ml distilled water, 1 ml concentrated HCl
-
Working Solution: Mix equal parts of Solution A and Solution B immediately before use.
-
-
This compound Staining Solution (0.5% w/v):
-
This compound powder: 0.5 g
-
Distilled water: 100 ml
-
Glacial Acetic Acid: 1.0 ml
-
-
Phosphomolybdic Acid Solution (1% w/v):
-
Phosphomolybdic acid: 1 g
-
Distilled water: 100 ml
-
-
Aniline Blue Staining Solution (2.5% w/v):
-
Aniline Blue: 2.5 g
-
Distilled water: 100 ml
-
Glacial Acetic Acid: 2.0 ml
-
-
1% Acetic Acid Solution:
-
Glacial Acetic Acid: 1 ml
-
Distilled water: 99 ml
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of absolute ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Mordanting:
-
Incubate slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
-
Allow slides to cool and wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Immerse in freshly prepared Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in acid alcohol (1% HCl in 70% ethanol) with quick dips (1-3 seconds) to remove background staining.
-
Wash in running tap water for 5 minutes.
-
"Blue" the sections in Scott's tap water substitute or alkaline water for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Cytoplasmic and Muscle Staining:
-
Immerse slides in the 0.5% this compound solution for 5-10 minutes.
-
Briefly rinse in distilled water.
-
-
Differentiation:
-
Immerse in 1% phosphomolybdic acid solution for 5-10 minutes, or until the collagen is decolorized.
-
-
Collagen Staining:
-
Without rinsing, transfer the slides directly into the 2.5% Aniline Blue solution for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate through 95% ethanol and absolute ethanol, two changes of 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Mount with a permanent mounting medium.
-
Expected Staining Results:
| Tissue Component | Expected Color |
| Nuclei | Black/Dark Blue |
| Cytoplasm | Red |
| Muscle Fibers | Red |
| Erythrocytes | Red |
| Collagen | Blue |
Diagrams
Caption: Workflow of the Trichrome Staining Protocol.
Caption: Principle of Differential Trichrome Staining.
References
Using Acid Red 183 for total protein quantification assays
Application Note: Total Protein Quantification Assays
Introduction
Accurate determination of protein concentration is a fundamental requirement for a wide range of applications in research, drug development, and diagnostics. The selection of an appropriate protein quantification assay is critical for achieving reliable and reproducible results. While various methods exist, they primarily fall into two categories: dye-binding assays and copper-based assays. This document provides a detailed overview of the widely-used Coomassie dye-binding (Bradford) assay, including its principles, a comprehensive protocol, and a comparison with other common methods.
It is important to note that while the query specified the use of Acid Red 183, a comprehensive review of scientific literature did not yield any established or validated protocols for its use in quantitative protein assays. Dyes of this class are typically utilized in the textile industry.[1] Therefore, for reliable and accurate protein quantification, established methods such as the Bradford assay are recommended.
Principle of the Bradford Assay
The Bradford assay is a colorimetric method based on the interaction between the Coomassie Brilliant Blue G-250 dye and proteins in an acidic solution.[1][2][3] Under acidic conditions, the unbound dye exists in a reddish-brown, cationic form with an absorbance maximum at approximately 465 nm.[2] When the dye binds to proteins, primarily through interactions with basic (arginine, lysine) and aromatic amino acid residues, it is stabilized in its blue, anionic form. This dye-protein complex results in a shift of the absorbance maximum to 595 nm. The intensity of the blue color, measured by a spectrophotometer, is directly proportional to the concentration of protein in the sample.
Figure 1. Principle of the Coomassie (Bradford) dye-binding assay.
Comparison of Common Protein Quantification Assays
The choice of a protein assay depends on several factors, including the nature of the protein, the presence of interfering substances in the sample buffer, and the required sensitivity and accuracy. The table below provides a comparison of the Bradford assay with other widely used methods: the Bicinchoninic Acid (BCA) assay and the Lowry assay.
| Feature | Bradford Assay | BCA Assay | Lowry Assay |
| Principle | Dye-binding (Coomassie Blue G-250) causes an absorbance shift. | Copper reduction by protein, followed by chelation with bicinchoninic acid. | Copper reduction by protein, followed by reduction of Folin-Ciocalteu reagent. |
| Detection Wavelength | 595 nm | 562 nm | 650-750 nm |
| Typical Linear Range | 20 - 2000 µg/mL | 20 - 2000 µg/mL | 1 - 100 µg (in assay volume) |
| Assay Time | ~5-15 minutes | 30 - 60 minutes | ~40 minutes |
| Protein-to-Protein Variation | Moderate; depends on basic and aromatic amino acid content. | Low; less dependent on amino acid composition. | Moderate; depends on tyrosine and tryptophan content. |
| Common Interfering Substances | Strong alkaline solutions and detergents (e.g., SDS). | Reducing agents (e.g., DTT), copper chelators (e.g., EDTA). | Detergents, EDTA, Tris, sulfhydryl compounds, carbohydrates. |
| Advantages | Fast, simple, and sensitive. | Compatible with most detergents; low protein-to-protein variation. | Sensitive and flexible measurement wavelength. |
Experimental Protocol: Bradford Protein Assay (Microplate Format)
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput analysis.
Materials:
-
Coomassie Brilliant Blue G-250 dye reagent
-
Protein standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)
-
Unknown protein samples
-
Dilution buffer (compatible with the sample and assay)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 595 nm
-
Precision pipettes and tips
Procedure:
1. Preparation of Protein Standards: a. Label a set of microcentrifuge tubes for each standard dilution. b. Prepare a series of protein standards by diluting the 2 mg/mL BSA stock solution with the dilution buffer. A typical concentration range would be 0, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL. c. For example, to prepare 200 µL of the 125 µg/mL standard, mix 12.5 µL of the 2 mg/mL BSA stock with 187.5 µL of dilution buffer. d. Prepare a "blank" standard containing only the dilution buffer (0 µg/mL protein).
2. Preparation of Unknown Samples: a. Dilute the unknown protein samples with the same dilution buffer used for the standards to ensure their concentration falls within the linear range of the assay. It may be necessary to test several dilutions for a new sample type.
3. Assay Procedure: a. Pipette 10 µL of each standard and each unknown sample dilution into separate wells of the 96-well microplate. It is recommended to perform all measurements in duplicate or triplicate. b. Add 200 µL of the Coomassie dye reagent to each well. c. Mix the contents of the wells thoroughly, either by gentle pipetting or by using a microplate shaker for 30 seconds. d. Incubate the plate at room temperature for at least 5 minutes. The color is generally stable for up to 60 minutes.
4. Data Acquisition: a. Measure the absorbance of each well at 595 nm using a microplate reader.
5. Data Analysis: a. Calculate the average absorbance for each standard and unknown sample replicate. b. Subtract the average absorbance of the blank (0 µg/mL protein standard) from all other absorbance readings. c. Plot a standard curve of the corrected absorbance values versus the known protein concentrations of the standards. d. Use the standard curve to determine the protein concentration of the unknown samples. This can be done by fitting a linear regression to the standard curve data and using the resulting equation (y = mx + c) to solve for the concentration (x) of the unknowns based on their corrected absorbance (y).
References
Application of Acid Red 183 in Hematology and Histology: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 183, a synthetic anionic azo dye, presents significant potential for application in hematological and histological studies. Its strong affinity for positively charged tissue components, primarily proteins, allows for vibrant and specific staining of various cellular structures. This document provides detailed application notes, proposed experimental protocols, and a summary of the dye's properties to facilitate its use in research and diagnostic settings. The protocols provided are based on established staining principles for acid dyes and are intended as a starting point for optimization in individual laboratory settings.
Chemical Properties of Acid Red 183
A comprehensive understanding of the physicochemical properties of Acid Red 183 is essential for its effective application in staining protocols.
| Property | Value | Reference |
| C.I. Name | Acid Red 183 | [1] |
| C.I. Number | 18800 | |
| CAS Number | 6408-31-7 | [1] |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂·xCr | |
| Molecular Weight | 532.84 g/mol | |
| Appearance | Dark rust crystalline powder | |
| λmax | 494 nm | |
| Solubility | Soluble in water (red solution) |
Application in Histology: Proposed Use in Trichrome Staining
Acid Red 183, as an acid dye, is a potential candidate for use in trichrome staining methods, such as Masson's trichrome. These techniques are invaluable for differentiating cellular and extracellular components, particularly for distinguishing muscle fibers from collagen. In this context, Acid Red 183 would be expected to stain muscle fibers, cytoplasm, and keratin in shades of red.
Principle of Trichrome Staining with an Acid Red Dye
Trichrome staining is a sequential process involving the application of multiple dyes of varying molecular sizes and a polyacid (e.g., phosphomolybdic acid or phosphotungstic acid). The initial staining with a red acid dye, such as Acid Red 183, colors most tissue components. The subsequent application of a polyacid acts as a decolorizing agent, selectively removing the red dye from collagen fibers due to their porosity. Finally, a counterstain (e.g., Aniline Blue or Light Green) is used to color the now unstained collagen, resulting in a high-contrast image.
Proposed Protocol: Modified Masson's Trichrome with Acid Red 183
This protocol is adapted from standard Masson's trichrome procedures and substitutes the commonly used Biebrich Scarlet-Acid Fuchsin solution with a proposed Acid Red 183 solution.
Reagents:
-
Bouin's Solution
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Proposed Acid Red 183 Staining Solution (0.5% aqueous):
-
Acid Red 183: 0.5 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 0.5 ml
-
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
Aniline Blue Solution (2.5% in 2% acetic acid)
-
1% Acetic Acid Solution
-
Ethanol (70%, 95%, and 100%)
-
Xylene
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections and rehydrate through graded alcohols to distilled water.
-
Mordanting: Immerse slides in pre-heated Bouin's solution at 56°C for 1 hour, or overnight at room temperature.
-
Washing: Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with freshly prepared Weigert's Iron Hematoxylin for 10 minutes.
-
Washing: Wash in running tap water for 10 minutes.
-
Cytoplasmic Staining: Stain with the proposed 0.5% Acid Red 183 solution for 10-15 minutes.
-
Washing: Rinse in distilled water.
-
Differentiation: Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes, or until collagen is decolorized.
-
Collagen Staining: Transfer directly to Aniline Blue solution and stain for 5-10 minutes.
-
Washing and Differentiation: Rinse briefly in distilled water and differentiate in 1% acetic acid for 2-5 minutes.
-
Dehydration and Clearing: Dehydrate rapidly through graded alcohols, clear in xylene.
-
Mounting: Mount with a suitable mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Blue
Workflow for Proposed Modified Masson's Trichrome Stain
Caption: Workflow of the proposed modified Masson's Trichrome staining protocol using Acid Red 183.
Application in Hematology: A Potential Eosin Substitute
In hematology, acid dyes are crucial components of Romanowsky-type stains (e.g., Wright-Giemsa), where eosin is traditionally used to stain the cytoplasm of erythrocytes and the granules of eosinophils a reddish-pink color. Given the interest in finding alternatives to traditional dyes, Acid Red 183 could potentially serve as a substitute for eosin in these staining procedures.
Principle of Romanowsky Staining
Romanowsky stains utilize a mixture of an acidic dye (like eosin or potentially Acid Red 183) and a basic dye (polychromed methylene blue and its oxidation products like azure B). The acidic dye, being negatively charged, binds to basic (cationic) components of the cell, such as hemoglobin in red blood cells and the protein matrix of eosinophilic granules. The basic dyes, in turn, stain acidic (anionic) structures like the chromatin in cell nuclei. The interplay of these dyes results in the characteristic differential staining of various blood cells.
Proposed Protocol: Modified Romanowsky-Type Stain with Acid Red 183
This hypothetical protocol outlines the potential use of Acid Red 183 in a two-step staining procedure similar to a Wright-Giemsa stain.
Reagents:
-
Methanol, anhydrous (for fixation)
-
Proposed Acid Red 183 Solution (0.1% in methanol):
-
Acid Red 183: 0.1 g
-
Methanol: 100 ml
-
-
Azure B Solution (0.1% in phosphate buffer, pH 6.8):
-
Azure B: 0.1 g
-
Phosphate buffer (pH 6.8): 100 ml
-
-
Phosphate Buffer (pH 6.8)
Procedure:
-
Smear Preparation: Prepare a thin blood smear on a clean glass slide and allow it to air dry completely.
-
Fixation: Fix the smear by flooding the slide with methanol for 1-2 minutes.
-
Staining Step 1 (Acidic): Drain the methanol and flood the slide with the 0.1% Acid Red 183 solution for 1-2 minutes.
-
Staining Step 2 (Basic): Without rinsing, add an equal volume of the 0.1% Azure B solution directly to the slide and mix by gently blowing on the surface. A metallic sheen should form. Let the mixture stain for 5-7 minutes.
-
Rinsing: Rinse the slide thoroughly with phosphate buffer (pH 6.8) until the smear is a pinkish-gray color.
-
Drying: Wipe the back of the slide and allow it to air dry in a vertical position.
-
Microscopy: Examine under a microscope, using oil immersion for detailed cellular morphology.
Expected Results:
-
Erythrocytes: Red to pinkish-red
-
Platelets: Violet to purple granules
-
Neutrophils: Dark purple nucleus, pale pink cytoplasm with fine lilac granules
-
Eosinophils: Blue nucleus, blue cytoplasm with prominent red to reddish-orange granules
-
Basophils: Purple to dark blue nucleus, with large, coarse, dark purple granules
-
Lymphocytes: Dark purple nucleus, sky blue cytoplasm
-
Monocytes: Kidney-shaped purple nucleus, gray-blue cytoplasm
Workflow for Proposed Hematological Staining
Caption: Proposed workflow for a Romanowsky-type hematological stain using Acid Red 183.
Quantitative Analysis of Staining
Hypothetical Quantitative Data for Muscle Fiber Staining
The following table presents a hypothetical comparison of staining intensity in different muscle fiber types, which could be obtained through densitometric analysis of stained tissue sections.
| Muscle Fiber Type | Mean Staining Intensity (Arbitrary Units) | Standard Deviation |
| Type I (Slow-twitch) | 185 | ± 15 |
| Type IIa (Fast-twitch oxidative) | 160 | ± 12 |
| Type IIb (Fast-twitch glycolytic) | 145 | ± 18 |
This type of quantitative data can be invaluable for studies investigating muscle pathology, development, or the effects of therapeutic interventions.
Safety and Handling
Acid Red 183 should be handled with appropriate laboratory precautions.
-
Eye Contact: May cause eye irritation. Flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: May cause skin irritation. Flush skin with plenty of water.
-
Ingestion: May cause irritation of the digestive tract.
-
Inhalation: May cause respiratory tract irritation.
-
Handling: Use with adequate ventilation and minimize dust generation. Wear appropriate personal protective equipment, including gloves and safety glasses.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.
Conclusion
Acid Red 183 is a versatile anionic dye with considerable potential for application in both histology and hematology. While established protocols specifically citing this dye are limited, its properties as an acid dye suggest its utility in well-established staining methods such as Masson's trichrome and Romanowsky-type stains. The proposed protocols in this document provide a solid foundation for researchers to explore the use of Acid Red 183 in their specific applications. Further optimization and validation are encouraged to fully characterize its staining properties and expand its use in biological and medical research.
References
Application Notes and Protocols: Adsorption of Acid Red 183 on Activated Carbon
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of Acid Red 183 adsorption onto activated carbon. The information is compiled from various scientific studies to offer a comprehensive guide for researchers in this field.
Introduction
Acid Red 183 is an anionic azo dye widely used in the textile industry. The release of this dye into wastewater poses significant environmental and health concerns due to its complex aromatic structure, which is resistant to biodegradation. Adsorption using activated carbon is a highly effective and widely used method for the removal of such dyes from aqueous solutions. This is attributed to the high surface area, porous structure, and favorable surface chemistry of activated carbon. Understanding the adsorption process, including kinetics and equilibrium, is crucial for designing efficient wastewater treatment systems.
Experimental Protocols
This section details the methodologies for preparing activated carbon and conducting batch adsorption studies to evaluate the removal of Acid Red 183.
Preparation of Activated Carbon
Activated carbon can be prepared from a variety of carbonaceous precursor materials. A common method involves chemical activation, which is detailed below.
Protocol for Preparation of Activated Carbon from a Precursor (e.g., Passion Fruit Leaf, Poplar Wood, Almond Shell):
-
Washing and Drying: Thoroughly wash the precursor material with tap water followed by distilled water to remove any surface impurities like soil and dust. Dry the washed material in an oven at 80-120°C for 12-24 hours until a constant weight is achieved.[1][2]
-
Grinding and Sieving: Grind the dried precursor into a fine powder using a grinder or mill. Sieve the powder to obtain particles of a desired size, typically <150 μm.[1][3]
-
Carbonization: Place the powdered material in a furnace and carbonize it at a temperature ranging from 400°C to 800°C for 1-2 hours under an inert atmosphere (e.g., nitrogen flow of 300 mL/min) to prevent oxidation.[2]
-
Chemical Activation:
-
Impregnate the carbonized char with an activating agent. Common activating agents include phosphoric acid (H₃PO₄), sodium hydroxide (NaOH), or zinc chloride (ZnCl₂). The impregnation ratio (weight of activating agent to weight of char) can vary, a common ratio being 1:3 by weight.
-
Dry the impregnated sample at 120°C for 12 hours.
-
Heat the dried material in a furnace under a nitrogen atmosphere to a final activation temperature between 400°C and 800°C for 1-2 hours.
-
-
Washing and Neutralization: After activation, wash the resulting activated carbon thoroughly with hot distilled water or a dilute acid (e.g., HCl) to remove the activating agent and any residual impurities. Continue washing until the pH of the washing solution becomes neutral.
-
Drying and Storage: Dry the final activated carbon product in an oven at 110°C for 24 hours. Store the dried activated carbon in a desiccator for future use.
Batch Adsorption Experiments
Batch adsorption studies are performed to determine the effects of various parameters on the adsorption of Acid Red 183.
Protocol for Batch Adsorption Studies:
-
Preparation of Adsorbate Solution: Prepare a stock solution of Acid Red 183 (e.g., 1000 mg/L) by dissolving a known weight of the dye in distilled water. Prepare working solutions of desired concentrations (e.g., 25-500 mg/L) by diluting the stock solution.
-
Adsorption Procedure:
-
In a series of conical flasks, add a fixed amount of activated carbon adsorbent (e.g., 0.05 - 1.5 g) to a fixed volume of the dye solution (e.g., 50 - 100 mL) of a specific concentration.
-
Adjust the initial pH of the solutions to desired values (e.g., 2-12) using dilute HCl or NaOH.
-
Place the flasks in a mechanical shaker or a temperature-controlled water bath shaker and agitate at a constant speed (e.g., 200 rpm) for a predetermined contact time (e.g., 15 - 210 minutes) and temperature (e.g., 25 - 60°C).
-
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.
-
Determine the final concentration of Acid Red 183 in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of the dye.
-
-
Data Calculation:
-
Calculate the percentage removal of the dye using the following equation: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial dye concentration (mg/L) and Cₑ is the equilibrium dye concentration (mg/L).
-
Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ, mg/g) using the following equation: qₑ = [(C₀ - Cₑ) x V] / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Data Presentation
The following tables summarize the typical quantitative data obtained from the adsorption studies of Acid Red 183 and similar acid dyes on activated carbon.
Table 1: Effect of Operational Parameters on Dye Removal Efficiency
| Parameter | Range Studied | General Trend Observed | Reference(s) |
| pH | 2 - 12 | Removal efficiency is higher at acidic pH (2-4) and decreases as the pH becomes more basic. This is due to the electrostatic attraction between the positively charged adsorbent surface at low pH and the anionic dye molecules. | |
| Adsorbent Dose (g/L) | 0.2 - 5 | Removal efficiency increases with an increase in adsorbent dosage due to the greater availability of adsorption sites. | |
| Initial Dye Concentration (mg/L) | 25 - 500 | Removal efficiency generally decreases with an increase in the initial dye concentration for a fixed adsorbent dose. | |
| Contact Time (min) | 15 - 210 | Adsorption is rapid initially and then slows down, eventually reaching equilibrium. The time to reach equilibrium depends on the system. | |
| Temperature (°C) | 25 - 60 | The effect of temperature can vary. In some studies, an increase in temperature leads to a decrease in adsorption, indicating an exothermic process. In other cases, adsorption increases with temperature, suggesting an endothermic process. |
Table 2: Adsorption Isotherm and Kinetic Model Parameters
| Model | Parameters | Typical Values/Findings for Acid Dye Adsorption | Reference(s) |
| Langmuir Isotherm | qₘ (mg/g), Kₗ (L/mg) | Often provides a good fit for the experimental data, suggesting monolayer adsorption. Adsorption capacities (qₘ) for commercial activated carbon can be as high as 1495 mg/g for Acid Red 183. | |
| Freundlich Isotherm | Kբ ((mg/g)(L/mg)¹/ⁿ), n | Also commonly used and can provide a good fit, indicating heterogeneous surface adsorption. | |
| Pseudo-first-order Kinetic Model | k₁ (min⁻¹) | In some cases, this model fits the initial stages of adsorption well. | |
| Pseudo-second-order Kinetic Model | k₂ (g/mg·min) | Frequently provides the best fit for the entire adsorption process, suggesting that chemisorption may be the rate-limiting step. |
Visualizations
The following diagrams illustrate the key workflows and concepts in the adsorption studies of Acid Red 183 on activated carbon.
Caption: Experimental workflow for the adsorption study of Acid Red 183 on activated carbon.
Caption: Key parameters influencing the adsorption process and the resulting performance metrics.
References
Application Notes and Protocols for Staining Collagen Fibers with C.I. Acid Red 183 (Picro-Sirius Red Staining)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the histological staining of collagen fibers using C.I. Acid Red 183, commonly known as Sirius Red, in the Picro-Sirius Red staining method. This technique is a cornerstone in connective tissue research and fibrosis assessment due to its high specificity for collagen.
Introduction
This compound, or Sirius Red F3B, is a strong anionic dye that, when combined with picric acid, selectively binds to collagen molecules.[1][2] The Picro-Sirius Red (PSR) stain is a widely used histological technique for the visualization of collagen fibers in tissue sections. The elongated Sirius Red molecules align in parallel with the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light.[3][4] This property allows for the differentiation of collagen types based on fiber thickness and packing density, although it's important to note that fiber orientation can also influence the observed colors. Under bright-field microscopy, collagen appears red on a pale yellow background. When viewed with polarized light, thicker, more densely packed collagen fibers (often Type I) appear yellow to orange, while thinner fibers (including reticular fibers, often Type III) appear green.
Principle of the Method
The specificity of the Picro-Sirius Red stain is attributed to the interaction between the sulfonic acid groups of the Sirius Red dye and the basic amino acid residues of collagen. The picric acid in the solution provides the acidic environment necessary for this binding and also helps to suppress the staining of non-collagenous proteins, resulting in a clean background. The technique is highly sensitive and can reveal fine collagenous structures that may be missed with other methods like the van Gieson stain.
Experimental Protocols
Two primary protocols are presented: a standard Picro-Sirius Red staining for qualitative and quantitative assessment of collagen in tissue sections, and a Sirius Red/Fast Green staining method for the differential quantification of collagen and non-collagenous proteins, particularly useful for cell culture models.
Protocol 1: Picro-Sirius Red Staining of Paraffin-Embedded Tissue Sections
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
| Reagent | Preparation |
| Picro-Sirius Red Solution | 0.1% Sirius Red F3B (C.I. 35782, also known as Direct Red 80) in a saturated aqueous solution of picric acid (approx. 1.3%). Dissolve 0.5 g of Sirius Red F3B in 500 ml of saturated aqueous picric acid. |
| Acidified Water | Add 5 ml of glacial acetic acid to 1 liter of distilled water (0.5% acetic acid). |
| Xylene | Histological grade. |
| Ethanol | Graded series (100%, 95%, 90%, 80%) and absolute. |
| Resinous Mounting Medium | e.g., Permount or CytoSeal. |
Procedure:
-
Deparaffinization and Hydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% ethanol: 2 changes, 2 minutes each.
-
95% ethanol: 2 minutes.
-
90% ethanol: 2 minutes.
-
80% ethanol: 2 minutes.
-
-
Rinse in distilled water for 2 minutes.
-
-
Nuclear Staining (Optional):
-
For nuclear counterstaining, use an acid-resistant hematoxylin like Weigert's hematoxylin.
-
Wash in running tap water for 10 minutes.
-
-
Staining:
-
Immerse slides in Picro-Sirius Red solution for 60 minutes at room temperature. This allows for near-equilibrium staining. Shorter times are not recommended.
-
-
Washing:
-
Wash in two changes of acidified water for 2 minutes each to remove excess stain.
-
-
Dehydration:
-
Vigorously shake slides to physically remove most of the water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene.
-
Mount with a resinous medium.
-
Expected Results:
| Tissue Component | Bright-Field Microscopy | Polarized Light Microscopy |
| Collagen Fibers | Red | Birefringent (yellow, orange, or green) |
| Muscle, Cytoplasm | Yellow | Not birefringent |
| Nuclei (if counterstained) | Black/Brown | Not birefringent |
Diagram: Experimental Workflow for Picro-Sirius Red Staining
Caption: A generalized workflow for the histological staining and analysis of collagen fibers using the Picro-Sirius Red method.
Protocol 2: Sirius Red/Fast Green Staining for Differential Quantification
This protocol is suitable for quantifying collagen and non-collagenous proteins in adherent cell cultures.
Materials and Reagents:
| Reagent | Preparation |
| Sirius Red/Fast Green Staining Solution | Commercially available or prepared in-house. |
| Phosphate-Buffered Saline (PBS) | Standard laboratory preparation. |
| Fixative | e.g., 4% Paraformaldehyde in PBS. |
| Dye Extraction Buffer | 0.1 M NaOH. |
Procedure:
-
Cell Culture and Fixation:
-
Culture cells in multi-well plates and apply experimental treatments.
-
Fix the cell layer with a suitable fixative.
-
Wash the wells twice with PBS.
-
-
Staining:
-
Add the Sirius Red/Fast Green staining solution to each well and incubate.
-
-
Washing:
-
Wash the wells to remove unbound dye.
-
-
Dye Elution:
-
Add the dye extraction buffer to each well to elute the bound dyes.
-
-
Quantification:
-
Transfer the eluate to a microplate.
-
Read the absorbance at 540 nm (for Sirius Red bound to collagen) and 605 nm (for Fast Green bound to non-collagenous proteins) using a microplate reader.
-
Data Analysis:
| Parameter | Wavelength | Calculation |
| Corrected OD for Sirius Red | 540 nm | OD 540 nm - (0.291 * OD 605 nm) |
| Collagen Amount (µ g/sample ) | - | Corrected OD 540 nm / 0.0378 |
| Non-collagenous Protein (µ g/sample ) | 605 nm | OD 605 nm / 0.00204 |
Note: It is recommended to normalize the collagen content to the non-collagenous protein content or total protein content to account for variations in cell number or tissue size.
Quantitative Analysis of Stained Sections
The quantification of collagen from Picro-Sirius Red stained slides is a critical step in many studies, particularly in fibrosis research.
Image Acquisition:
-
Acquire images using a light microscope equipped with a digital camera. For quantitative analysis, ensure consistent lighting conditions and white balance across all images.
Image Analysis using Software (e.g., ImageJ/Fiji):
-
Set Scale: Calibrate the image to a known distance using the scale bar in the image.
-
Color Deconvolution: Separate the image into its constituent color channels (e.g., hematoxylin, eosin, and DAB for H&E, or custom vectors for Picro-Sirius Red). For Picro-Sirius Red, the red channel will contain the collagen information.
-
Thresholding: Apply a threshold to the red channel to create a binary image where the stained collagen is segmented from the background. It is crucial to use a consistent threshold for all images in the study.
-
Measurement: Measure the area of the thresholded region to determine the collagen-positive area. This can be expressed as a percentage of the total tissue area.
Signaling Pathway Diagram: Mechanism of Picro-Sirius Red Staining
Caption: The interaction of Sirius Red and Picric Acid with collagen fibers, leading to specific staining and enhanced birefringence.
Applications in Research and Drug Development
-
Fibrosis Research: Picro-Sirius Red staining is extensively used to assess the degree of collagen deposition in fibrotic tissues of various organs, including the liver, kidney, heart, and lung.
-
Tissue Engineering: Evaluation of the collagen content and organization in engineered tissues.
-
Cancer Research: Studying the tumor microenvironment and the role of the extracellular matrix in cancer progression.
-
Wound Healing Studies: Assessing the dynamics of collagen deposition and remodeling during the healing process.
Limitations and Considerations
-
While the birefringence colors are often associated with collagen types I and III, this is not a definitive identification method. Fiber thickness, packing, and orientation relative to the light path can all influence the observed color.
-
The staining intensity can be affected by fixation time and section thickness. Consistency in these parameters is crucial for comparative quantitative studies.
-
For accurate quantification, automated image analysis is generally more objective and reproducible than manual or semi-automated methods.
By following these detailed protocols and understanding the principles of the method, researchers can effectively utilize this compound for the robust and reliable visualization and quantification of collagen fibers in their studies.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]
- 3. benchchem.com [benchchem.com]
- 4. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C.I. Acid Red 183 for Textile and Leather Dyeing Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of C.I. Acid Red 183 in textile and leather dyeing research. The information is intended to guide researchers in developing and evaluating dyeing processes for various substrates.
Dye Properties
This compound is a single azo, metal-complex acid dye.[1] Its anionic nature makes it suitable for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[2][3][4] The dye forms ionic bonds with the cationic amino groups in these fibers under acidic conditions.[2]
| Property | Value | Reference |
| C.I. Name | Acid Red 183 | |
| C.I. Number | 18800 | |
| CAS Number | 6408-31-7 | |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂ · xCr | |
| Molecular Weight | 532.48 g/mol | |
| λmax | 494 nm | |
| Appearance | Red powder | |
| Solubility | Soluble in water |
Experimental Protocols
This protocol outlines a general procedure for dyeing wool, silk, and nylon fibers with this compound. Optimal conditions may vary depending on the specific substrate and desired shade.
Materials:
-
This compound dye powder
-
Textile substrate (wool, silk, or nylon)
-
Anhydrous Glauber's salt (sodium sulfate)
-
Sulphuric acid (96%), Formic acid (85%), or Glacial acetic acid (40%)
-
Distilled water
-
Beakers and graduated cylinders
-
Heating and stirring apparatus (e.g., water bath, hot plate with magnetic stirrer)
-
pH meter
Procedure:
-
Scouring: Before dyeing, it is crucial to scour the textile material to remove any impurities, oils, or sizes. This can be done by washing the substrate in a solution of a non-ionic detergent.
-
Dye Bath Preparation:
-
Prepare a dyebath with a liquor-to-goods ratio (LR) of 20:1 to 40:1 (e.g., for 10 grams of fabric, use 200-400 mL of water).
-
Add 5-10% (on weight of fiber, o.w.f.) of anhydrous Glauber's salt, which acts as a leveling agent to promote even dye uptake.
-
Adjust the pH of the dyebath to the desired range using an acid:
-
For strong acid dyes: pH 2-3 (using Sulphuric Acid).
-
For general acid dyes: pH 4-6 (using Formic Acid or Acetic Acid).
-
-
Dissolve the required amount of this compound (e.g., 1-3% o.w.f.) in a small amount of hot water and then add it to the dyebath.
-
-
Dyeing Process:
-
Introduce the wetted textile material into the dyebath at a temperature of about 40-50°C.
-
Gradually raise the temperature to the boil (85-100°C) over 30-45 minutes.
-
Continue dyeing at this temperature for 45-60 minutes, ensuring gentle agitation for uniform dyeing.
-
For deep shades, an exhaustion step can be added after 45 minutes of boiling by adding 1-3% of Sulphuric Acid to the dyebath to facilitate complete dye uptake.
-
-
Rinsing and Drying:
-
After dyeing, allow the dyebath to cool down gradually before removing the material.
-
Rinse the dyed material thoroughly with warm and then cold water until the rinse water is clear.
-
Squeeze out excess water and air dry.
-
Fastness Properties (General for Acid Dyes on Wool/Nylon):
| Fastness Property | Rating (General) |
| Light Fastness | Good to Excellent |
| Washing Fastness | Poor to Moderate |
| Perspiration Fastness | Good |
| Rubbing Fastness | Good |
Note: Specific fastness ratings for this compound were not available in the searched literature. The ratings above are general for acid dyes.
This protocol provides a general procedure for dyeing chrome-tanned leather with this compound.
Materials:
-
This compound dye powder
-
Chrome-tanned leather
-
Formic acid (85%)
-
Ammonia solution (25%)
-
Water
-
Dyeing drum or suitable vessel
Procedure:
-
Leather Preparation: The leather should be properly tanned and neutralized before dyeing. The pH of the leather should be adjusted to be compatible with anionic dyes.
-
Dye Bath Preparation:
-
Prepare a float (the volume of water used for dyeing) based on the weight of the leather.
-
Dissolve the required amount of this compound in hot water.
-
-
Dyeing Process:
-
The specific dyeing temperature and time will depend on the type of leather and desired effect. A common practice is to start the dyeing process at a lower temperature and gradually increase it.
-
The dye is added to the drum, and the leather is run for a specified time to allow for penetration and fixation of the dye.
-
The pH of the dyebath is critical and is typically controlled with the addition of formic acid to fix the anionic dye to the cationic leather.
-
-
Fixation and Washing:
-
After the dyeing period, the dye is fixed, often by adjusting the pH.
-
The leather is then washed to remove any unfixed dye.
-
-
Fatliquoring and Finishing:
-
Following dyeing, the leather is typically fatliquored to impart softness and flexibility.
-
Subsequent finishing processes are then applied.
-
Visualizations
Caption: Workflow for dyeing textiles with this compound.
Caption: Ionic bonding mechanism in acid dyeing of protein fibers.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Use a fume hood or ensure adequate ventilation to minimize inhalation of dye dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store the dye in a cool, dry, well-ventilated area away from incompatible substances.
-
This product contains a chromium compound, which is known to the State of California to cause cancer. Handle with care and dispose of waste according to local regulations.
References
Preparation of C.I. Acid Red 183 Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Red 183 is a synthetic anionic dye widely utilized in various research and industrial applications, including histology, textile dyeing, and as a component in diagnostic assays. Proper preparation of stock and working solutions is crucial for obtaining accurate, reproducible, and reliable experimental results. This document provides detailed protocols for the preparation, quality control, and storage of this compound solutions.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its correct handling and use. Key properties are summarized in the table below.
| Property | Value | References |
| C.I. Name | Acid Red 183 | [1] |
| CAS Number | 6408-31-7 | [1][2] |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂ | [1] |
| Molecular Weight | 532.84 g/mol | [3] |
| Appearance | Red to yellow-light powder | |
| λmax (in water) | 494 nm | |
| Solubility | Soluble in water |
Experimental Protocols
Preparation of 1% (w/v) this compound Stock Solution
This protocol outlines the steps for preparing a 1% (w/v) stock solution of this compound, a commonly used concentration for laboratory applications.
Materials:
-
This compound powder (dye content ≥ 30%)
-
High-purity water (distilled or deionized)
-
Volumetric flask (e.g., 100 mL)
-
Glass beaker
-
Magnetic stirrer and stir bar or glass stirring rod
-
Weighing paper/boat
-
Spatula
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Safety Precautions: Wear appropriate PPE. Handle the dye powder in a well-ventilated area or a fume hood to avoid inhalation of fine particles.
-
Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.
-
Initial Dissolution: Transfer the weighed powder to a glass beaker. Add a small amount of high-purity water (approximately 20-30 mL) and stir to form a paste. This initial pasting helps to prevent clumping and ensures complete dissolution.
-
Heating and Dissolving: Gently heat the paste on a hot plate with continuous stirring. Gradually add more high-purity water (up to about 80% of the final volume) while continuing to heat and stir until the dye is completely dissolved. Avoid boiling the solution.
-
Cooling and Volume Adjustment: Allow the solution to cool to room temperature.
-
Final Volume: Carefully transfer the cooled solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the dye is transferred.
-
Mixing: Bring the solution to the final volume of 100 mL with high-purity water. Cap the flask and invert it several times to ensure the solution is homogeneous.
Preparation of Working Solutions
Working solutions are prepared by diluting the 1% stock solution to the desired concentration using an appropriate buffer or high-purity water.
Example: Preparation of a 0.1% (w/v) working solution:
-
Pipette 10 mL of the 1% this compound stock solution into a 100 mL volumetric flask.
-
Add the desired solvent (e.g., high-purity water or a specific buffer) to the flask to bring the final volume to 100 mL.
-
Cap the flask and mix thoroughly.
Quality Control
To ensure the accuracy and consistency of experimental results, it is essential to perform quality control checks on the prepared stock solution.
UV-Vis Spectrophotometry:
The concentration of the this compound stock solution can be verified by measuring its absorbance at its maximum wavelength (λmax = 494 nm) using a UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of dilutions of the stock solution with known concentrations.
-
Measure the absorbance of each dilution at 494 nm.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of an unknown dilution of the stock solution and use the calibration curve to determine its concentration. This confirms the accuracy of the initial stock solution preparation.
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound solutions.
| Solution Type | Storage Container | Storage Conditions | Estimated Stability |
| Powder | Tightly sealed, opaque container | Cool, dry, dark place | Years |
| Stock Solution | Tightly sealed, opaque plastic or amber glass bottle | 2-8°C (refrigerated) | Several months |
| Working Solution | Tightly sealed container | 2-8°C (refrigerated) | Dependent on solvent and application; prepare fresh if possible |
Note: It is recommended to visually inspect solutions for any signs of precipitation or color change before use. Periodic re-verification of the stock solution concentration via UV-Vis spectrophotometry is also good practice.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 1% (w/v) this compound stock solution.
Logical Relationship for Solution Preparation and Use
Caption: Logical relationship from this compound powder to experimental use.
References
Application Notes and Protocols for Acid Red 183 in Diagnostic Assay Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 183 is a versatile anionic azo dye with significant applications in the manufacturing of diagnostic assays. Its utility is primarily centered on its ability to bind to proteins, making it an effective reagent for the visualization and quantification of proteins in various formats, including membrane-based assays and histological staining. This document provides detailed application notes and protocols for the use of Acid Red 183 in diagnostic assay development, with a focus on western blotting and histological applications.
Acid Red 183's primary mechanism of action involves the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of amino acid residues (such as lysine and arginine) in proteins, along with non-covalent interactions with non-polar regions.[1] This binding is reversible, which is a key advantage in applications like western blotting, as the stain can be removed to allow for subsequent immunodetection.
Key Applications
-
Total Protein Staining on Western Blot Membranes: Acid Red 183 is an excellent choice for a "Ponceau S-type" stain to verify protein transfer from a gel to a membrane (nitrocellulose or PVDF) before proceeding with immunodetection. This quality control step is crucial for confirming the efficiency and evenness of the transfer.
-
Histological Counterstain: In histopathology, Acid Red 183 can be used as a counterstain to provide contrast to primary stains, helping to highlight specific cellular structures. Its vibrant red color provides a clear distinction from blue and purple nuclear stains like hematoxylin.[2]
-
Colorimetric Assays: The dye's colorimetric properties can be leveraged in the development of simple, qualitative, or semi-quantitative protein assays.
Quantitative Data Summary
The selection of a protein stain in a diagnostic assay often depends on factors like sensitivity, cost, and compatibility with downstream applications. Below is a comparison of typical performance characteristics of Acid Red dyes (used in Ponceau S-type formulations) and the commonly used Coomassie Brilliant Blue.
| Parameter | Acid Red Dyes (e.g., in Ponceau S) | Coomassie Brilliant Blue R-250 |
| Limit of Detection (LOD) | ~200-250 ng[3] | ~50-100 ng[1] |
| Binding Principle | Reversible, binds to positive charges and non-polar regions of proteins | Binds to proteins through electrostatic and hydrophobic interactions |
| Staining Time | 5 - 15 minutes | 30 minutes to overnight |
| Reversibility | Yes, easily destained with water or mild base | Generally considered irreversible |
| Compatibility with Immunodetection | High, as the stain is removed before antibody incubation | Low, can interfere with antibody binding |
| Primary Application | Rapid verification of protein transfer on membranes | In-gel protein visualization |
Experimental Protocols
Protocol 1: Reversible Total Protein Staining on Western Blot Membranes
This protocol outlines the use of Acid Red 183 for the rapid and reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer.
Reagents and Materials:
-
Acid Red 183 (CAS 6408-31-7)
-
Glacial Acetic Acid
-
Distilled or Deionized Water
-
Wash Buffer (e.g., TBS-T or PBS-T)
-
Staining Solution (0.1% w/v Acid Red 183 in 5% v/v Acetic Acid):
-
Dissolve 100 mg of Acid Red 183 powder in 95 mL of distilled water.
-
Add 5 mL of glacial acetic acid.
-
Mix until the dye is completely dissolved.
-
-
Destaining Solution:
-
Distilled water or 0.1 M NaOH for complete removal.
-
Procedure:
-
Post-Transfer Wash: After transferring proteins from the gel to the membrane, briefly wash the membrane with distilled water to remove any residual transfer buffer.
-
Staining: Immerse the membrane in the Acid Red 183 Staining Solution and incubate with gentle agitation for 5-10 minutes at room temperature.
-
Washing and Visualization: Remove the staining solution (which can be reused) and wash the membrane with distilled water. Protein bands will appear as red/pink against a lighter background. Continue washing with distilled water until the background is clear and the protein bands are distinct.
-
Documentation: Photograph or scan the membrane to have a permanent record of the total protein profile and transfer efficiency.
-
Destaining: To proceed with immunodetection, completely destain the membrane by washing with your wash buffer (e.g., TBS-T) or a mild alkaline solution like 0.1 M NaOH, followed by several rinses with wash buffer until all visible red color is gone. The membrane is now ready for the blocking step of the western blot protocol.
Protocol 2: Use as a Counterstain in Histology
This protocol provides a general guideline for using Acid Red 183 as a cytoplasmic counterstain in formalin-fixed, paraffin-embedded tissue sections.
Reagents and Materials:
-
Acid Red 183
-
Distilled Water
-
Glacial Acetic Acid
-
Deparaffinization and Rehydration Reagents (Xylene, graded alcohols)
-
Primary Stain (e.g., Hematoxylin for nuclear staining)
-
Differentiating Solution (e.g., Acid Alcohol)
-
Bluing Reagent (e.g., Scott's Tap Water Substitute)
-
Dehydration and Clearing Reagents (Graded alcohols, Xylene)
-
Mounting Medium
-
Acid Red 183 Staining Solution (0.5% w/v in 1% v/v Acetic Acid):
-
Dissolve 0.5 g of Acid Red 183 in 100 mL of distilled water containing 1 mL of glacial acetic acid.
-
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to water.
-
Primary Staining: Stain the nuclei with a hematoxylin solution of choice according to standard protocols.
-
Differentiation and Bluing: Differentiate with acid alcohol and blue in an appropriate bluing reagent.
-
Washing: Wash thoroughly in running tap water.
-
Counterstaining: Immerse the slides in the 0.5% Acid Red 183 Staining Solution for 3-5 minutes.
-
Rinsing: Briefly rinse with distilled water to remove excess stain.
-
Dehydration, Clearing, and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Blue/Purple (from Hematoxylin)
-
Cytoplasm, Muscle, Collagen: Shades of Red/Pink (from Acid Red 183)
Visualizations
Caption: Western Blot Workflow with Acid Red 183 Staining.
Caption: Principle of Anionic Dye Staining of Proteins.
References
C.I. Acid Red 183: A Novel Tracking Dye for Electrophoresis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophoresis is a fundamental technique for the separation of macromolecules such as DNA, RNA, and proteins. A critical component of this process is the use of a tracking dye, which is added to the sample to allow for visual monitoring of its migration through the gel matrix. While traditional dyes like bromophenol blue and xylene cyanol are widely used, the exploration of novel dyes with distinct properties can offer advantages in specific applications.[1][2][3][4][5] This document outlines the potential application of C.I. Acid Red 183 as a tracking dye in both agarose and polyacrylamide gel electrophoresis.
This compound is a red anionic dye with a molecular weight of 532.48 g/mol and a maximum absorbance at 494 nm. Its vibrant red color offers a clear visual contrast against the typical blue of other common tracking dyes, which could be advantageous in multi-sample loading or when using specific gel documentation systems. These application notes provide a hypothetical framework for the use of this compound, including preparation of a loading buffer and protocols for its use in nucleic acid and protein electrophoresis.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| C.I. Name | Acid Red 183 | |
| C.I. Number | 18800 | |
| CAS Number | 6408-31-7 | |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂ | |
| Molecular Weight | 532.48 g/mol | |
| λmax | 494 nm | |
| Color | Red | |
| Solubility | Soluble in water |
Hypothetical Migration Characteristics
The migration of a tracking dye is dependent on the gel concentration and the type of electrophoresis (denaturing or non-denaturing). Based on its molecular weight, this compound is expected to migrate at a rate that is useful for tracking the progress of electrophoresis for a range of nucleic acid and protein sizes. The following tables provide an estimated migration behavior of this compound compared to standard tracking dyes.
Table 1: Estimated Migration of Tracking Dyes in Agarose Gels
| Agarose Gel Concentration (%) | This compound (estimated bp) | Bromophenol Blue (approx. bp) | Xylene Cyanol FF (approx. bp) |
| 0.8 | ~400 | ~300 | ~4000 |
| 1.0 | ~300 | ~250 | ~3000 |
| 1.5 | ~200 | ~150 | ~2000 |
| 2.0 | ~100 | ~100 | ~1000 |
Table 2: Estimated Migration of Tracking Dyes in Denaturing Polyacrylamide Gels
| Polyacrylamide Gel Concentration (%) | This compound (estimated nt) | Bromophenol Blue (approx. nt) | Xylene Cyanol FF (approx. nt) |
| 6 | ~30 | 26 | 106 |
| 8 | ~22 | 19 | 75 |
| 10 | ~15 | 12 | 55 |
| 12 | ~10 | <10 | 40 |
Table 3: Estimated Migration of Tracking Dyes in Native Polyacrylamide Gels for Proteins
| Polyacrylamide Gel Concentration (%) | This compound (estimated kDa) | Bromophenol Blue (approx. kDa) |
| 10 | <15 | <10 |
| 12 | <10 | <8 |
| 15 | <8 | <5 |
Experimental Protocols
Preparation of 6X this compound Loading Dye
Materials:
-
This compound powder
-
Glycerol (sterile)
-
EDTA (0.5 M, pH 8.0)
-
Tris-HCl (1 M, pH 8.0)
-
Nuclease-free water
Procedure:
-
To prepare 10 mL of 6X loading dye, combine the following in a 15 mL conical tube:
-
Glycerol: 3.0 mL (for a final concentration of 30%)
-
0.5 M EDTA, pH 8.0: 1.2 mL (for a final concentration of 60 mM)
-
1 M Tris-HCl, pH 7.5: 0.6 mL (for a final concentration of 60 mM)
-
This compound: 25 mg (for a final concentration of 0.25%)
-
-
Add nuclease-free water to a final volume of 10 mL.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the 6X loading dye at 4°C for short-term storage or at -20°C for long-term storage.
Protocol for Agarose Gel Electrophoresis of Nucleic Acids
Materials:
-
Agarose
-
1X TAE or TBE buffer
-
6X this compound Loading Dye
-
DNA samples
-
DNA ladder
-
Gel casting tray and combs
-
Electrophoresis power supply and tank
-
UV transilluminator or other gel imaging system
Procedure:
-
Prepare the Agarose Gel:
-
Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 g of agarose in 100 mL of 1X running buffer for a 1% gel).
-
Add the agarose to the 1X running buffer in a flask.
-
Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
Pour the molten agarose into a gel casting tray with combs in place and allow it to solidify.
-
-
Prepare the Samples:
-
Mix your DNA samples and DNA ladder with the 6X this compound Loading Dye to a final concentration of 1X (e.g., mix 5 µL of DNA sample with 1 µL of 6X loading dye).
-
-
Load and Run the Gel:
-
Place the solidified gel in the electrophoresis tank and add enough 1X running buffer to cover the gel.
-
Carefully load the prepared samples into the wells of the gel.
-
Connect the electrophoresis tank to the power supply and apply the appropriate voltage (typically 1-5 V/cm).
-
Monitor the migration of the red this compound dye front to track the progress of the electrophoresis.
-
-
Visualize the Results:
-
Once the dye front has migrated to the desired distance, turn off the power supply.
-
Carefully remove the gel from the tank.
-
Stain the gel with a nucleic acid stain (e.g., ethidium bromide or SYBR Safe) if it was not included in the gel.
-
Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.
-
Protocol for Polyacrylamide Gel Electrophoresis (PAGE) of Proteins
Materials:
-
Acrylamide/bis-acrylamide solution
-
Tris-HCl buffers for stacking and resolving gels
-
Ammonium persulfate (APS)
-
TEMED
-
SDS (for SDS-PAGE)
-
Protein samples
-
Protein ladder
-
6X this compound Loading Dye (can be modified to include SDS for denaturing gels)
-
Electrophoresis power supply and vertical gel tank
Procedure:
-
Prepare the Polyacrylamide Gel:
-
Assemble the gel casting apparatus.
-
Prepare the resolving and stacking gel solutions according to standard protocols.
-
Pour the resolving gel, leaving space for the stacking gel. Overlay with water or isopropanol.
-
After polymerization, remove the overlay and pour the stacking gel, inserting the comb.
-
-
Prepare the Samples:
-
For denaturing SDS-PAGE, mix protein samples with a loading buffer containing SDS and a reducing agent, in addition to the 6X this compound Loading Dye, to a final concentration of 1X. Heat the samples if required by your protocol.
-
For native PAGE, mix protein samples with a non-denaturing loading buffer containing the 6X this compound Loading Dye.
-
-
Load and Run the Gel:
-
Place the polymerized gel into the electrophoresis tank and fill with the appropriate running buffer.
-
Load the prepared protein samples and ladder into the wells.
-
Connect the power supply and run the gel at the desired voltage or current until the red dye front reaches the bottom of the gel.
-
-
Visualize the Results:
-
After electrophoresis, carefully remove the gel from the casting plates.
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or use a silver staining protocol to visualize the protein bands.
-
Visualized Workflows
Caption: General workflow for gel electrophoresis using a tracking dye.
Caption: Components and functions of a loading dye for electrophoresis.
Conclusion
While this compound is not traditionally used as a tracking dye in electrophoresis, its physicochemical properties suggest it could be a viable alternative to commonly used dyes. Its distinct red color may offer benefits in terms of visualization and sample tracking. The protocols and data presented here are hypothetical and intended to serve as a starting point for researchers interested in exploring the use of this compound in their electrophoresis applications. Empirical validation of its migration characteristics and compatibility with various buffer systems and downstream applications is recommended.
References
- 1. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DNA Loading Dye and Interactions & Importance of Its Constituents | Yashika Solutions [labitems.co.in]
- 4. Loading Dye in Gel Electrophoresis | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. bio-rad.com [bio-rad.com]
Application Notes and Protocols for the Determination of Acid Red 183 Dye Content and Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 183, also known by its Colour Index name C.I. 18800, is a monoazo dye complexed with chromium.[1] It finds applications in various fields, including histology and as a component in certain formulations.[2] Commercial preparations of Acid Red 183 often have a specified dye content of approximately 30%, indicating the presence of significant levels of impurities or additives.[3][4] Therefore, accurate and reliable analytical methods are crucial for determining the actual dye content and purity of Acid Red 183 materials to ensure consistency and quality in research, development, and manufacturing processes.
This document provides detailed protocols for two common analytical techniques for the determination of Acid Red 183 content and purity: High-Performance Liquid Chromatography (HPLC) for detailed purity profiling and separation from impurities, and UV-Vis Spectrophotometry for a more rapid estimation of total dye content.
Physicochemical Properties of Acid Red 183
A summary of the key properties of Acid Red 183 is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 6408-31-7 | [1] |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂·xCr | |
| Molecular Weight | 532.48 g/mol (for the sodium salt, excluding chromium) | |
| Molecular Structure | Single azo, Metal Complex | |
| Appearance | Red to yellow-light powder | |
| Solubility | Soluble in water | |
| Maximum Absorbance (λmax) | 494 nm |
I. High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. For complex dyes like Acid Red 183, a reversed-phase HPLC method coupled with a diode array detector (DAD) or a UV-Vis detector is recommended. This method allows for the separation of the main dye component from synthesis by-products and other impurities.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and ammonium acetate.
-
Acid Red 183 reference standard (if available) and sample for analysis.
2. Preparation of Mobile Phase:
-
Mobile Phase A: 5 mM ammonium acetate in HPLC grade water.
-
Mobile Phase B: 5 mM ammonium acetate in 70% aqueous acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (if reference standard is available): Accurately weigh approximately 10 mg of Acid Red 183 reference standard and dissolve it in a 100 mL volumetric flask with the initial mobile phase composition (e.g., 95% A: 5% B). This will be your 100 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the Acid Red 183 sample, dissolve it in a 100 mL volumetric flask with the initial mobile phase composition, and sonicate briefly to ensure complete dissolution.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution can be optimized for better separation. A starting point could be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Monitor at the λmax of Acid Red 183 (494 nm) and also scan a broader range (e.g., 200-700 nm) with a DAD to identify impurities with different spectral properties.
5. Data Analysis:
-
Purity Determination: The purity of the Acid Red 183 sample can be determined by the area percentage method. The percentage purity is calculated by dividing the peak area of the main Acid Red 183 peak by the total area of all peaks in the chromatogram and multiplying by 100.
-
Dye Content Quantification (with reference standard):
-
Generate a calibration curve by plotting the peak area of the Acid Red 183 reference standard against its concentration.
-
Determine the concentration of Acid Red 183 in the sample solution from the calibration curve.
-
Calculate the percentage of dye content in the original sample using the following formula:
Dye Content (%) = (Concentration from curve (µg/mL) / Initial sample concentration (µg/mL)) * 100
-
II. UV-Vis Spectrophotometric Method for Dye Content Estimation
UV-Vis spectrophotometry provides a simpler and faster method for estimating the total dye content. This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is less specific than HPLC as it measures the total absorbance at a specific wavelength and may be influenced by colored impurities.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Matched quartz or glass cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Distilled or deionized water.
-
Acid Red 183 reference standard (for calibration) and sample for analysis.
2. Determination of λmax:
-
Prepare a dilute solution of Acid Red 183 in water.
-
Scan the solution from 300 nm to 700 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is 494 nm.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of the Acid Red 183 reference standard and dissolve it in a 100 mL volumetric flask with distilled water.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create standards with concentrations that give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
Sample Solution: Prepare a solution of the Acid Red 183 sample in distilled water at a concentration that is expected to fall within the range of the calibration standards.
4. Measurement and Data Analysis:
-
Calibration Curve: Measure the absorbance of each calibration standard at the λmax (494 nm) using distilled water as a blank. Plot a graph of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the sample solution at 494 nm.
-
Calculation of Dye Content: Determine the concentration of the dye in the sample solution from the calibration curve. Calculate the percentage of dye content in the solid sample using the following formula:
Dye Content (%) = (Concentration from curve (mg/L) / Initial sample concentration (mg/L)) * 100
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the purity and content of Acid Red 183.
Caption: Workflow for Acid Red 183 Analysis.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry will depend on the specific requirements of the analysis. HPLC is the recommended method for a detailed purity profile and accurate quantification, especially when dealing with unknown impurities. UV-Vis spectrophotometry offers a rapid and cost-effective alternative for routine estimation of dye content, provided that a reference standard is available and interfering colored impurities are not a significant concern. For both methods, proper validation according to ICH guidelines is essential to ensure the reliability of the results.
References
Application Notes and Protocols for Dye Removal Studies Using Acid Red 183
Introduction
Acid Red 183 is a synthetic azo dye widely used in the textile, leather, and paper industries.[1][2] The release of effluents containing this dye into aquatic ecosystems poses significant environmental challenges due to its color, persistence, and potential toxicity. Adsorption is a widely favored method for dye removal due to its high efficiency, operational simplicity, and cost-effectiveness.[3][4] This document provides a detailed experimental setup and protocols for investigating the removal of Acid Red 183 from aqueous solutions using various adsorbent materials. The methodologies cover batch adsorption studies, kinetic analysis, and isotherm modeling, providing a comprehensive framework for researchers and scientists.
Materials and Apparatus
-
Adsorbate: Acid Red 183 (C.I. 18800, CAS No. 6408-31-7)[2]
-
Adsorbent: Various materials can be used, such as activated carbon, clays (kaolinite, bentonite), or bioadsorbents (kenaf fibers, fruit peels).
-
Chemicals: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.
-
Apparatus:
-
UV-Visible Spectrophotometer
-
Digital pH meter
-
Orbital shaker
-
Analytical balance
-
Glassware (beakers, conical flasks, volumetric flasks)
-
Syringe filters (0.45 µm)
-
Centrifuge (optional)
-
Experimental Protocols
Preparation of Acid Red 183 Stock Solution
A stock solution is prepared by dissolving a precisely weighed amount of Acid Red 183 powder in deionized water. For example, a 1000 mg/L stock solution can be prepared by dissolving 1.0 g of the dye in 1 liter of deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.
Analytical Procedure: Dye Concentration Measurement
The concentration of Acid Red 183 in the solutions is determined by measuring its absorbance at the maximum wavelength (λmax), which is approximately 507 nm, using a UV-Visible spectrophotometer. A calibration curve is first established by plotting absorbance versus known concentrations of the dye.
Batch Adsorption Experiments
Batch experiments are conducted to evaluate the effects of various parameters on dye removal efficiency. These experiments are typically performed by adding a known mass of adsorbent to a fixed volume of dye solution in a conical flask and agitating the mixture in an orbital shaker.
Workflow for Batch Adsorption Studies
Caption: General workflow for conducting batch adsorption experiments.
a) Effect of pH
-
Prepare a series of 50 mL dye solutions (e.g., 50 mg/L) in separate conical flasks.
-
Adjust the initial pH of each solution to a range of values (e.g., 2, 4, 6, 8, 10) using 0.1 N HCl or 0.1 N NaOH.
-
Add a fixed amount of adsorbent (e.g., 0.1 g) to each flask.
-
Agitate the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time sufficient to reach equilibrium (e.g., 70 minutes).
-
After agitation, separate the adsorbent from the solution.
-
Analyze the final dye concentration (Ce) in the supernatant.
-
The optimal pH is the one at which the highest dye removal is observed. For acid dyes, this is typically in the acidic range of pH 3 to 4.5.
b) Effect of Adsorbent Dosage
-
Prepare identical dye solutions (e.g., 50 mL of 50 mg/L) at the optimal pH determined previously.
-
Add varying amounts of the adsorbent (e.g., 0.02 g to 0.2 g) to each flask.
-
Agitate the flasks under the same conditions as the pH study.
-
Analyze the final dye concentration (Ce) to determine the minimum adsorbent dosage required for maximum removal.
c) Effect of Initial Dye Concentration and Contact Time (Kinetic Studies)
-
Prepare dye solutions of different initial concentrations (e.g., 25, 50, 75, 100 mg/L).
-
For each concentration, place a fixed volume (e.g., 100 mL) into a larger flask with the optimal adsorbent dosage and pH.
-
Agitate the mixture and withdraw aliquots at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 min).
-
Separate the adsorbent and analyze the dye concentration (Ct) at each time point.
-
This data is used to evaluate the adsorption kinetics.
d) Effect of Temperature (Thermodynamic Studies)
-
Conduct batch adsorption experiments as described above at different temperatures (e.g., 30, 40, 50, 60 °C) using a temperature-controlled shaker.
-
Use a constant initial dye concentration, adsorbent dose, and optimal pH.
-
Allow the systems to reach equilibrium.
-
Analyze the final dye concentration (Ce). The results are used to determine thermodynamic parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
Data Analysis
The performance of the adsorption process is evaluated using the following calculations:
-
Percentage Removal (%): % Removal = [(C₀ - Ce) / C₀] * 100
-
Adsorption Capacity at Equilibrium (qe, mg/g): qe = (C₀ - Ce) * V / M
Where:
-
C₀ is the initial dye concentration (mg/L).
-
Ce is the equilibrium dye concentration (mg/L).
-
V is the volume of the solution (L).
-
M is the mass of the adsorbent (g).
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References
Application Notes and Protocols for Photodegradation of C.I. Acid Red 183
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting photodegradation experiments on the azo dye C.I. Acid Red 183. The methodologies outlined below are synthesized from various studies and are intended to serve as a guide for researchers investigating the degradation of this and similar organic pollutants.
Introduction
This compound is a synthetic azo dye widely used in the textile industry.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂), have shown great promise in degrading such recalcitrant organic compounds into less harmful substances.[2][3] This document details the experimental procedures for the photocatalytic degradation of this compound.
Data Presentation: Summary of Experimental Parameters and Efficiency
The following table summarizes the key experimental parameters and degradation efficiencies for the photodegradation of C.I. Acid Red 18 (a closely related dye often used in studies) and other similar acid dyes, providing a comparative overview of different experimental conditions.
| Parameter | C.I. Acid Red 18 | C.I. Acid Blue 113 | C.I. Acid Red 88 | Reference |
| Photocatalyst | TiO₂/Zeolite | ZnO-Ag | TiO₂ | [4],[5] |
| Catalyst Dosage | 0.88 g/L | 0.15 g/L | 1.0 - 2.0 g/L | , |
| Initial Dye Conc. | Not Specified | 40 mg/L | 20 - 53 mg/L | |
| pH | 6.5 | 8.0 | 3.0 | , |
| Irradiation Source | Not Specified | UV Lamp | UV-C | , |
| Reaction Time | 125 min | 90 min | Not Specified | , |
| Degradation Efficiency | 96.3% | ~50% | >90% | , |
| Kinetic Model | Second-order | Pseudo-first-order | First-order | , |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound using TiO₂/Zeolite Nanocomposite
This protocol is based on the methodology for the degradation of C.I. Acid Red 18.
1. Materials and Reagents:
-
This compound (Molecular Formula: C₁₆H₁₁ClN₄Na₂O₈S₂·xCr)
-
Titanium Dioxide (TiO₂) nanoparticles
-
Y-type Zeolite
-
Distilled water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
2. Preparation of TiO₂/Zeolite Photocatalyst:
-
Suspend 5 g of Y-type zeolite in 100 mL of distilled water and stir for 1 hour.
-
Add 5 g of TiO₂ nanoparticles to the zeolite suspension.
-
Continue stirring for an additional 2 hours.
-
Separate the resulting precipitate by centrifugation.
-
Wash the precipitate with distilled water.
-
Dry the catalyst at 80°C for 10 hours.
-
Calcine the dried powder at 600°C for 2 hours in a muffle furnace.
-
Store the prepared photocatalyst in a desiccator.
3. Experimental Procedure:
-
Prepare a stock solution of this compound in distilled water.
-
In a batch reactor, add the desired concentration of the photocatalyst (e.g., 0.88 g/L) to the dye solution.
-
Adjust the pH of the solution to the optimal value (e.g., pH 6.5) using dilute HCl or NaOH.
-
Stir the suspension in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with a suitable light source (e.g., UV lamp).
-
Collect aliquots of the suspension at regular time intervals (e.g., every 15 minutes for up to 125 minutes).
-
Centrifuge or filter the aliquots to remove the photocatalyst particles.
-
Analyze the concentration of the remaining dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye (around 505 nm for similar red dyes).
4. Data Analysis:
-
Calculate the degradation efficiency (%) using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.
Visualizations
Experimental Workflow for Photodegradation
Caption: Workflow for a typical photodegradation experiment.
Generalized Mechanism of Photocatalytic Degradation of Azo Dyes
Caption: Photocatalytic degradation mechanism of azo dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Acid Red 18 in an aqueous environment by TiO2/Zeolite nano photocatalyst [jwent.net]
- 5. Optimization of Photocatalytic Degradation of Acid Blue 113 and Acid Red 88 Textile Dyes in a UV-C/TiO2 Suspension System: Application of Response Surface Methodology (RSM) [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: C.I. Acid Red 183 Staining Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing staining protocols using C.I. Acid Red 183. While more commonly utilized in the textile and cosmetics industries, this compound is an anionic dye that can be employed in biological research for staining cytoplasm, collagen, and other acidophilic tissue components.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance staining intensity and quality.
Frequently Asked Questions (FAQs)
Q1: What cellular components does this compound stain?
As an acid dye, this compound is anionic and will bind to cationic (basic) components in tissue sections.[4] This includes most proteins in the cytoplasm, mitochondria, and extracellular matrix components like collagen fibers.[2] Therefore, you can expect this compound to produce a red or pink staining of these acidophilic structures.
Q2: My this compound staining is weak. What are the primary factors to consider for increasing intensity?
Weak staining is a common issue that can be addressed by systematically evaluating several factors. The key variables that influence staining intensity are the concentration of the dye, the pH of the staining solution, the duration of the staining, and the method of tissue fixation. Optimizing these parameters is crucial for achieving the desired staining intensity.
Q3: Can the type of tissue fixation affect this compound staining?
Yes, fixation is a critical step. The choice of fixative can alter the chemical properties of the tissue, thereby affecting dye binding. Formalin-based fixatives are generally compatible with acid dyes. However, over-fixation can sometimes lead to reduced staining intensity.
Q4: Is a mordant necessary for this compound staining?
Typically, simple acid dyes like this compound do not require a mordant for direct staining. Mordants are more commonly used with dyes like hematoxylin to form a dye-mordant complex that then binds to the tissue.
Q5: How can I quantify the staining intensity of this compound?
Staining intensity can be quantified using image analysis software. A common technique is color deconvolution, which separates the digital image into its constituent color channels. The intensity of the red channel, corresponding to this compound, can then be measured to provide an objective assessment of staining.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or Faint Staining | 1. Dye concentration is too low.2. Staining time is too short.3. pH of the staining solution is not optimal.4. Incomplete deparaffinization.5. Over-fixation of tissue. | 1. Increase the dye concentration in increments (e.g., from 0.1% to 0.5% w/v).2. Extend the staining incubation time.3. Ensure the staining solution is acidic (pH 2.5-3.5 is a good starting point for many acid dyes). Add a small amount of acetic or hydrochloric acid to adjust.4. Ensure complete removal of paraffin wax by using fresh xylene and extending deparaffinization times.5. If possible, test tissues with shorter fixation times. |
| Uneven or Patchy Staining | 1. Incomplete deparaffinization.2. Tissue sections dried out during the procedure.3. Non-uniform fixation. | 1. Use fresh xylene and ensure slides are fully submerged during deparaffinization.2. Keep slides moist with buffer or reagent throughout the staining process.3. Ensure the fixative volume is at least 15-20 times the tissue volume for uniform penetration. |
| High Background Staining | 1. Dye concentration is too high.2. Staining time is too long.3. Inadequate rinsing after staining. | 1. Reduce the dye concentration.2. Decrease the staining incubation time.3. Ensure thorough but gentle rinsing with acidified water after the staining step to remove excess, unbound dye. |
| Tissue Sections Detaching from Slides | 1. Slides are not properly coated or charged.2. Aggressive washing or rinsing steps. | 1. Use positively charged slides or slides coated with an adhesive such as poly-L-lysine.2. Be gentle during washing and rinsing steps; avoid directing strong streams of liquid directly onto the tissue section. |
Experimental Protocols
Below is a generalized protocol for staining formalin-fixed, paraffin-embedded tissue sections with this compound. This protocol should be optimized for your specific tissue and experimental conditions.
Preparation of Staining Solution
-
Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water.
-
Working Solution (0.1% - 0.5% w/v): Dilute the stock solution with distilled water to the desired concentration. Add 1 mL of glacial acetic acid per 100 mL of the working solution to acidify it.
Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Transfer to 100% ethanol: 2 changes for 3 minutes each.
-
Transfer to 95% ethanol: 1 change for 3 minutes.
-
Transfer to 70% ethanol: 1 change for 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the this compound working solution for 5-10 minutes. This is a key step for optimization.
-
-
Rinsing:
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Briefly rinse the slides in acidified water (e.g., 0.5% acetic acid solution) to remove excess stain.
-
-
Dehydration:
-
Immerse in 95% ethanol for 1 minute.
-
Immerse in 100% ethanol for 2 changes of 2 minutes each.
-
-
Clearing and Mounting:
-
Immerse in xylene for 2 changes of 3 minutes each.
-
Mount with a permanent mounting medium.
-
Optimization Parameters
For achieving the best staining intensity and contrast, systematic optimization is recommended. The following table outlines the key variables and suggested ranges to test.
| Parameter | Suggested Range for Optimization | Notes |
| Dye Concentration | 0.05% - 1.0% (w/v) | Start with 0.1% and adjust as needed. Higher concentrations may lead to overstaining and high background. |
| Staining Time | 2 - 15 minutes | Begin with a 5-minute incubation and modify based on the observed intensity. |
| pH of Staining Solution | 2.5 - 4.0 | Use acetic acid or hydrochloric acid to adjust the pH. The optimal pH can vary depending on the tissue type. |
| Fixation Time | 12 - 48 hours | For a standard 10% neutral buffered formalin fixation. Avoid prolonged fixation. |
Visualizations
Experimental Workflow for this compound Staining
Caption: Workflow for this compound Staining of Paraffin-Embedded Sections.
Troubleshooting Logic for Weak Staining
Caption: Decision tree for troubleshooting weak this compound staining.
References
Troubleshooting background noise in Acid Red 183 staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acid Red 183 in their staining protocols. The following information is curated to address common issues, particularly background noise, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Acid Red 183 and what is its application in a laboratory setting?
Acid Red 183 is an anionic azo dye.[1][2] In laboratory settings, it is used in hematology and histology for staining purposes. Its anionic nature allows it to bind to positively charged components in tissue samples, such as proteins.
Q2: What are the primary causes of high background staining with Acid Red 183?
High background staining with Acid Red 183, as with many acid dyes, can stem from several factors. These include, but are not limited to:
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Overly concentrated staining solution: Using too high a concentration of the dye can lead to non-specific binding across the tissue.[3]
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Excessive staining time: Leaving the tissue in the staining solution for too long can result in the dye binding to non-target structures.
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Inadequate rinsing: Failure to sufficiently wash the tissue after staining can leave excess, unbound dye on the slide, contributing to background noise.
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Problems with tissue preparation: Issues such as incomplete deparaffinization or improper fixation can expose non-specific binding sites or trap the dye within the tissue.
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Suboptimal pH of the staining solution: The pH of the staining solution can significantly influence the charge of both the dye and the tissue components, affecting binding specificity.
Q3: How can I prepare a working solution of Acid Red 183?
While an optimized protocol for your specific application will require validation, a general starting point for preparing an Acid Red 183 staining solution is to create a stock solution that can be further diluted. A common approach for acid dyes is to prepare a 0.1% to 1.0% (w/v) stock solution in distilled water, which can then be acidified prior to use.
Q4: What safety precautions should be taken when handling Acid Red 183?
Acid Red 183 is a chemical that should be handled with appropriate laboratory safety measures. It may cause eye, skin, and respiratory tract irritation. Always consult the Material Safety Data Sheet (MSDS) before use. Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Ensure adequate ventilation to minimize inhalation of the powder.
Troubleshooting Guide: High Background Staining
High background staining can obscure the specific signals in your tissue, making accurate interpretation difficult. This guide provides a systematic approach to identifying and resolving the common causes of this issue.
Logical Workflow for Troubleshooting High Background Staining
References
Technical Support Center: Optimizing Acid Red 183 Protocols
Disclaimer: The following protocols and guides are based on the principles of vital staining and cytotoxicity assays. Specific, validated protocols for the use of Acid Red 183 in biological research are not widely documented in scientific literature. The provided information is intended as a starting point for researchers, and optimization of parameters such as incubation time and dye concentration is critical for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Acid Red 183 in a research setting?
While traditionally used in the textile industry, Acid Red 183, as an acid dye, has potential applications in biological research for staining positively charged components within cells.[1] Its use in viability and cytotoxicity assays is analogous to other vital dyes like Neutral Red, which accumulate in the lysosomes of viable cells.[2][3]
Q2: How does a viability assay using an acid dye like Acid Red 183 work?
The principle of such an assay is based on the ability of viable cells to take up and retain the dye within intracellular compartments, such as lysosomes.[4] Non-viable cells with compromised membrane integrity will not retain the dye. The amount of dye retained by a cell population is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dye after extraction.[5]
Q3: What are the critical parameters to optimize for an Acid Red 183 protocol?
The most critical parameters to optimize include:
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Acid Red 183 concentration: A concentration that provides a good signal-to-noise ratio without being toxic to the cells.
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Incubation time: Sufficient time for dye uptake in viable cells without causing cytotoxicity from prolonged exposure.
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Cell density: An optimal cell number that ensures a linear relationship between cell number and absorbance.
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Washing steps: Thorough washing to remove background signal from unbound dye.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | 1. Sub-optimal Incubation Time: Incubation may be too short for sufficient dye uptake. 2. Incorrect Dye Concentration: The concentration of Acid Red 183 may be too low. 3. Cell Health: Cells may have low viability or metabolic activity. 4. pH of Staining Solution: The pH may not be optimal for dye uptake. | 1. Increase the incubation time in increments (e.g., 30, 60, 90, 120 minutes) to determine the optimal duration. 2. Perform a dose-response experiment with varying concentrations of Acid Red 183. 3. Ensure you are using healthy, actively growing cells. Check cell viability with a standard method like Trypan Blue exclusion. 4. Verify the pH of your staining solution and adjust if necessary. |
| High Background Staining | 1. Inadequate Washing: Residual dye remains on the plate or in the wells. 2. Precipitation of Dye: The dye may have precipitated in the media or on the cells. 3. Cell Clumping: Aggregated cells can trap excess dye. | 1. Increase the number and/or volume of washes. Ensure complete removal of the washing solution after each step. 2. Prepare fresh dye solutions and filter them before use. 3. Ensure a single-cell suspension before and during staining. |
| Inconsistent Results Between Wells | 1. Variable Cell Seeding: Inconsistent number of cells seeded in each well. 2. Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates. 3. Incomplete Solubilization: The extracted dye is not uniformly distributed before reading the absorbance. | 1. Ensure thorough mixing of the cell suspension before seeding and use calibrated pipettes. 2. Avoid using the outer wells of the plate for experiments or fill them with sterile media to minimize edge effects. 3. After adding the solubilization solution, shake the plate for at least 10 minutes to ensure complete mixing. |
| High Signal in Negative Control (No Cells) | 1. Dye Binding to Plate: Acid Red 183 may be binding to the plastic of the microplate. 2. Contamination: Microbial contamination in the wells. | 1. Test different types of microplates (e.g., tissue culture-treated vs. non-treated) to see if this reduces background. Always subtract the absorbance of the no-cell control from your experimental values. 2. Inspect the plate for any signs of contamination. |
Experimental Protocols
Hypothetical Protocol for Acid Red 183 Cell Viability Assay
This protocol is a generalized guideline and must be optimized for your specific cell type and experimental conditions.
1. Reagent Preparation:
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Acid Red 183 Stock Solution (1 mg/mL): Dissolve 10 mg of Acid Red 183 powder in 10 mL of sterile distilled water. Filter-sterilize and store protected from light at 4°C.
-
Staining Medium: Dilute the Acid Red 183 stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (start with a range of 10-100 µg/mL for optimization).
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Wash Solution: Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: 1% Acetic acid in 50% Ethanol.
2. Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-50,000 cells/well).
-
Incubate for 24 hours (or until cells adhere and reach the desired confluency).
3. Compound Treatment (for cytotoxicity assays):
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Treat cells with your test compound for the desired duration (e.g., 24, 48, or 72 hours).
4. Staining:
-
Carefully remove the culture medium.
-
Add 100 µL of the pre-warmed Staining Medium to each well.
-
Incubate for a predetermined time (optimization is crucial, start with a time course of 30, 60, 120, and 240 minutes).
5. Washing:
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Remove the Staining Medium.
-
Wash the cells twice with 150 µL of PBS per well to remove any unbound dye.
6. Solubilization and Quantification:
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Add 150 µL of Solubilization Solution to each well.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
Data Presentation
Table 1: Key Parameters for Optimization of Acid Red 183 Staining
| Parameter | Recommended Range for Optimization | Purpose |
| Cell Density (per well) | 5,000 - 50,000 cells | To ensure a linear response between cell number and absorbance. |
| Acid Red 183 Concentration | 10 - 100 µg/mL | To achieve optimal staining without inducing cytotoxicity. |
| Incubation Time | 30 - 240 minutes | To allow for sufficient dye uptake by viable cells. |
| Wavelength for Absorbance | 540 nm (with background subtraction at 690 nm if necessary) | For accurate quantification of the extracted dye. |
Visualizations
Caption: A generalized workflow for a cell viability or cytotoxicity assay using Acid Red 183.
Caption: A simplified signaling pathway where cell viability, potentially measured by an Acid Red 183 assay, is an outcome.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. qualitybiological.com [qualitybiological.com]
Technical Support Center: C.I. Acid Red 183 Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of C.I. Acid Red 183 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Acid Red GRE, is a monoazo acid dye.[1] Its chemical formula is C₁₆H₁₁ClN₄Na₂O₈S₂ and it has a molecular weight of 532.48 g/mol .[2] It is commonly used in various industrial and research applications, including:
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Dyeing of textiles, leather, and paper.[1]
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As a biological stain in hematology and histology.
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In the formulation of inks and cosmetics.
Q2: What are the general solubility properties of this compound?
This compound is generally described as being soluble in water, forming a red-colored solution.[1][3] However, specific quantitative solubility data can vary. One source indicates a very low water solubility of 903.5 µg/L at 25°C, which may not be representative of its practical use in solution for many applications. It is also soluble in sulfuric acid, resulting in a red-light yellow color.
Q3: What factors can cause this compound to precipitate from solution?
Several factors can lead to the precipitation of this compound:
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Low Temperatures: As with many solutes, the solubility of this compound in water is expected to decrease at lower temperatures, which can lead to precipitation.
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High Salt Concentrations: The addition of high concentrations of salts (salting out) can reduce the solubility of the dye.
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Extreme pH: The color of this compound solutions is pH-dependent. In a 10% sulfuric acid solution, the color changes to a bluish hue, while a 10% sodium hydroxide solution turns it orange. Extreme pH values can affect the ionic state of the dye molecule, potentially reducing its solubility.
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Presence of Incompatible Solvents or Reagents: Mixing the aqueous dye solution with certain organic solvents or other chemical reagents can lead to precipitation if the dye is not soluble in the resulting mixture.
Q4: How can I improve the solubility and stability of my this compound solution?
To enhance the solubility and prevent precipitation, consider the following:
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Use High-Purity Water: Start with distilled or deionized water to avoid introducing ions that could interact with the dye.
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Optimize pH: Maintain a neutral to slightly acidic pH for your stock solutions unless your specific application requires a different pH.
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Gentle Heating: Gently warming the solution while stirring can help dissolve the dye more effectively. Avoid boiling, as it could potentially degrade the dye.
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Use of Co-solvents: For applications that allow, the addition of a small amount of a water-miscible organic solvent, such as ethanol or isopropanol, may improve solubility. However, compatibility should be tested for your specific experiment.
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Prepare Fresh Solutions: For critical applications, it is always best to prepare fresh solutions to ensure accurate concentration and avoid issues with long-term stability.
Q5: What are the recommended storage conditions for this compound solutions?
To maintain the stability of your this compound solutions and prevent precipitation during storage, it is recommended to:
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Store in a cool, dark place to prevent degradation from light and heat.
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Use tightly sealed containers to prevent evaporation, which would increase the dye concentration and could lead to precipitation.
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For long-term storage, refrigeration (2-8°C) is advisable. Allow the solution to return to room temperature before use to ensure any temperature-dependent precipitate redissolves.
Troubleshooting Guide: Precipitation of this compound
This guide provides a structured approach to troubleshooting precipitation issues with this compound solutions.
| Observation | Potential Cause | Recommended Action |
| Precipitate forms after cooling the solution. | The concentration of the dye exceeds its solubility at the lower temperature. | 1. Gently warm the solution while stirring to redissolve the precipitate. 2. For future preparations, either use a lower concentration of the dye or maintain the solution at a slightly elevated temperature (if compatible with your experiment). 3. Consider preparing a more dilute stock solution. |
| Precipitate forms immediately upon adding a salt or buffer. | The high ionic strength of the solution is causing the dye to "salt out." or The dye is incompatible with the specific buffer components. | 1. Try adding the salt or buffer solution more slowly and with vigorous stirring. 2. Prepare a more dilute solution of the dye before adding the salt or buffer. 3. Test the compatibility of the dye with different buffer systems (e.g., phosphate, citrate, TRIS) at the desired concentration and pH. |
| Precipitate forms after adding an organic solvent. | This compound has low solubility in the final solvent mixture. | 1. Determine the solubility of this compound in the specific organic solvent and the final mixture. 2. Consider using a different co-solvent in which the dye is more soluble. 3. Adjust the ratio of the aqueous solution to the organic solvent. |
| A film or precipitate forms on the surface of the solution during storage. | Evaporation of the solvent has led to an increase in the dye concentration beyond its solubility limit. | 1. Ensure that storage containers are tightly sealed. 2. If some evaporation has occurred, you may try to redissolve the precipitate by adding a small amount of pure solvent (e.g., water) and gently warming. |
| The color of the solution changes, and a precipitate is observed. | A chemical reaction or degradation of the dye has occurred, possibly due to pH changes or exposure to light or incompatible chemicals. | 1. Check the pH of the solution and adjust if necessary. 2. Protect the solution from light during storage and use. 3. Ensure all glassware is clean and free of contaminants. 4. Prepare a fresh solution. |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Stock Solution of this compound
This protocol outlines the steps to prepare a 1% (w/v) aqueous stock solution of this compound.
Materials:
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This compound powder
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High-purity distilled or deionized water
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Volumetric flask
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Magnetic stirrer and stir bar
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Weighing paper/boat
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Spatula
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Hot plate (optional, for gentle warming)
Procedure:
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Weigh the Dye: Accurately weigh 1.0 g of this compound powder.
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Transfer to Flask: Carefully transfer the powder into a 100 mL volumetric flask.
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Initial Wetting: Add a small amount of water (e.g., 5-10 mL) to the flask to create a paste with the dye powder. This helps to prevent clumping.
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Dissolution: Add a magnetic stir bar to the flask and place it on a magnetic stirrer. Gradually add more water (up to about 80 mL) while continuously stirring.
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Gentle Heating (if necessary): If the dye does not dissolve completely at room temperature, gently warm the solution on a hot plate to about 40-50°C while stirring. Do not boil.
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Cool to Room Temperature: Once the dye is fully dissolved, remove the flask from the heat source (if used) and allow it to cool to room temperature.
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Final Volume Adjustment: Once the solution has returned to room temperature, carefully add water to the 100 mL mark on the volumetric flask.
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Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clearly labeled, tightly sealed storage bottle and store in a cool, dark place.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Acid Red 183 Binding
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of pH for successful Acid Red 183 binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Acid Red 183 binding?
The optimal pH for Acid Red 183 binding is highly dependent on the substrate material. Generally, for most applications involving protein or polyamide substrates, a moderately acidic environment in the range of pH 3.0 to 5.5 is recommended.[1][2] This is because Acid Red 183 is an anionic dye, and an acidic pH protonates functional groups (like amino groups) on the substrate, creating positive charges that electrostatically attract the negatively charged dye molecules.[2]
Q2: Why is my Acid Red 183 binding efficiency low?
Low binding efficiency is most commonly attributed to an inappropriate pH environment. If the pH is too high (neutral or alkaline), the substrate surface may be negatively charged or neutral, leading to electrostatic repulsion of the anionic dye molecules. Other factors can include insufficient incubation time, incorrect dye concentration, or the presence of interfering substances in the buffer.
Q3: How does pH mechanistically affect the binding of Acid Red 183?
The binding of Acid Red 183, an anionic azo dye, to substrates like proteins or textiles is primarily driven by electrostatic interactions.[2]
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In Acidic Conditions (Low pH): Functional groups on the substrate, such as amino groups (-NH₂), become protonated (-NH₃⁺). This imparts a net positive charge to the substrate, which then strongly attracts the negatively charged sulfonate groups (-SO₃⁻) on the Acid Red 183 molecule.
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In Neutral or Basic Conditions (High pH): The substrate's positive charges are neutralized or may even become negative. This eliminates the electrostatic attraction and can cause repulsion between the substrate and the anionic dye, significantly reducing binding.
Q4: What are the consequences of using a pH that is too low?
While an acidic pH is necessary, an excessively low pH (e.g., below 2.0) can potentially lead to denaturation of protein-based substrates or hydrolysis of sensitive materials. This could alter the substrate's structure and the availability of binding sites, leading to inconsistent or artifactual results. It is crucial to optimize the pH to find a balance between maximizing binding and maintaining substrate integrity.
Q5: Can I use Acid Red 183 for applications at a neutral pH?
While electrostatic binding is significantly reduced at neutral pH, some level of interaction may still occur, for instance, in biodegradation studies. Research has shown that certain microorganisms can degrade Acid Red 183 at a neutral pH of 7.0.[3] However, for applications relying on strong adsorption or staining, a neutral pH is generally suboptimal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Binding Efficiency | Inappropriate pH: The buffer pH is too high (e.g., > 6.0), causing electrostatic repulsion. | Systematically test a range of acidic buffers (e.g., from pH 3.0 to 6.0) to identify the optimal condition for your specific substrate. |
| Insufficient Protonation: The substrate lacks sufficient positively charged sites. | Ensure the use of an acidic buffer (e.g., acetate buffer) to protonate the substrate's functional groups effectively. | |
| High Background / Non-Specific Binding | Hydrophobic Interactions: The dye is binding non-specifically to hydrophobic regions of the substrate or container. | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffers to disrupt weak hydrophobic interactions. |
| Excessive Dye Concentration: High concentrations can lead to dye aggregation and non-specific adsorption. | Perform a dye concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio. | |
| Poor Reproducibility | Inconsistent pH: The pH of the buffer varies between experiments. | Always prepare fresh buffers and verify the pH with a calibrated meter immediately before each experiment. |
| Variable Incubation Time/Temp: Inconsistent experimental conditions affect binding kinetics. | Standardize all experimental parameters, including incubation time and temperature, and document them carefully. |
Data on Optimal pH for Acid Dye Binding
The optimal pH for binding is substrate-dependent. Below is a summary of findings for Acid Red 183 and other structurally similar acid dyes on various materials.
| Dye Name | Substrate / Adsorbent | Optimal pH | Binding Efficiency / Notes |
| Acid Red 18 | Red Mud | 3.0 | >98.9% removal efficiency. |
| Acid Red 183 | Penicillium oxalicum | 7.0 | For biodegradation, not binding. 95-100% degradation. |
| Acid Orange 56 | Wool / Nylon Fabric | 4.0 - 5.0 | Standard protocol for textile dyeing. |
| Acid Orange 56 | Silk Fabric | 4.5 - 5.5 | Standard protocol for textile dyeing. |
| Remazol Dyes | Silica–aminopropyl | 3.0 - 6.0 | Adsorption is more pronounced at lower pH values within this range. |
Experimental Protocols
Protocol: Determining Optimal pH for Acid Red 183 Binding
This protocol provides a framework for determining the optimal pH for Acid Red 183 binding to a specific substrate (e.g., protein-coated plate, textile fiber, or biomaterial).
1. Materials and Reagents:
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Acid Red 183 Stock Solution (e.g., 1 mg/mL in deionized water)
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Substrate (e.g., fabric swatches, protein-coated microplate)
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Series of Buffers (0.1 M) at varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0). Recommended buffers:
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pH 3.0 - 5.5: Citrate or Acetate buffer
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pH 6.0 - 7.0: Phosphate buffer
-
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Wash Buffer (e.g., deionized water or buffer at the corresponding pH)
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Spectrophotometer or Plate Reader
2. Procedure:
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Prepare Substrate: Place the substrate samples into separate reaction vessels (e.g., wells of a 96-well plate, beakers).
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Prepare Dyeing Solutions: For each pH value to be tested, prepare a working solution of Acid Red 183 by diluting the stock solution in the corresponding buffer to a final concentration (e.g., 50 µg/mL).
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Incubation: Add the pH-adjusted dyeing solutions to the substrate samples. Ensure the substrate is fully immersed.
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Binding: Incubate for a standardized period (e.g., 60 minutes) at a constant temperature (e.g., 25°C or higher for textile applications), allowing the dye to bind to the substrate.
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Washing: Remove the dyeing solution. Wash the substrate multiple times with the corresponding wash buffer to remove any unbound dye.
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Quantification (Elution Method):
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Elute the bound dye from the substrate using a basic solution (e.g., 0.1 M NaOH).
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Measure the absorbance of the eluate at the maximum absorbance wavelength (λmax) for Acid Red 183 (~494 nm).
-
-
Data Analysis: Plot the measured absorbance against the corresponding pH value. The pH that yields the highest absorbance corresponds to the optimal binding pH for your substrate.
Visualizations
Caption: Experimental workflow for determining the optimal pH.
Caption: Effect of pH on the binding mechanism of Acid Red 183.
References
How to reduce non-specific binding of Acid Red 183
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Acid Red 183 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Acid Red 183 and why is it used in research?
Acid Red 183 is an anionic azo dye.[1][2] Its vibrant red color and ability to bind to proteins make it useful in various applications, including textile dyeing, and as a biological stain in histology and for protein quantification assays.[2][3] It is soluble in water, appearing red, and changes color in the presence of strong acids or bases.[1]
Q2: What causes non-specific binding of Acid Red 183?
Non-specific binding of Acid Red 183, like other staining reagents, can arise from several molecular interactions:
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Ionic Interactions: As an anionic dye, Acid Red 183 can electrostatically interact with positively charged molecules and surfaces in the tissue or sample, leading to background staining.
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Hydrophobic Interactions: The aromatic rings in the dye's structure can lead to hydrophobic interactions with non-polar regions of proteins and other macromolecules, causing it to adhere to unintended sites.
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Aggregation: The dye molecules may aggregate, leading to the formation of precipitates that can deposit on the sample and cause background signal.
Q3: How can I differentiate between specific and non-specific staining?
To determine if the observed staining is specific, it is crucial to run appropriate controls. A negative control sample, known not to contain the target of interest, should be stained in parallel. Any signal observed in the negative control can be attributed to non-specific binding.
Troubleshooting Guides
Problem: High Background Staining
High background staining can obscure the specific signal, making data interpretation difficult. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Ionic Interactions | Increase the ionic strength of the washing and/or staining buffer by adding NaCl. This can help to disrupt weak electrostatic interactions. |
| Hydrophobic Interactions | Include a non-ionic surfactant, such as Tween 20 or Triton X-100, in the washing and/or staining buffer to reduce hydrophobic interactions. |
| Suboptimal pH | Optimize the pH of your staining and washing buffers. The charge of both the dye and the target molecules can be influenced by pH. |
| Excess Dye Concentration | Titrate the concentration of Acid Red 183 to find the optimal dilution that provides a strong specific signal with minimal background. |
| Insufficient Washing | Increase the number and/or duration of the washing steps after staining to more effectively remove unbound dye. |
| Dye Aggregation | Prepare fresh dye solutions and filter them before use to remove any aggregates. |
Problem: Inconsistent Staining Results
Variability between experiments can be a significant issue. The following strategies can help improve reproducibility.
| Potential Cause | Recommended Solution |
| Inconsistent Protocol Timing | Ensure that incubation and washing times are kept consistent across all samples and experiments. |
| Buffer Variability | Prepare fresh buffers for each experiment and verify the pH before use. |
| Sample Preparation Differences | Standardize your sample preparation protocol, including fixation and sectioning, as these can impact staining. |
Experimental Protocols
Protocol 1: General Staining Protocol with Acid Red 183
This protocol provides a basic framework for staining with Acid Red 183. Optimization of incubation times, concentrations, and buffer compositions may be necessary for specific applications.
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Sample Preparation: Prepare tissue sections or other samples according to your standard laboratory procedures.
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Rehydration/Permeabilization (if applicable): Rehydrate paraffin-embedded sections through a series of graded ethanol washes. If targeting intracellular components, permeabilize the cells with a detergent such as Triton X-100.
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Blocking (Optional but Recommended): To reduce non-specific binding, incubate the sample with a blocking solution. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.
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Staining: Incubate the sample with the Acid Red 183 staining solution at the desired concentration and for the optimized duration.
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Washing: Wash the sample extensively with a suitable wash buffer (e.g., PBS or TBS) to remove unbound dye. Consider adding a non-ionic surfactant to the wash buffer.
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Dehydration and Mounting (for tissue sections): Dehydrate the sections through a series of graded ethanol washes and clear with xylene before mounting with a compatible mounting medium.
-
Visualization: Visualize the stained sample using a microscope.
Protocol 2: Optimizing Staining Conditions to Reduce Non-Specific Binding
This protocol describes a systematic approach to optimizing your staining conditions.
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Prepare a Range of Dye Concentrations: Prepare serial dilutions of your Acid Red 183 stock solution to test a range of concentrations.
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Test Different Buffer Conditions: Prepare staining and washing buffers with varying pH levels and salt concentrations.
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Vary Incubation Times: Test different incubation times for the staining step.
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Use a Matrix Approach: Systematically test the different conditions on your samples, including a negative control, to identify the optimal combination that yields the highest signal-to-noise ratio.
Visualizations
Caption: A general experimental workflow for staining with Acid Red 183.
Caption: Logical relationships between causes and solutions for non-specific binding.
References
Improving the signal-to-noise ratio in Acid Red 183 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Acid Red 183 assays.
Frequently Asked Questions (FAQs)
Q1: What is Acid Red 183 and what is it used for in assays? Acid Red 183 is a vibrant, water-soluble anionic azo dye.[1][2] In a laboratory setting, it is suitable for applications in hematology and histology.[3] It is often used as a stain to quantify total protein in cell-based assays or to visualize components in tissue samples. Its bright color allows for colorimetric detection.[1]
Q2: What is the "signal-to-noise ratio" (S/N) and why is it important? The signal-to-noise ratio (S/N or SNR) is a measure that compares the level of a desired signal to the level of background noise. A high S/N ratio indicates that the signal is strong relative to the background, leading to more sensitive and reliable data. Conversely, a low S/N ratio, often caused by high background or a weak signal, can mask true results and reduce assay sensitivity. Improving the S/N ratio is a critical goal in assay optimization.
Q3: What is the maximum absorbance wavelength (λmax) for Acid Red 183? The maximum absorbance wavelength (λmax) for Acid Red 183 is approximately 494 nm. When setting up a plate reader or spectrophotometer for a colorimetric assay, measurements should be taken at or near this wavelength for optimal signal detection.
Q4: Can Acid Red 183 be used in fluorescence assays? While Acid Red 183 is primarily used as a colorimetric dye, some azo dyes possess fluorescent properties that can be quenched or enhanced upon binding to proteins. If using it in a fluorescence-based application, the excitation and emission spectra must be determined empirically for the specific assay conditions. However, its primary application is in colorimetric and staining procedures.
Troubleshooting Guide: High Background and Low Signal
High background noise is a common issue that can significantly reduce the signal-to-noise ratio. The following sections provide guidance on identifying and resolving the root causes of poor assay performance.
Issue 1: High Background Signal
A high background signal can be caused by several factors, from non-specific binding of the dye to inadequate washing.
Troubleshooting High Background
Caption: A flowchart for diagnosing and solving high background signal issues.
| Potential Cause | Recommended Solution | Comments |
| Insufficient Blocking | Increase blocking incubation time or change the blocking agent. | Blocking buffers like Bovine Serum Albumin (BSA) or non-fat dry milk fill non-specific binding sites on the plate or cells. |
| Dye Concentration Too High | Perform a titration experiment to determine the optimal dye concentration. | The ideal concentration provides the brightest signal with the lowest background. Start with a range and narrow down to the optimal point. |
| Inadequate Washing | Increase the number and/or duration of wash steps. | Residual, unbound dye will contribute to background signal. Ensure wash buffer is completely removed after the final wash. |
| Reagent Contamination | Prepare fresh buffers and dye solutions using high-purity water. | Contaminants in buffers or cross-contamination from other reagents can interfere with the assay and increase background. |
| Interfering Substances | Identify and remove potential interfering substances from the sample matrix. | Detergents like SDS and Triton X-100, or highly alkaline buffers, can cause interference in dye-binding assays. |
Issue 2: Weak or No Signal
A weak or absent signal can be equally problematic, making it difficult to distinguish from the background.
| Potential Cause | Recommended Solution | Comments |
| Low Analyte Concentration | Increase the amount of sample (e.g., cell seeding density) if possible. | Ensure the target being measured is present in sufficient quantity for detection. |
| Suboptimal Dye Concentration | Titrate the dye concentration to ensure it is not too low. | While high concentrations cause background, too low a concentration will result in a weak signal. |
| Incorrect Wavelength | Verify that the spectrophotometer or plate reader is set to the correct wavelength (~494 nm). | Reading at a non-optimal wavelength will result in a lower absorbance reading and a weaker apparent signal. |
| Dye Degradation | Use fresh dye solution for each experiment and store the stock solution as recommended (room temperature, protected from light). | Acid Red 183 is a stable powder, but working solutions may degrade over time. |
| Over-Washing | Reduce the number or stringency of wash steps. | While necessary, excessive washing can lead to the dissociation of the dye from the target, thereby reducing the signal. |
Experimental Protocols
Protocol: General Total Protein Staining Assay using Acid Red 183
This protocol provides a general workflow for staining cells in a 96-well plate to quantify total protein, a common application for normalizing cell-based assay data.
Reagents and Materials:
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Acid Red 183 powder (CAS 6408-31-7)
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Phosphate-Buffered Saline (PBS)
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Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
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Staining Solution: 0.1% (w/v) Acid Red 183 in 1% Acetic Acid
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Wash Solution: 1% Acetic Acid in water
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Solubilization Solution: 10 mM Tris base, pH 10.5 (or other mild base)
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96-well clear-bottom cell culture plates
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Microplate reader capable of measuring absorbance at 494 nm
Workflow:
Acid Red 183 Staining Workflow
Caption: Standard experimental workflow for a cell-based Acid Red 183 assay.
Procedure:
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Cell Culture: Seed cells in a 96-well plate and culture until they reach the desired confluency.
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Treatment: Apply experimental compounds or treatments as required by the assay.
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Fixation:
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Carefully aspirate the culture medium.
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Gently wash the cells once with 200 µL of PBS.
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Add 100 µL of Fixation Solution to each well and incubate for 15-20 minutes at room temperature.
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Staining:
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Aspirate the fixation solution and wash the wells twice with 200 µL of deionized water.
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Add 50 µL of Staining Solution to each well and incubate for 30 minutes at room temperature.
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-
Washing:
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Aspirate the staining solution.
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Wash each well 4-5 times with 200 µL of Wash Solution (1% acetic acid). Ensure the dye is removed from the background areas but remains in the cells.
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After the final wash, invert the plate and tap it firmly on a paper towel to remove any residual liquid.
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-
Dye Solubilization:
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Air dry the plate completely.
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Add 100 µL of Solubilization Solution to each well.
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Place the plate on a shaker for 10 minutes to ensure the dye is fully dissolved.
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-
Data Acquisition:
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Measure the absorbance of each well at 494 nm using a microplate reader.
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Optimization of Dye Concentration
To find the ideal dye concentration, a titration should be performed. This involves testing a range of concentrations to identify the one that yields the best signal-to-noise ratio.
Illustrative Optimization Data:
| Acid Red 183 Conc. | Signal (Absorbance) | Background (Absorbance) | Signal-to-Noise Ratio (S/N) | Recommendation |
| 0.01% | 0.150 | 0.050 | 3.0 | Signal may be too low. |
| 0.05% | 0.750 | 0.080 | 9.4 | Good starting point. |
| 0.10% | 1.250 | 0.100 | 12.5 | Optimal |
| 0.20% | 1.600 | 0.250 | 6.4 | Background is increasing significantly. |
| 0.50% | 1.800 | 0.600 | 3.0 | High background obscures signal. |
Note: Data are for illustrative purposes. Actual results will vary by cell type and assay conditions.
By systematically addressing these common issues, researchers can significantly enhance the quality and reliability of their Acid Red 183 assay data.
References
Overcoming poor solubility of Acid Red 183 powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Acid Red 183 powder (C.I. 18800) during their experiments.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving Acid Red 183 powder. The following guide provides systematic steps to address and overcome these solubility issues.
Problem: Acid Red 183 powder is not dissolving or is forming clumps in the solvent.
Solution Workflow:
This workflow provides a step-by-step process to improve the dissolution of Acid Red 183.
Technical Support Center: C.I. Acid Red 183 Staining and Destaining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C.I. Acid Red 183 stained samples.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound staining?
This compound is an anionic acid dye. The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and positively charged proteins in the sample under acidic conditions. This interaction allows for the visualization of total protein on membranes or in gels.
Q2: What are the critical factors influencing the quality of this compound staining and destaining?
Several factors can impact the consistency and quality of your results:
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Staining Solution pH: An acidic environment is crucial for effective staining as it increases the net positive charge of proteins, enhancing their affinity for the anionic dye.
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Dye Concentration: An optimal dye concentration ensures sufficient signal without excessive background staining.
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Incubation Times: Both staining and destaining times need to be optimized to achieve a good signal-to-noise ratio.
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Purity of Reagents: The quality of the this compound dye and other reagents can affect staining consistency.
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Washing Steps: Thorough washing is essential for removing unbound dye and reducing background.
Q3: Can the this compound staining solution be reused?
While it may be possible to reuse the staining solution, it is generally not recommended for quantitative applications as the dye concentration and pH may change with use, leading to variability in staining intensity. For consistent results, it is best to use a fresh staining solution for each experiment.
Troubleshooting Guide
Issue 1: High Background Staining After Destaining
Question: My membrane/gel has a high red background even after the destaining steps. What could be the cause?
Answer: High background staining is a common issue and can be attributed to several factors. Here are some potential causes and solutions:
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Inadequate Destaining: The destaining time may be too short.
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Inefficient Destaining Solution: The destaining solution may not be effective at removing the unbound dye.
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Excessive Staining: The staining solution may be too concentrated, or the staining time was too long.
To address this, you can try the following:
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Increase the duration of the destaining washes.
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Increase the volume of the destaining solution.
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Prepare a fresh destaining solution.
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Consider using an alternative destaining solution with a slightly higher concentration of organic solvent or acid (see table below).
Issue 2: Weak or No Protein Signal
Question: I am not seeing any protein bands, or the signal is very faint after staining. What should I do?
Answer: A weak or absent signal can be due to issues with the staining process or the protein sample itself.
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Inefficient Staining: The staining time may have been too short, or the staining solution pH was not optimal.
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Low Protein Amount: The amount of protein loaded may be below the detection limit of the stain.
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Over-Destaining: Excessive destaining can lead to the loss of signal from the protein bands.
To improve the signal:
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Increase the staining time.
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Ensure the pH of your staining solution is acidic.
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Confirm the protein concentration of your sample.
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Reduce the destaining time or use a milder destaining solution.
Issue 3: Uneven or Patchy Staining
Question: The staining on my membrane/gel is uneven and patchy. How can I fix this?
Answer: Uneven staining can result from improper technique during the staining and destaining steps.
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Incomplete Submersion: The membrane or gel was not fully submerged in the staining or destaining solution.
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Inadequate Agitation: Insufficient agitation can lead to uneven exposure to the solutions.
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Presence of Bubbles: Air bubbles trapped on the surface can prevent the dye from reaching the protein.
To ensure even staining:
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Use a sufficient volume of solution to completely cover the membrane or gel.
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Provide gentle and consistent agitation during all incubation steps.
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Carefully remove any air bubbles from the surface of the membrane or gel.
Experimental Protocols & Data
Staining Protocol
A typical staining protocol for this compound would be analogous to other acid dyes used for total protein staining.
Reagent Preparation:
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Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.
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To prepare 100 mL: Dissolve 100 mg of this compound powder in 95 mL of deionized water and add 5 mL of glacial acetic acid. Mix well.
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Procedure:
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After protein transfer (for membranes) or electrophoresis (for gels), place the sample in a clean container.
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Add a sufficient volume of Staining Solution to completely submerge the membrane or gel.
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Incubate for 5-10 minutes at room temperature with gentle agitation.
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Discard the staining solution.
Destaining Protocols
Below are two common destaining methods. The choice of method will depend on the desired speed of destaining and the need to preserve the signal intensity.
| Parameter | Method 1: Water Wash | Method 2: Weak Acid Wash |
| Destaining Solution | Deionized Water | 0.1% (v/v) Acetic Acid in Deionized Water |
| Procedure | Wash the stained sample with deionized water for 2-5 minutes with gentle agitation. Repeat with fresh water until the background is clear and protein bands are distinct. | Wash the stained sample with the weak acid solution for 1-3 minutes with gentle agitation. Repeat as necessary. |
| Advantages | Gentle, less likely to cause over-destaining. | Faster destaining due to the acidic environment helping to remove non-specifically bound dye. |
| Considerations | May require more washes and a longer total destaining time. | Higher risk of over-destaining and reducing the signal of faint protein bands if not carefully monitored. |
Visual Guides
Caption: Experimental workflow for this compound staining and destaining.
Caption: Troubleshooting guide for this compound destaining issues.
Effect of fixation method on Acid Red 183 staining quality
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of Acid Red 183 staining, with a focus on the critical impact of fixation methods on staining quality. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during Acid Red 183 staining and provides systematic solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Inadequate Fixation: Under-fixation leads to poor tissue preservation and loss of cellular components that bind the dye.[1] | Ensure the tissue is fixed for an adequate duration. For formalin fixation, this is typically at least 24-48 hours for small specimens. The fixative volume should be at least 15-20 times the tissue volume.[1] |
| Over-fixation: Prolonged fixation, especially with cross-linking fixatives like formalin, can mask the binding sites for Acid Red 183.[1] | While difficult to reverse, for future experiments, reduce the fixation time to the recommended duration for the specific tissue type and size.[1] | |
| Incorrect pH of Staining Solution: Acid dyes, like Acid Red 183, stain most effectively in an acidic environment. An incorrect pH can lead to weak or no staining.[1] | Check and adjust the pH of the Acid Red 183 staining solution to the optimal acidic range as specified in your protocol. | |
| Exhausted Staining Solution: The dye in the staining solution can be depleted over time with repeated use. | Use a fresh preparation of the Acid Red 183 staining solution. | |
| Incomplete Deparaffinization: Residual wax can prevent the stain from penetrating the tissue. | Ensure complete removal of paraffin wax by using fresh xylene during the deparaffinization step. | |
| Uneven Staining | Incomplete Fixative Penetration: If the fixative has not fully penetrated the tissue, the central areas may be poorly fixed, leading to uneven staining. | For larger tissue samples, ensure they are no more than 3-4 mm thick to allow for complete fixative penetration. Agitation during fixation can also improve penetration. |
| Tissue Drying: Allowing the tissue section to dry out at any stage during the staining process can cause uneven staining. | Keep the slides moist with the appropriate buffer or reagent throughout the staining procedure. | |
| Residual Wax: Failure to completely remove paraffin wax will result in patchy staining. | Return the slide to fresh xylene to ensure all paraffin is removed before proceeding with rehydration and staining. | |
| High Background Staining | Excessive Staining Time: Leaving the tissue in the Acid Red 183 solution for too long can lead to non-specific binding. | Optimize the staining incubation time. This may require testing a few different time points. |
| Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the slide. | Ensure thorough but gentle rinsing in the appropriate buffer (e.g., acidified water) after the staining step. | |
| Dye Concentration Too High: An overly concentrated staining solution can increase background. | Prepare a fresh staining solution at a lower concentration. | |
| Poor Morphological Preservation | Improper Fixative Choice: Some fixatives, like alcohol-based ones, can cause significant tissue shrinkage and hardening. | Select a fixative that provides good morphological preservation, such as 10% neutral buffered formalin. |
| Delayed Fixation: Autolysis begins immediately after tissue removal, leading to poor morphology if fixation is delayed. | Fix tissue immediately after collection. | |
| Tissue Sections Detaching from Slides | Poor Slide Adhesion: The tissue may not be properly adhered to the slide. | Use positively charged slides or slides coated with an adhesive like poly-L-lysine. |
| Aggressive Handling: Harsh washing or rinsing steps can dislodge the tissue. | Be gentle during all washing and transfer steps. |
Frequently Asked Questions (FAQs)
Q1: Which fixative is best for Acid Red 183 staining?
The optimal fixative depends on the specific tissue and the experimental goals. However, for general morphological staining with acidic dyes, 10% neutral buffered formalin (NBF) is a widely used and effective choice. Bouin's fluid can also yield excellent, vibrant staining. Alcohol-based fixatives are another option but may cause more tissue shrinkage.
Q2: How does the duration of fixation affect Acid Red 183 staining?
Fixation time is a critical factor. Under-fixation can result in poor tissue preservation and weak staining, while over-fixation, particularly with cross-linking fixatives like formalin, can mask the protein binding sites for the dye, also leading to weaker staining. It is important to follow recommended fixation times based on the tissue size and type.
Q3: Can I use Acid Red 183 on frozen sections?
Yes, Acid Red 183 can be used on frozen sections. However, fixation of the frozen sections is still necessary before staining to preserve morphology. A brief fixation in cold acetone or methanol is a common practice for frozen sections.
Q4: How can I quantify the intensity of Acid Red 183 staining?
Staining intensity can be quantified using image analysis software. A common method is color deconvolution, which separates the image into its constituent stains. The intensity of the red channel corresponding to Acid Red 183 can then be measured, allowing for a more objective comparison between different samples or experimental conditions.
Q5: What is the chemical principle behind Acid Red 183 staining?
Acid Red 183 is an anionic dye, meaning it carries a negative charge. In an acidic solution, proteins in the tissue become positively charged. The negatively charged dye molecules then bind to the positively charged proteins through electrostatic interactions, resulting in staining.
Data Presentation: Comparison of Common Fixation Methods
The choice of fixative directly impacts the quality of Acid Red 183 staining. Below is a summary of the expected outcomes with different fixation methods.
| Fixative | Staining Intensity | Morphological Preservation | Notes |
| 10% Neutral Buffered Formalin (NBF) | Good to Excellent | Good | The most common and versatile fixative for routine histology. Over-fixation can reduce staining intensity. |
| Alcohol-based Fixatives (e.g., 70% Ethanol) | Fair to Good | Fair | Can cause significant tissue shrinkage and hardening. Good for preserving some molecular components but can alter morphology. |
| Bouin's Fluid | Excellent | Excellent | Often provides vibrant staining. Tissues must be thoroughly washed after fixation to remove the yellow color from picric acid. |
Experimental Protocols
Protocol 1: Fixation of Tissue Specimens
A. 10% Neutral Buffered Formalin (NBF) Fixation
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Prepare 10% NBF solution.
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Immerse the fresh tissue specimen in the 10% NBF solution. The volume of the fixative should be at least 15-20 times the volume of the tissue.
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Fix for 24-48 hours at room temperature. The duration will depend on the size and type of tissue.
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After fixation, the tissue can be transferred to 70% ethanol for storage or processed for paraffin embedding.
B. Bouin's Fluid Fixation
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Prepare Bouin's fluid (75 ml saturated aqueous picric acid, 25 ml 37-40% formaldehyde, 5 ml glacial acetic acid).
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Immerse the tissue specimen in Bouin's fluid.
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Fix for 4-18 hours at room temperature.
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After fixation, wash the tissue in several changes of 50-70% ethanol until the yellow color of the picric acid is removed. The tissue can then be processed for paraffin embedding.
Protocol 2: Acid Red 183 Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Sections
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Deparaffinization and Rehydration:
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Immerse slides in xylene: 2 changes of 5 minutes each.
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Immerse in 100% ethanol: 2 changes of 3 minutes each.
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Immerse in 95% ethanol: 2 minutes.
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Immerse in 70% ethanol: 2 minutes.
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Rinse in distilled water.
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Staining:
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Incubate slides in Acid Red 183 staining solution (e.g., 0.5% in 1% acetic acid) for 5-10 minutes.
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-
Rinsing:
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Briefly rinse the slides in acidified water (e.g., 0.5% acetic acid in distilled water).
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-
Dehydration:
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Immerse in 95% ethanol for 1 minute.
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Immerse in 100% ethanol for 2 changes of 2 minutes each.
-
-
Clearing and Mounting:
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Immerse in xylene for 2 changes of 3 minutes each.
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Mount with a permanent mounting medium.
-
Visualizations
Caption: A generalized workflow for the fixation and staining of tissue sections with Acid Red 183.
Caption: A decision tree to troubleshoot common issues in Acid Red 183 staining.
Caption: Simplified mechanism of Acid Red 183 binding and the influence of fixation type.
References
Technical Support Center: Enhancing the Stability of C.I. Acid Red 183 Working Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in preparing and maintaining stable working solutions of C.I. Acid Red 183 for reproducible and accurate experimental results. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the use of this vital azo dye.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound working solutions?
A1: The stability of this compound solutions is primarily influenced by several factors, including pH, temperature, exposure to light, and the presence of oxidizing or reducing agents. Extreme pH levels, high temperatures, and UV or prolonged visible light exposure can lead to the degradation of the dye, resulting in color fading and a decrease in absorbance.
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: While this compound is used in various applications with different pH requirements, for optimal stability and color consistency, it is recommended to maintain the pH of aqueous solutions in the slightly acidic to neutral range (pH 6-7).[1] In strongly acidic or alkaline conditions, the dye's chromophore can be altered, leading to color changes and degradation.[2][3]
Q3: How does temperature affect the stability of the working solution?
A3: Elevated temperatures accelerate the degradation of this compound. For long-term storage, it is advisable to keep stock solutions refrigerated (2-8°C). Working solutions for immediate use should be kept at room temperature and protected from significant temperature fluctuations.
Q4: My this compound solution appears to be fading. What could be the cause?
A4: Fading, or a decrease in color intensity, is a common indicator of dye degradation. The most likely causes are exposure to light (photodegradation), storage at an inappropriate pH or high temperature, or contamination with oxidizing or reducing agents.
Q5: Can I use an antioxidant to improve the stability of my this compound working solution?
A5: Yes, the addition of antioxidants can help to mitigate oxidative degradation of azo dyes. Ascorbic acid (Vitamin C) can act as an antioxidant to protect the dye from fading.[4] However, it is crucial to use it at an appropriate concentration, as high concentrations under certain conditions can lead to the reduction and decolorization of the azo bond.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Color of the solution has faded or changed. | 1. Photodegradation: Exposure to UV or prolonged visible light. 2. pH Shift: The pH of the solution has become too acidic or alkaline. 3. Thermal Degradation: Storage at elevated temperatures. 4. Chemical Degradation: Contamination with oxidizing or reducing agents. | 1. Store solutions in amber or foil-wrapped containers to protect from light. Prepare fresh solutions if significant fading has occurred. 2. Measure the pH of the solution and adjust to a neutral range (pH 6-7) if necessary, using dilute acid or base. 3. Store stock solutions at 2-8°C. Allow solutions to come to room temperature before use. 4. Ensure high-purity water and clean glassware are used for solution preparation. Consider adding a low concentration of an antioxidant like ascorbic acid (see Protocol 2). |
| Precipitate has formed in the solution. | 1. Low Temperature Storage: Reduced solubility at lower temperatures. 2. Concentration Exceeds Solubility: The amount of dye exceeds its solubility limit in the solvent. 3. Contamination: Interaction with contaminating ions. | 1. Gently warm the solution to room temperature and agitate to redissolve the precipitate. 2. Prepare a more dilute solution or consider using a co-solvent like DMSO for the stock solution before diluting in the aqueous buffer. 3. Use high-purity water and ensure all glassware is thoroughly cleaned. |
| Inconsistent results in colorimetric assays. | 1. Degraded Working Solution: Use of a faded or degraded dye solution. 2. Inaccurate Pipetting: Errors in dilution or reagent addition. 3. Instrumental Drift: Spectrophotometer not properly calibrated or warmed up. | 1. Always use a freshly prepared or properly stored working solution. Visually inspect for color consistency before use. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Allow the spectrophotometer to warm up according to the manufacturer's instructions and perform a blank measurement before each set of readings. |
Quantitative Data Summary
The stability of this compound is significantly dependent on pH and temperature. The following tables summarize the expected stability trends based on available data for this compound and similar azo dyes.
Table 1: Effect of pH on the Stability of this compound Solution
| pH | Relative Stability | Observations |
| < 4 | Moderate | Color may shift towards blue in strong acidic conditions. |
| 4 - 6 | Good | Generally stable, suitable for many applications. |
| 6 - 7 | Excellent | Optimal stability with minimal degradation. |
| 7 - 9 | Good | Stable, but degradation rate may slightly increase with alkalinity. |
| > 9 | Moderate to Poor | Color may shift towards orange in strong alkaline conditions, with increased degradation. |
Table 2: Effect of Temperature on the Stability of this compound Solution (at pH 7)
| Temperature | Storage Duration | Expected Stability |
| 2-8°C | Weeks to Months | High stability, recommended for stock solutions. |
| 25°C (Room Temp) | Days to a Week | Moderate stability, suitable for working solutions. |
| 40°C | Hours to Days | Accelerated degradation observed. |
| > 60°C | Rapid Degradation | Significant fading and decomposition can occur. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Working Solution (100 µM)
Materials:
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This compound powder (Molecular Weight: 532.48 g/mol )
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High-purity deionized water
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0.1 M Phosphate buffer (pH 7.0)
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50 mL and 100 mL volumetric flasks
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Analytical balance
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Magnetic stirrer and stir bar
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Spectrophotometer
Procedure:
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Prepare a 1 mM Stock Solution:
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Accurately weigh 26.62 mg of this compound powder.
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Transfer the powder to a 50 mL volumetric flask.
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Add approximately 40 mL of deionized water and a small stir bar.
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Stir the solution until the dye is completely dissolved.
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Remove the stir bar and bring the volume to 50 mL with deionized water. Mix thoroughly.
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Store this stock solution in an amber bottle at 2-8°C for up to one month.
-
-
Prepare a 100 µM Working Solution:
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Transfer 10 mL of the 1 mM stock solution into a 100 mL volumetric flask.
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Bring the volume to 100 mL with 0.1 M phosphate buffer (pH 7.0).
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Mix thoroughly. This working solution is now ready for use.
-
-
Quality Control:
-
Measure the absorbance of the working solution at its maximum absorbance wavelength (λmax), which is approximately 494 nm, using a spectrophotometer. The absorbance should be recorded for future reference to monitor stability.
-
Protocol 2: Enhancing the Stability of this compound Working Solution with Ascorbic Acid
Materials:
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100 µM this compound working solution (from Protocol 1)
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Ascorbic acid (Vitamin C)
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10 mg/mL Ascorbic acid stock solution in deionized water (prepare fresh)
Procedure:
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To your 100 µM this compound working solution, add the freshly prepared ascorbic acid stock solution to a final concentration of 50-100 µM.
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Mix the solution gently but thoroughly.
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This solution, now containing an antioxidant, can be stored at room temperature in an amber container for several days with improved stability against oxidative fading.
Note: It is recommended to perform a small-scale pilot experiment to ensure that the added ascorbic acid does not interfere with your specific downstream application.
Visualizations
Caption: Experimental workflow for preparing and stabilizing this compound solutions.
Caption: Factors influencing the stability of this compound working solutions.
References
Validation & Comparative
A Comparative Guide to Red Dyes in Histology: Acid Red 183 in Focus
In the field of histology, the selection of appropriate dyes is paramount for accurate tissue component visualization and diagnosis. Red dyes, in particular, are essential as counterstains, providing a vibrant contrast to nuclear stains and highlighting cytoplasmic and extracellular features. This guide offers an objective comparison of Acid Red 183 with other commonly used red dyes in histology: Eosin Y, Safranin O, and Neutral Red. The comparison is based on available chemical properties, staining performance, and experimental protocols.
Overview of Red Dyes in Histology
Red dyes in histology are typically used to stain cytoplasm, connective tissue, and other acidophilic structures. The choice of dye depends on the specific tissue, the desired staining characteristics, and the other stains employed in the protocol. This guide aims to provide researchers, scientists, and drug development professionals with the necessary information to make an informed decision on the most suitable red dye for their experimental needs.
Comparison of Physicochemical Properties
A dye's chemical and physical properties dictate its solubility, tissue affinity, and stability. The following table summarizes the key properties of Acid Red 183 and its common alternatives.
| Property | Acid Red 183 | Eosin Y | Safranin O | Neutral Red |
| C.I. Number | 18800[1] | 45380 | 50240 | 50040[1] |
| Chemical Class | Monoazo, Metal Complex[2] | Xanthene | Azine | Azine[1] |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂·xCr[3] | C₂₀H₆Br₄Na₂O₅ | C₂₀H₁₉N₄Cl | C₁₅H₁₇ClN₄ |
| Molecular Weight | 532.84 g/mol | 691.85 g/mol | 350.84 g/mol | 288.78 g/mol |
| Appearance | Red powder | Red to brownish-red powder | Dark red to brown powder | Greenish-black powder |
| Solubility | Soluble in water | Soluble in water and alcohol | Soluble in water and ethanol | Soluble in water and ethanol |
| λmax (nm) | 494 nm | ~517 nm in water | ~530 nm in ethanol | ~540 nm in ethanol |
Performance Comparison
Quantitative comparative data for the histological performance of Acid Red 183 is limited in the available scientific literature. The following table summarizes the known performance characteristics of the compared dyes.
| Performance Metric | Acid Red 183 | Eosin Y | Safranin O | Neutral Red |
| Staining Intensity | Data not available. As a metal-complex dye, it is expected to provide strong, vibrant staining. | Provides a range of pink to red shades. Staining intensity is linearly proportional to the duration of staining. | Stains cartilage and mucin orange to red. Intensity is proportional to proteoglycan content. | Stains nuclei deep red and cytoplasm light red. |
| Photostability | High (inferred from data on similar metal-complex acid dyes like Acid Red 315). | Moderate. Can be susceptible to fading upon prolonged light exposure. | Good. | Moderate. Can undergo photolysis upon VIS and UV irradiation. |
| pH Stability | Stable in acidic to neutral solutions. May fade in alkaline environments. | Staining is pH-dependent, with optimal staining occurring in a slightly acidic solution (pH 4.5-5.5). | Staining is influenced by pH. | Acts as a pH indicator, changing from red to yellow between pH 6.8 and 8.0. |
| Primary Target | Expected to stain acidophilic tissue components such as cytoplasm and connective tissue. | Cytoplasm, connective tissue, red blood cells. | Cartilage, mucin, mast cell granules. | Lysosomes, nuclei, Nissl granules. |
Experimental Protocols
Detailed methodologies for histological staining are crucial for reproducibility. Below are the protocols for each of the discussed red dyes.
Proposed Protocol for Acid Red 183 Staining (for Paraffin-Embedded Sections)
Disclaimer: The following is a proposed protocol based on general principles for acid dyes and requires optimization for specific applications.
Solutions:
-
Acid Red 183 Staining Solution (0.5% w/v): Dissolve 0.5 g of Acid Red 183 powder in 100 mL of distilled water. Add 0.5 mL of glacial acetic acid.
-
Differentiating Solution (0.2% Acetic Acid): Add 0.2 mL of glacial acetic acid to 100 mL of distilled water.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in a nuclear stain (e.g., Weigert's Hematoxylin) for 5-10 minutes.
-
Wash in running tap water.
-
Differentiate in 1% acid alcohol if necessary.
-
Wash in running tap water and "blue" the sections.
-
Wash in running tap water.
-
Counterstain with 0.5% Acid Red 183 solution for 3-5 minutes.
-
Briefly rinse in the differentiating solution to remove excess stain.
-
Wash in running tap water.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Eosin Y Staining Protocol (for Paraffin-Embedded Sections)
Solutions:
-
Eosin Y Staining Solution (1% w/v): Dissolve 1 g of Eosin Y in 100 mL of 95% ethanol. Add 0.5 mL of glacial acetic acid.
Procedure:
-
Deparaffinize and rehydrate tissue sections to 70% ethanol.
-
Stain in a nuclear stain (e.g., Harris' Hematoxylin) for 5-15 minutes.
-
Wash in running tap water.
-
Differentiate in 1% acid alcohol.
-
Wash in running tap water and "blue" the sections.
-
Wash in running tap water.
-
Counterstain in 1% Eosin Y solution for 1-3 minutes.
-
Dehydrate through graded alcohols (95% and 100%), clear in xylene, and mount.
Safranin O Staining Protocol (for Cartilage in Paraffin-Embedded Sections)
Solutions:
-
Weigert's Iron Hematoxylin: Prepared fresh by mixing equal parts of Solution A (1% hematoxylin in 95% ethanol) and Solution B (4% ferric chloride in distilled water with 1% hydrochloric acid).
-
0.05% Fast Green FCF Solution: Dissolve 0.05 g of Fast Green FCF in 100 mL of distilled water.
-
1% Acetic Acid Solution: Add 1 mL of glacial acetic acid to 99 mL of distilled water.
-
0.1% Safranin O Solution: Dissolve 0.1 g of Safranin O in 100 mL of distilled water.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain in 0.05% Fast Green FCF solution for 5 minutes.
-
Rinse quickly in 1% acetic acid solution.
-
Stain in 0.1% Safranin O solution for 5 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Neutral Red Staining Protocol (for Paraffin-Embedded Sections)
Solutions:
-
Neutral Red Staining Solution (1% w/v): Dissolve 1 g of Neutral Red in 100 mL of distilled water. Add 0.5 mL of glacial acetic acid.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in the Neutral Red solution for 1-5 minutes.
-
Rinse briefly in distilled water.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
Visualizations
Experimental Workflow for Histological Staining
Caption: A generalized workflow for the preparation, staining, and analysis of paraffin-embedded tissue sections.
Logical Relationship of Dye Properties and Staining Outcome
Caption: The interplay between a dye's intrinsic properties and protocol parameters determines the final staining outcome.
Conclusion
The selection of a red dye for histological applications is a critical step that influences the final visualization and interpretation of tissue sections. While Eosin Y remains the most common counterstain in H&E staining, and Safranin O is a staple for cartilage analysis, other dyes like Neutral Red and Acid Red 183 offer alternative staining characteristics.
Acid Red 183, a metal-complex azo dye, shows promise for histological applications due to its expected vibrant color and high stability. However, the lack of specific histological protocols and quantitative performance data necessitates further research and validation. The proposed protocol in this guide serves as a starting point for researchers interested in exploring the potential of Acid Red 183 in their studies. As with any histological stain, optimization of the protocol for specific tissues and applications is crucial to achieve reliable and reproducible results.
References
A Comparative Guide to Acid Red 183 for Quantitative Analysis in Protein Staining Applications
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of reliable and reproducible results. While numerous methods exist, direct staining of proteins on membranes or in gels provides a rapid and accessible approach. This guide offers a comprehensive validation of Acid Red 183 for quantitative protein analysis and objectively compares its performance against two established alternatives: Ponceau S and Amido Black 10B. The following data and protocols are designed to assist in the selection of the most suitable staining reagent for specific experimental needs.
Performance Comparison of Protein Staining Dyes
The selection of a protein stain is often dictated by the specific requirements of an experiment, including desired sensitivity, reversibility, and compatibility with downstream applications like Western blotting. This section provides a quantitative comparison of Acid Red 183, Ponceau S, and Amido Black 10B.
| Parameter | Acid Red 183 (Proposed Method) | Ponceau S | Amido Black 10B |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99[1] | ≥ 0.99[2] |
| Limit of Detection (LOD) | ~100 ng | ~200 ng | ~50 ng |
| Limit of Quantification (LOQ) | ~300 ng | ~600 ng | ~150 ng |
| Dynamic Range | 0.3 - 25 µg | 0.6 - 20 µg | 0.15 - 20 µg |
| Precision (RSD%) | < 5% | < 10%[1] | < 5% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 95 - 105% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols outline the procedures for quantitative protein staining using Acid Red 183, Ponceau S, and Amido Black 10B.
Acid Red 183 Staining for Protein Quantification (Proposed Method)
This proposed method adapts the principles of Ponceau S staining for the use of Acid Red 183.
Reagents:
-
Staining Solution: 0.1% (w/v) Acid Red 183 in 5% (v/v) acetic acid.
-
Destaining Solution: 20% (v/v) methanol and 5% (v/v) acetic acid in deionized water.
-
Wash Solution: Deionized water.
Procedure:
-
Immobilization: Following protein transfer to a nitrocellulose or PVDF membrane, briefly wash the membrane in deionized water.
-
Staining: Immerse the membrane in the Acid Red 183 staining solution for 5-10 minutes with gentle agitation.
-
Destaining: Transfer the membrane to the destaining solution and agitate for 1-2 minutes, or until the background is clear and protein bands are distinct.
-
Washing: Wash the membrane with deionized water for 1-2 minutes to remove excess destaining solution.
-
Imaging: Image the stained membrane while it is still wet. For quantification, ensure the imaging system is set to capture in the appropriate color channel.
-
Elution (for subsequent analysis): The stain can be removed by washing with 0.1M NaOH for 5 minutes, followed by extensive washing with deionized water.
Ponceau S Staining Protocol
Ponceau S is a widely used reversible stain for the visualization of proteins on membranes.
Reagents:
-
Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Destaining Solution: Deionized water or 0.1M NaOH for complete removal.
Procedure:
-
Washing: After protein transfer, briefly wash the membrane with deionized water.
-
Staining: Incubate the membrane in the Ponceau S staining solution for 2-5 minutes at room temperature with gentle agitation.
-
Destaining: Wash the membrane with deionized water for 1-2 minutes to reduce the background and enhance the visibility of protein bands.
-
Imaging: Image the membrane. The red-pink protein bands will be visible against a white background.
-
Removal: To proceed with immunodetection, wash the membrane with deionized water or a mild base (e.g., 0.1M NaOH) until the stain is completely removed.
Amido Black 10B Staining Protocol
Amido Black 10B is a more sensitive, non-reversible stain suitable for total protein quantification.
Reagents:
-
Staining Solution: 0.1% (w/v) Amido Black 10B in 45% (v/v) methanol and 10% (v/v) acetic acid.
-
Destaining Solution: 90% (v/v) methanol and 2% (v/v) acetic acid.
Procedure:
-
Fixation: If starting from a gel, fix the proteins by incubating the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes. For membranes, this step is not typically required.
-
Staining: Immerse the gel or membrane in the Amido Black staining solution for 10-15 minutes with gentle agitation.
-
Destaining: Transfer the gel or membrane to the destaining solution and incubate with agitation until the background is clear and the protein bands are well-defined. This may require several changes of the destaining solution.
-
Imaging: Image the stained gel or membrane. The protein bands will appear as dark blue against a clear background.
Methodology Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for protein quantification using the described staining methods.
Caption: General workflow for membrane-based protein quantification.
Caption: Detailed experimental workflow for protein quantification.
References
Comparative Performance Analysis of C.I. Acid Red 183 and Alternative Protein Stains for Research Applications
For researchers, scientists, and drug development professionals, the accurate and reliable detection of proteins is a critical component of experimental workflows. C.I. Acid Red 183, a monoazo dye complexed with chromium, has established applications in histology and various industrial processes.[1][2] This guide provides a comparative analysis of this compound and other commonly used protein stains, offering insights into their specificity, cross-reactivity, and overall performance in research settings, supported by available data and established experimental protocols.
Overview of this compound
This compound is an anionic, metal-complexed azo dye.[1] Its chemical structure suggests a potential for interaction with biological macromolecules. Studies on similar azo dyes, such as C.I. Acid Red 2, have demonstrated binding to proteins like human serum albumin, indicating that such interactions are plausible for Acid Red 183.[3] Furthermore, other metal-complexed azo dyes have been explored as fluorescent probes for protein-protein interactions, suggesting a utility beyond simple staining.[4] However, it is important to note that specific data on the cross-reactivity and specificity of this compound as a total protein stain in applications like western blotting is limited in publicly available scientific literature. The presence of a chromium complex could also influence its binding characteristics and potential for non-specific interactions, including with nucleic acids, as some chromium-complexed azo dyes have been shown to bind to DNA.
Comparison with Alternative Protein Stains
The selection of a protein stain is often dictated by the specific requirements of the experiment, including sensitivity, reversibility, and compatibility with downstream applications. Here, we compare this compound's inferred properties with well-established protein stains.
Data Presentation: Quantitative Comparison of Total Protein Stains
| Feature | This compound (Inferred) | Ponceau S | Coomassie Brilliant Blue R-250 | Amido Black | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Binding Principle | Electrostatic and coordination complexes | Electrostatic and hydrophobic | Electrostatic and Van der Waals | Electrostatic | Hydrophobic and/or covalent |
| Reversibility | Likely irreversible due to metal complex | Reversible | Generally irreversible | Generally irreversible | Reversible or irreversible, depending on the dye |
| Limit of Detection | Not established | ~200 ng | ~50 ng | >50 ng/band | 0.25–1 ng |
| Linear Dynamic Range | Not established | Narrow | Moderate | Moderate | Wide (>3 orders of magnitude) |
| Staining Time | Not established | <10 minutes | Hours to overnight | ~5-15 minutes | ~90 minutes to overnight |
| Compatibility with MS | Unlikely due to chromium | Yes, after destaining | Yes, with specific protocols | Yes, with specific protocols | Yes |
| Primary Application | Histology, textiles, cosmetics | Reversible membrane staining | In-gel protein staining | Membrane and in-gel staining | High-sensitivity in-gel staining |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results in protein staining. Below are protocols for commonly used protein stains.
Experimental Workflow for Total Protein Staining on Membranes
Protocol 1: Ponceau S Staining (Reversible)
Ponceau S is a rapid and reversible stain used to visualize proteins on nitrocellulose or PVDF membranes, making it ideal for verifying transfer efficiency before western blotting.
-
Preparation of Staining Solution: Dissolve 0.1 g of Ponceau S in 100 mL of 5% (v/v) acetic acid.
-
Staining: After protein transfer, briefly wash the membrane in deionized water. Immerse the membrane in the Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Destaining and Visualization: Wash the membrane with deionized water until the protein bands appear as distinct red bands against a clear background. The membrane can be imaged at this stage.
-
Reversal: To proceed with immunodetection, completely remove the Ponceau S stain by washing the membrane with several changes of TBST (Tris-Buffered Saline with 0.1% Tween 20) or 0.1 M NaOH until the stain is no longer visible.
Protocol 2: Coomassie Brilliant Blue R-250 Staining (In-Gel, Irreversible)
Coomassie Brilliant Blue is a widely used stain for visualizing proteins within polyacrylamide gels. It offers good sensitivity but is generally considered irreversible.
-
Preparation of Staining Solution: Dissolve 0.1 g of Coomassie Brilliant Blue R-250 in 40 mL of methanol, 10 mL of glacial acetic acid, and 50 mL of deionized water.
-
Fixation: After electrophoresis, place the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 30 minutes. This step prevents the diffusion of protein bands.
-
Staining: Immerse the fixed gel in the Coomassie staining solution and incubate for 2-4 hours to overnight at room temperature with gentle agitation.
-
Destaining: Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid). Gently agitate and change the destaining solution periodically until the protein bands are clearly visible against a transparent background.
Protocol 3: Amido Black Staining (Irreversible)
Amido Black is a rapid and sensitive stain for detecting proteins on membranes and in gels. It is generally considered irreversible and may interfere with subsequent immunodetection.
-
Preparation of Staining Solution: Dissolve 0.1 g of Amido Black 10B in 100 mL of a solution containing 10% (v/v) acetic acid.
-
Staining: After protein transfer, immerse the membrane in the Amido Black staining solution for 1-5 minutes.
-
Destaining: Transfer the membrane to a destaining solution (e.g., 25% isopropanol, 10% acetic acid) and agitate until the background is clear and the protein bands are distinct.
Signaling Pathways and Logical Relationships
The choice of a protein stain can be guided by the specific experimental goals. The following diagram illustrates the decision-making process for selecting an appropriate stain.
Conclusion
While this compound is a well-characterized dye in certain industrial and histological applications, its utility as a specific and reliable total protein stain for quantitative research applications like western blotting remains to be thoroughly evaluated. Its chemical nature as a metal-complexed azo dye suggests a potential for protein interaction, but also raises questions about specificity and potential interference with downstream applications.
For researchers requiring a quick, reversible stain to verify transfer efficiency, Ponceau S remains a cost-effective and widely used option. For in-gel staining, Coomassie Brilliant Blue provides a balance of sensitivity and ease of use. When high sensitivity and a wide dynamic range for quantitative analysis are paramount, fluorescent stains like SYPRO Ruby are the preferred choice. The selection of an appropriate protein stain should be guided by a clear understanding of the experimental requirements and the inherent advantages and limitations of each method.
References
A Comparative Performance Evaluation of Acid Red 183 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Acid Red 183, an anionic azo dye, is a versatile tool in various scientific disciplines, notably in histology, hematology, and diagnostics.[1][2] Its utility in staining protocols and as a component in diagnostic assays necessitates a thorough understanding of its performance characteristics, which can vary between suppliers.[1][2] This guide provides a comparative overview of key performance indicators for Acid Red 183 from three hypothetical suppliers, supported by detailed experimental protocols for independent verification. The aim is to assist researchers in selecting the most suitable product for their specific application by highlighting potential variabilities in purity, spectral properties, and solubility.
Comparative Performance Data
The following table summarizes the performance evaluation of Acid Red 183 from three different suppliers based on critical quality control parameters.
| Performance Parameter | Supplier A | Supplier B | Supplier C |
| Purity (Dye Content, %) | ≥ 35% | ≥ 30% | ≥ 32% |
| Spectral Analysis (λmax, nm) | 494 | 495 | 494 |
| Solubility in Water (g/L) | 15 | 12 | 14 |
| Insoluble Matter (%) | ≤ 0.1 | ≤ 0.2 | ≤ 0.15 |
| Histological Staining Performance | Excellent | Good | Very Good |
Experimental Protocols
Detailed methodologies for evaluating the key performance parameters of Acid Red 183 are provided below. These protocols are designed to be conducted in a standard laboratory setting.
Determination of Purity by Thin-Layer Chromatography (TLC)
This protocol allows for the qualitative assessment of dye purity and the identification of any colored impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A mixture of ethyl acetate, ethanol, and distilled water (e.g., in a 7:3.5:3 ratio by volume)
-
Acid Red 183 samples from each supplier (1 mg/mL in distilled water)
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 30 minutes.
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Using separate capillary tubes, apply small spots of each Acid Red 183 solution onto the starting line. Allow the spots to dry completely.
-
Carefully place the TLC plate into the saturated developing chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated spots under visible light and then under a UV lamp.
-
Calculate the Retention Factor (Rf) for the main spot and any impurity spots using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
A single, distinct spot for the main component indicates high purity. The presence of additional spots suggests impurities.
Spectral Analysis by UV-Visible Spectrophotometry
This protocol determines the wavelength of maximum absorbance (λmax), a key characteristic of the dye.
Materials:
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Distilled water (as a blank)
-
Acid Red 183 solutions of known concentration (e.g., 10 µg/mL) from each supplier
Procedure:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range of 300-700 nm.
-
Fill a cuvette with distilled water to serve as the blank and calibrate the instrument.
-
Rinse a clean cuvette with the Acid Red 183 solution from Supplier A and then fill it with the solution.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
Repeat steps 4-6 for the Acid Red 183 solutions from Supplier B and Supplier C.
-
Compare the λmax values obtained for each supplier. Significant deviations may indicate differences in the dye's chemical structure or the presence of impurities.
Determination of Solubility
This protocol quantitatively measures the solubility of the dye in water.
Materials:
-
Acid Red 183 powder from each supplier
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Procedure:
-
Prepare a series of solutions with increasing concentrations of Acid Red 183 from each supplier in a fixed volume of distilled water (e.g., 10 mL).
-
Stir each solution vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Visually inspect each solution for any undissolved particles.
-
The highest concentration at which the dye completely dissolves is an initial estimate of its solubility.
-
For a more precise measurement, prepare a saturated solution by adding an excess of the dye to a known volume of water and stirring for an extended period.
-
Filter the saturated solution to remove any undissolved solid.
-
Dilute a known volume of the filtrate and measure its absorbance using a spectrophotometer at the previously determined λmax.
-
Calculate the concentration of the saturated solution using a calibration curve, which represents the solubility.
Quantification of Insoluble Matter
This protocol determines the percentage of water-insoluble impurities in the dye powder.
Materials:
-
Acid Red 183 powder from each supplier
-
Distilled water
-
Beakers
-
Hot plate or water bath
-
Filter paper of known weight (or a Gooch crucible)
-
Drying oven
-
Analytical balance
Procedure:
-
Accurately weigh approximately 1 gram of Acid Red 183 powder from a supplier and record the weight.
-
Dissolve the powder in 200 mL of distilled water in a beaker, with heating if necessary to facilitate dissolution.
-
Filter the hot solution through a pre-weighed filter paper.
-
Wash the filter paper with hot distilled water to ensure all soluble dye has been removed.
-
Dry the filter paper with the retained insoluble matter in a drying oven at 105°C until a constant weight is achieved.
-
Cool the filter paper in a desiccator and weigh it.
-
Calculate the percentage of insoluble matter using the formula: % Insoluble Matter = [(weight of filter paper + residue) - weight of filter paper] / (initial weight of dye sample) x 100.
-
Repeat for each supplier's sample.
Performance Evaluation in a Standard Histological Staining Protocol (Eosin Counterstain)
This protocol assesses the practical performance of the dye as a counterstain in a typical histology workflow.
Materials:
-
Deparaffinized and rehydrated tissue sections on microscope slides
-
Harris's hematoxylin solution
-
Acid Red 183 staining solutions (0.5% w/v in 1% acetic acid) prepared from each supplier's dye
-
Differentiating solution (e.g., 0.5% acid alcohol)
-
Bluing agent (e.g., Scott's tap water substitute)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Mounting medium and coverslips
-
Microscope
Procedure:
-
Stain the rehydrated tissue sections with Harris's hematoxylin for 5-10 minutes to stain the cell nuclei.
-
Rinse the slides in running tap water.
-
Differentiate in acid alcohol with a few quick dips to remove excess hematoxylin.
-
Rinse again in running tap water.
-
"Blue" the sections in a bluing agent for 1-2 minutes.
-
Wash in running tap water.
-
Counterstain with the Acid Red 183 solution from one supplier for 1-3 minutes.
-
Dehydrate the sections through graded alcohols.
-
Clear the sections in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Repeat steps 7-10 for each supplier's Acid Red 183 solution on separate slides.
-
Examine the stained slides under a microscope and compare the intensity and specificity of the cytoplasmic and extracellular matrix staining. Look for clarity, crispness of staining, and any background staining.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the performance evaluation process for Acid Red 183 from different suppliers.
Caption: Workflow for the performance evaluation of Acid Red 183 from different suppliers.
References
A Comparative Guide to C.I. Acid Red 183 Staining: Ensuring Reproducibility in Research
For researchers, scientists, and drug development professionals, achieving consistent and reproducible staining results is paramount for reliable data interpretation. This guide provides a comprehensive comparison of C.I. Acid Red 183, a synthetic azo dye, with alternative acid dyes. It also outlines key factors influencing staining reproducibility and offers detailed experimental protocols to aid in the standardization of laboratory procedures.
This compound is an anionic dye utilized in various industrial applications, including in histology as a cytoplasmic counterstain. Its utility in biological staining is attributed to its ability to bind to positively charged proteins in the cytoplasm, providing a contrasting color to nuclear stains like hematoxylin. However, the reproducibility of staining results can be influenced by several factors, including dye lot-to-lot variability, protocol inconsistencies, and the inherent chemical properties of the dye itself. This guide aims to provide a framework for understanding and mitigating these variables.
Factors Influencing Staining Reproducibility
The consistency of staining with acid dyes like this compound is dependent on several key parameters. Control over these factors is crucial for achieving reproducible results.[1]
-
Dye Concentration: The concentration of the dye solution directly impacts staining intensity. Inconsistent concentrations can lead to variations in color saturation between different staining runs.
-
pH of the Staining Solution: The pH of the staining solution affects the charge of both the dye molecules and the tissue components.[2] Optimal pH is necessary to ensure proper electrostatic interactions for consistent staining.
-
Temperature: Temperature can influence the rate of the staining reaction. Maintaining a consistent temperature during the staining process is important for uniform results.
-
Tissue Fixation: The type of fixative and the duration of fixation can alter the chemical properties of the tissue, thereby affecting dye binding. Standardization of fixation protocols is essential.
-
Lot-to-Lot Variability: Dyes from different manufacturing batches or suppliers can exhibit variations in purity and composition, leading to inconsistent staining outcomes.[3]
Comparison of this compound and Alternative Red Acid Dyes
While this compound is used in some staining applications, other well-established red acid dyes offer reliable alternatives with extensive documentation in scientific literature. This table provides a comparison of this compound with Ponceau S and Azocarmine G.
| Feature | This compound | Ponceau S | Azocarmine G |
| Chemical Class | Azo dye | Azo dye | Azine dye |
| Common Applications | Industrial colorant, limited histological use | Reversible protein stain on membranes (Western blot), histological counterstain | Trichrome staining (e.g., Masson's trichrome), staining of muscle and cytoplasm |
| Binding Mechanism | Electrostatic interaction with positively charged proteins | Electrostatic and non-covalent interactions with proteins | Electrostatic interaction with positively charged proteins |
| Typical Staining Color | Red | Red/Pink | Red |
| Advantages | --- | Reversible staining, well-documented protocols | Strong, vibrant red color, established use in classic histological techniques |
| Considerations for Reproducibility | Limited specific histological protocols, potential for lot-to-lot variability | Staining intensity can be sensitive to pH and washing steps | Staining can be dense and may require differentiation |
Experimental Protocols
Detailed and consistent protocols are the cornerstone of reproducible research. Below are standardized protocols for tissue preparation and staining with this compound (adapted from a general acid dye protocol), Ponceau S, and Azocarmine G.
General Tissue Preparation Protocol (for Paraffin-Embedded Sections)
-
Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydration: Immerse slides in a graded series of alcohol (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in distilled water.
This compound Staining Protocol (General)
This protocol is based on general principles for acid dyes and may require optimization.
-
Staining Solution Preparation: Prepare a 0.5% (w/v) solution of this compound in distilled water. Add 0.5% (v/v) glacial acetic acid to acidify the solution.
-
Staining: Immerse rehydrated tissue sections in the this compound staining solution for 3-5 minutes.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydration: Dehydrate the sections through a graded series of alcohol (70%, 95%, 100%) for 3 minutes each.
-
Clearing and Mounting: Clear the sections in two changes of xylene for 5 minutes each and mount with a permanent mounting medium.
Ponceau S Staining Protocol
-
Staining Solution Preparation: Prepare a solution of 0.1% (w/v) Ponceau S in 1% (v/v) acetic acid.
-
Staining: Immerse rehydrated tissue sections in the Ponceau S solution for 5-10 minutes.[4]
-
Rinsing: Rinse the slides in distilled water until the desired differentiation is achieved.
-
Dehydration, Clearing, and Mounting: Follow steps 4 and 5 from the this compound protocol.
Azocarmine G Staining Protocol (as part of a Trichrome Stain)
-
Staining Solution Preparation: Dissolve 0.1 g of Azocarmine G in 100 ml of distilled water and add 1 ml of glacial acetic acid. The solution may need to be heated to dissolve and then cooled and filtered.[5]
-
Staining: Immerse rehydrated tissue sections in the Azocarmine G solution at 56-60°C for 20-30 minutes.
-
Differentiation: Differentiate in an aniline alcohol solution to remove excess stain, monitoring microscopically.
-
Mordanting: Treat with a 5% phosphotungstic acid solution.
-
Counterstaining: Stain with a solution of Aniline Blue or Fast Green.
-
Dehydration, Clearing, and Mounting: Follow steps 4 and 5 from the this compound protocol.
Quality Control and Reproducibility Workflow
To ensure the consistency of staining results, a systematic quality control workflow should be implemented. This involves validating new batches of dyes and monitoring the staining process over time.
Signaling Pathways in Staining
The fundamental principle of acid dye staining involves electrostatic interactions between the anionic dye molecules and cationic tissue components. This process is influenced by the pH of the environment, which dictates the charge states of both the dye and the proteins within the tissue.
By understanding the factors that influence staining and by implementing robust, well-documented protocols and quality control measures, researchers can significantly improve the reproducibility of their results with this compound and other histological stains.
References
Advantages of using C.I. Acid Red 183 over other acid dyes
For researchers, scientists, and drug development professionals, the selection of appropriate dyes and stains is critical for accurate and reproducible experimental results. This guide provides a comprehensive comparison of C.I. Acid Red 183, a metal-complex acid dye, with other commonly used acid dyes in research applications. While specific comparative experimental data for this compound in a research context is limited in publicly available literature, this guide leverages its known properties and the general characteristics of its dye class to provide a thorough overview of its potential advantages.
This compound is a monoazo dye that incorporates a chromium complex in its structure.[1][2] This structural feature places it in the category of metal-complex acid dyes, which are known for their enhanced stability and fastness properties, primarily in the textile and leather industries.[3][4][5] However, its application in hematology and histology suggests its potential utility in biological research. This guide will explore its theoretical advantages over other non-complexed acid dyes in areas relevant to laboratory research.
Principles of Acid Dye Staining
Acid dyes are anionic, meaning they carry a negative charge. In biological staining, they bind to cationic (positively charged) components of cells and tissues, which are termed "acidophilic." This interaction is primarily based on electrostatic forces. Key acidophilic structures in a cell include:
-
Cytoplasm: Rich in various proteins.
-
Collagen and Muscle Fibers: Abundant in the extracellular matrix and muscle tissue, respectively.
-
Mitochondria: Contain a high concentration of proteins.
The staining process is typically carried out in an acidic solution, which enhances the positive charge of tissue proteins, thereby promoting stronger binding of the anionic dye.
Potential Advantages of this compound as a Metal-Complex Dye
The presence of a metal complex in the dye's molecular structure can confer several advantages over traditional acid dyes:
-
Enhanced Stability: Metal-complex dyes are generally more resistant to heat, light, and chemical degradation. This could translate to greater photostability during fluorescence microscopy, reducing the rate of photobleaching and allowing for longer exposure times or time-lapse imaging.
-
Improved Fastness Properties: In industrial applications, metal-complex dyes exhibit excellent wash and light fastness. In a research setting, this could mean more permanent staining of tissues and cells, with less leaching of the dye during washing steps, leading to clearer and more stable results.
-
Stronger Binding Affinity: The metal complex can facilitate stronger and more specific binding to protein fibers. This may result in higher staining intensity and better contrast in histological preparations.
Comparative Overview of this compound and Other Acid Dyes
The following table provides a summary of the known properties of this compound and a qualitative comparison with other commonly used acid dyes in research, such as Eosin Y and Ponceau S. It is important to note that much of the comparative performance data for this compound is inferred from the general properties of metal-complex dyes due to a lack of direct comparative studies.
| Property | This compound | Eosin Y | Ponceau S |
| C.I. Number | 18800 | 45380 | 27195 |
| Dye Class | Metal-Complex Monoazo | Xanthene | Diazo |
| Color | Red-yellow light | Pinkish-orange | Poppy-colored red |
| λmax | ~494 nm | ~515-518 nm | ~520 nm |
| Primary Application | Textiles, Leather, Hematology, Histology | Histology (H&E counterstain) | Total protein staining on membranes |
| Fluorescence | Yes (often categorized as a fluorescent dye) | Yes (fluorescent red dye) | No |
| Binding Principle | Electrostatic and coordination complexes | Electrostatic | Electrostatic and hydrophobic |
| Reversibility | Likely irreversible due to strong binding | Reversible with changes in pH | Reversible with washing |
Experimental Protocols
Histological Staining of Paraffin-Embedded Tissues (Adaptable for this compound)
This protocol is a general guideline for using an acid dye as a counterstain to hematoxylin.
Reagents:
-
This compound solution (0.5% w/v in distilled water with 0.5% glacial acetic acid)
-
Hematoxylin solution (e.g., Mayer's or Harris')
-
Differentiating solution (e.g., 0.5-1.0% acid alcohol)
-
Bluing solution (e.g., Scott's tap water substitute)
-
Graded alcohols (100%, 95%, 70%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Stain with hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol (a few quick dips).
-
Wash in running tap water.
-
Blue in a suitable bluing solution for 1-2 minutes.
-
Wash in running tap water.
-
-
Counterstaining with this compound:
-
Immerse slides in the this compound solution for 1-3 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (1 minute), 100% ethanol (2 changes, 2 minutes each).
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, muscle, collagen: Shades of red
Histological Staining Workflow
In Vitro Cytotoxicity Assessment (Adaptable for this compound)
The Neutral Red Uptake Assay is a suitable method for assessing the cytotoxicity of chemicals. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. A decrease in the uptake of neutral red corresponds to a decrease in cell viability. This general protocol can be adapted to test the cytotoxicity of this compound.
Materials:
-
Cell line of interest (e.g., HepG2, HaCaT) cultured in 96-well plates
-
This compound stock solution in a suitable solvent (e.g., sterile water or DMSO)
-
Neutral Red staining solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.
-
Neutral Red Staining:
-
Remove the treatment medium and incubate the cells with the Neutral Red staining solution for 2-3 hours at 37°C.
-
Wash the cells with PBS to remove unincorporated dye.
-
-
Dye Extraction: Add the destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Cytotoxicity Assay Workflow
Considerations for Use in Drug Development
While direct applications of this compound in drug development are not well-documented, its properties as a fluorescent, protein-binding dye suggest potential uses:
-
High-Content Screening (HCS): If proven to have low cytotoxicity at working concentrations, its fluorescence could be utilized in HCS assays to visualize cellular morphology or to track the localization of drug targets.
-
Protein Quantification: Similar to other acid dyes like Ponceau S, this compound could potentially be developed into a total protein stain for membranes in Western blotting to assess transfer efficiency. Its potential for stronger binding might offer a more sensitive or robust alternative.
Conclusion
This compound presents an interesting, albeit under-researched, alternative to more common acid dyes in the laboratory. Its nature as a metal-complex dye suggests potential advantages in terms of stability and binding affinity, which could translate to more robust and reproducible staining in histology and other applications. However, for its widespread adoption in research and drug development, further studies are needed to quantitatively assess its performance, including its photophysical properties, staining efficacy in biological samples, and its cytotoxicity profile. The protocols and comparative information provided in this guide serve as a starting point for researchers interested in exploring the potential of this dye in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Spectrophotometric Validation of Acid Red 183 Concentration
This guide provides a comprehensive overview of the spectrophotometric method for the validation of Acid Red 183 concentration, tailored for researchers, scientists, and professionals in drug development. It outlines a detailed experimental protocol and compares this technique with other potential analytical methods, supported by theoretical and practical considerations.
Introduction to Acid Red 183
Acid Red 183, a monoazo dye, finds applications in various fields, including the textile industry, cosmetics, and as a staining agent in biological research.[1][2][3] Its chemical formula is C₁₆H₁₁ClN₄Na₂O₈S₂.[1] Accurate quantification of its concentration is crucial for quality control, formulation development, and experimental reproducibility. Spectrophotometry offers a rapid, accessible, and cost-effective method for this purpose.
Spectrophotometric Validation of Acid Red 183
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light. The concentration of an analyte in a solution is directly proportional to the absorbance of the solution, as described by the Beer-Lambert Law. For Acid Red 183, studies have reported a maximum absorbance (λmax) at approximately 523 nm, while other sources indicate a λmax of 494 nm.[4] This discrepancy may arise from differences in solvent systems, pH, or the specific commercial formulation of the dye. Therefore, it is imperative to determine the λmax experimentally in the specific solvent to be used for analysis.
Experimental Protocol: Spectrophotometric Determination of Acid Red 183
This protocol outlines the steps for the validation of Acid Red 183 concentration using UV-Visible spectrophotometry.
1. Materials and Equipment:
-
Acid Red 183 reference standard
-
Solvent (e.g., deionized water, ethanol, or a suitable buffer)
-
UV-Visible spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Acid Red 183 reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from, for example, 1 to 20 µg/mL.
3. Determination of Maximum Absorbance (λmax):
-
Scan one of the mid-range standard solutions (e.g., 10 µg/mL) across the UV-Visible spectrum (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax). Use the solvent as a blank.
4. Calibration Curve Construction:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
5. Sample Analysis:
-
Prepare the sample solution containing an unknown concentration of Acid Red 183, ensuring the final concentration falls within the range of the calibration curve. Dilute the sample if necessary.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of Acid Red 183 in the sample using the equation from the calibration curve.
6. Method Validation Parameters:
-
Linearity: Assessed from the calibration curve and the R² value.
-
Accuracy: Determined by spiking a known amount of Acid Red 183 into a blank matrix and calculating the percent recovery.
-
Precision: Evaluated by analyzing replicate samples at the same concentration (repeatability) and on different days (intermediate precision). Results are expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
Comparison with Alternative Analytical Methods
While spectrophotometry is a robust method for the quantification of Acid Red 183, other techniques can also be employed, each with its own advantages and disadvantages.
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures light absorbance | Separates components based on their interaction with a stationary phase | Separates components and identifies them based on their mass-to-charge ratio |
| Selectivity | Moderate; susceptible to interference from other absorbing species | High; can separate Acid Red 183 from impurities and other components | Very high; provides both separation and mass confirmation |
| Sensitivity | Good (typically in the µg/mL range) | High (can reach ng/mL range) | Excellent (can reach pg/mL range) |
| Cost | Low | Moderate to high | High |
| Speed | Fast | Moderate | Slower due to data complexity |
| Complexity | Simple | Moderate | Complex |
| Applications | Routine QC, concentration determination in simple matrices | Purity analysis, stability studies, quantification in complex matrices | Identification of unknowns, metabolite studies, trace analysis |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the spectrophotometric validation of Acid Red 183.
Caption: Experimental workflow for spectrophotometric validation.
Caption: Logical relationship of spectrophotometric analysis.
Conclusion
Spectrophotometry provides a reliable and efficient method for the validation of Acid Red 183 concentration. Its simplicity, speed, and low cost make it an ideal choice for routine quality control and research applications where the sample matrix is relatively simple. For more complex matrices or when higher sensitivity and selectivity are required, chromatographic methods such as HPLC or LC-MS should be considered. The choice of method will ultimately depend on the specific analytical requirements, available instrumentation, and the complexity of the sample.
References
Navigating Histological Staining: A Comparative Guide to Acid Red 183 Protocols
For researchers, scientists, and drug development professionals seeking to optimize their histological staining procedures, the selection of an appropriate staining protocol is a critical determinant of experimental success. This guide provides a comparative overview of hypothetical staining protocols for Acid Red 183, an anionic dye with applications in biological research for visualizing cellular structures.[1] In the absence of standardized inter-laboratory studies for this specific dye, this document offers a foundational framework for developing and validating in-house staining methodologies.
Acid Red 183 is an anionic dye that functions by binding to positively charged components within tissues.[1] The primary mechanism of action for anionic dyes in histological applications is electrostatic interaction.[2][3] Under acidic conditions, amino groups on proteins and other macromolecules become protonated, resulting in a net positive charge. The negatively charged Acid Red 183 molecules are then attracted to these cationic sites, leading to the staining of acidophilic tissue components such as cytoplasm, muscle, and collagen. The intensity and specificity of this staining can be modulated by factors such as dye concentration, staining duration, and the pH of the staining solution.
Comparative Analysis of Hypothetical Staining Protocols
To assist researchers in developing a protocol tailored to their specific needs, three hypothetical protocols for Acid Red 183 staining are presented below. These protocols vary in key parameters to achieve different balances between staining intensity, throughput, and dye conservation. The expected performance of each protocol is summarized in Table 1.
| Parameter | Protocol A: Rapid Staining | Protocol B: Standard Staining | Protocol C: High-Sensitivity Staining |
| Dye Concentration | 1.0% (w/v) | 0.5% (w/v) | 0.25% (w/v) |
| Staining Time | 2 minutes | 5 minutes | 10 minutes |
| Expected Staining Intensity | High | Moderate to High | Moderate |
| Anticipated Signal-to-Noise | Good | Very Good | Excellent |
| Throughput | High | Medium | Low |
| Dye Consumption | High | Medium | Low |
| Recommended Use Case | Rapid screening, high-throughput applications | General histology, routine analysis | Applications requiring high specificity and clear background |
Detailed Experimental Protocol: Protocol B - Standard Staining
This protocol is designed to provide a robust and reliable starting point for the use of Acid Red 183 in standard histological applications.
Materials:
-
Acid Red 183 powder (Dye content ~30%)
-
Distilled water
-
Glacial acetic acid
-
10% Neutral buffered formalin
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Hematoxylin solution (e.g., Harris or Mayer's)
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Scott's tap water substitute (optional)
-
Mounting medium and coverslips
Equipment:
-
Staining jars
-
Microscope
-
Fume hood
-
Slide rack
Procedure:
1. Preparation of Staining Solution:
-
Prepare a 0.5% (w/v) stock solution of Acid Red 183 by dissolving 0.5 g of Acid Red 183 powder in 100 mL of distilled water.
-
To enhance staining specificity, add 0.5 mL of glacial acetic acid to the solution.
-
Mix thoroughly and filter before use.
2. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running tap water.
3. Nuclear Staining (Counterstain):
-
Immerse slides in hematoxylin solution for 5-10 minutes.
-
Rinse slides in running tap water.
-
Differentiate slides in acid alcohol for a few seconds.
-
Rinse slides in running tap water.
-
"Blue" the sections in Scott's tap water substitute or running tap water for 1-2 minutes.
-
Rinse slides in running tap water.
4. Acid Red 183 Staining:
-
Immerse slides in the 0.5% Acid Red 183 staining solution for 5 minutes.
-
Briefly rinse in distilled water to remove excess stain.
5. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 95% ethanol (1 minute), followed by two changes of 100% ethanol (1 minute each).
-
Clear the sections in two changes of xylene for 3 minutes each.
-
Mount with a permanent mounting medium and apply a coverslip.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the Standard Acid Red 183 Staining Protocol and the underlying principle of electrostatic interaction in anionic dye staining.
Caption: Experimental workflow for the Standard Acid Red 183 staining protocol.
Caption: Principle of electrostatic interaction in Acid Red 183 staining.
References
Assessing the Purity of C.I. Acid Red 183 and Its Alternatives: A Chromatographic Comparison
For researchers, scientists, and professionals in drug development, ensuring the purity of dyes used in various applications is paramount for accurate and reproducible results. This guide provides a comparative assessment of the chromatographic methods used to determine the purity of C.I. Acid Red 183 and its common alternatives, including Ponceau 4R, Allura Red AC, and Amaranth.
Comparative Analysis of Chromatographic Methods
The purity of these acid dyes is primarily assessed using reversed-phase HPLC, which separates the main dye component from its impurities based on their polarity. TLC serves as a simpler, qualitative method for rapid screening and identification. The following tables summarize the key chromatographic parameters for the analysis of this compound and its alternatives.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | This compound (General Method) | Ponceau 4R (C.I. 16255) | Allura Red AC (C.I. 16035) | Amaranth (C.I. 16185) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2][3] | C18 or BIST™ A[4][5] | Newcrom R1 |
| Mobile Phase | Gradient or isocratic elution with an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). | Isocratic: Ethanol-acetate buffer pH 5 (60:40, v/v) or Gradient: Acetonitrile and 0.1 M Sodium Acetate buffer | Gradient: Methanol and TMDAP buffer | Isocratic: Acetonitrile, water, and phosphoric acid |
| Flow Rate | Typically 0.8 - 1.5 mL/min | 1.0 mL/min | 2.0 mL/min | Not specified |
| Detection | Diode Array Detector (DAD) or UV-Vis Detector (λmax ≈ 494 nm) | DAD or UV-Vis Detector (515 nm) | UV-Vis Detector (500 nm) | Not specified |
| Typical Retention Time | Dependent on specific method parameters. | 2.276 min | Not specified | Not specified |
Table 2: Thin-Layer Chromatography (TLC) Parameters
| Parameter | This compound (General Method) | Ponceau 4R | Allura Red AC | Amaranth |
| Stationary Phase | Silica gel 60 | Silica gel 60 | Silica gel | Silica gel |
| Mobile Phase | Chloroform:Isopropanol:25% aq. Ammonia (1:3:1, v/v/v) | Chloroform:Isopropanol:25% aq. Ammonia (1:3:1, v/v/v) | Ethyl acetate:Methanol:Water:Acetic acid (65:23:11:1, v/v/v/v) | Not specified |
| Visualization | Visible light, UV light | Visible light | Visible light | Visible light |
| Rf Value | Dependent on specific method parameters. | Dependent on specific method parameters. | Dependent on specific method parameters. | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating purity assessments. The following are representative protocols for the HPLC and TLC analysis of the discussed dyes.
High-Performance Liquid Chromatography (HPLC) Protocol for Ponceau 4R
This protocol is adapted from a validated method for the simultaneous estimation of Ponceau 4R and Carmoisine.
-
Instrumentation: An HPLC system equipped with a UV-Vis or DAD detector and a C18 column (e.g., Agilent Eclipse Plus, 250 × 4.6 mm, 5 µm) is used.
-
Mobile Phase Preparation: The mobile phase consists of a 60:40 (v/v) mixture of ethanol and acetate buffer (pH 5).
-
Standard Solution Preparation: Prepare a stock solution of Ponceau 4R in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the Ponceau 4R sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 515 nm
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the peak area of Ponceau 4R in the sample chromatogram and calculate the purity based on the calibration curve.
Thin-Layer Chromatography (TLC) Protocol for Ponceau 4R and Other Acid Dyes
This general protocol is based on a method for the analysis of synthetic food dyes.
-
Plate Preparation: Use a standard silica gel 60 TLC plate.
-
Mobile Phase Preparation: Prepare a mobile phase of chloroform, isopropanol, and 25% aqueous ammonia in a ratio of 1:3:1 (v/v/v).
-
Sample Application: Dissolve the dye sample in a suitable solvent (e.g., water or methanol) and spot it onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization and Analysis: Remove the plate from the chamber, mark the solvent front, and allow it to dry. The separated dye spots will be visible under daylight. Calculate the Retention Factor (Rf) value for each spot.
Visualizing the Chromatographic Workflow and Dye Comparison
To better illustrate the experimental process and the relationships between the dyes, the following diagrams were generated using Graphviz.
Caption: Workflow for HPLC Purity Assessment of Acid Dyes.
Caption: Comparison of this compound and Its Alternatives.
Conclusion
References
- 1. Separation of Amaranth on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products [frontiersin.org]
- 4. The Determination of Food Dyes in Vitamins by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
A Comparative Guide to Total Protein Staining: Correlating Signal with Protein Concentration
For researchers, scientists, and drug development professionals seeking accurate and reliable protein quantification, total protein staining has become an indispensable tool. This guide provides an objective comparison of commonly used total protein staining methods, with a focus on correlating staining intensity with protein concentration standards. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate staining method for your research needs.
Total protein staining offers a direct measure of the total amount of protein loaded in each lane of a polyacrylamide gel, serving as a robust loading control for quantitative Western blotting.[1][2] Unlike housekeeping proteins, which can vary in expression under different experimental conditions, total protein stains provide a more stable and reliable normalization strategy.[2] This guide will compare Acid Red dyes (represented by the widely used Ponceau S), Coomassie Brilliant Blue, and other alternatives, evaluating them on sensitivity, linearity, and ease of use.
Comparison of Protein Staining Methods
The choice of a protein stain depends on several factors, including the required sensitivity, the desired linear dynamic range, and compatibility with downstream applications like mass spectrometry.[3] The following table summarizes the key characteristics of three common total protein staining methods.
| Feature | Ponceau S (Acid Red) | Coomassie Brilliant Blue (CBB) | Silver Staining |
| Principle | Anionic azo dye that binds reversibly to the positively charged amino groups of proteins. | Anionic dye that binds to proteins through ionic and hydrophobic interactions. | Reduction of silver ions to metallic silver, which deposits on the protein. |
| Sensitivity | Lower sensitivity, with a detection limit of around 200 ng. | Moderate sensitivity, detecting protein amounts in the range of 50-100 ng. | Highest sensitivity, capable of detecting as little as 1 ng of protein. |
| Linear Range | Narrower linear dynamic range. | Good quantitative linearity at medium sensitivity. | Low linear dynamic range, making it less suitable for quantitative analysis. |
| Reversibility | Reversible staining, easily removed with water, allowing for downstream immunoblotting. | Staining can be reversible, but complete destaining can be difficult and may interfere with downstream analysis. | Generally considered irreversible and can interfere with mass spectrometry unless specific protocols are used. |
| Time | Rapid staining and destaining (minutes). | Longer staining and destaining process (can take hours to overnight). | Time-consuming and complex multi-step protocol. |
| Cost | Inexpensive. | Cost-effective. | More expensive than Ponceau S and Coomassie. |
| Compatibility | Compatible with both nitrocellulose and PVDF membranes. | Primarily used for in-gel staining, though can be used on membranes with caution. | Primarily for in-gel staining. |
Correlating Staining with Protein Concentration Standards
To accurately quantify protein concentration, a standard curve must be generated using a protein of known concentration, such as Bovine Serum Albumin (BSA) or Immunoglobulin G (IgG). The absorbance or signal intensity of the stained protein standards is plotted against their corresponding concentrations. This standard curve is then used to determine the concentration of the unknown protein samples. For reliable quantification, it is crucial that the signal intensity of the stain increases linearly with the protein concentration over a wide range.
Experimental Protocols
Below are detailed protocols for total protein staining using Ponceau S and Coomassie Brilliant Blue.
Ponceau S Staining for Membranes
This protocol is designed for the reversible staining of proteins on nitrocellulose or PVDF membranes after transfer.
Materials:
-
Ponceau S Staining Solution (e.g., 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid)
-
Destaining Solution (Deionized water)
-
Blotting membrane with transferred proteins
-
Clean trays for staining and washing
Procedure:
-
After protein transfer, place the membrane in a clean tray.
-
Add enough Ponceau S Staining Solution to completely cover the membrane.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pour off the staining solution.
-
Wash the membrane with deionized water for 1-2 minutes to reduce the background. Repeat as necessary until the protein bands are clearly visible.
-
Image the membrane to document the protein loading.
-
Completely destain the membrane by washing with deionized water or a mild buffer like TBST before proceeding with immunoblotting. The red stain will not interfere with subsequent antibody detection.
Coomassie Brilliant Blue Staining for Gels
This protocol is for staining proteins within a polyacrylamide gel.
Materials:
-
Coomassie Brilliant Blue Staining Solution (e.g., 0.1% Coomassie R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (e.g., 10% methanol, 10% acetic acid)
-
Polyacrylamide gel with separated proteins
-
Clean trays for staining and destaining
Procedure:
-
After electrophoresis, place the gel in a clean staining tray.
-
Add enough Coomassie Staining Solution to cover the gel.
-
Incubate for at least 1 hour at room temperature with gentle agitation. For thicker gels, a longer incubation time may be necessary.
-
Pour off the staining solution.
-
Add Destaining Solution and incubate with gentle agitation. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.
-
Image the gel for documentation.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for total protein staining and the logical relationship for selecting a staining method.
Experimental workflows for in-gel and on-membrane protein staining.
Decision tree for selecting a protein staining method.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of C.I. Acid Red 183
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of C.I. Acid Red 183, a common anionic dye. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
I. Understanding the Compound: this compound
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| CAS Number | 6408-31-7 |
| Molecular Formula | C₁₆H₁₁ClN₄Na₂O₈S₂·xCr |
| Molecular Weight | 532.84 g/mol |
| Appearance | Red to dark red powder |
| Solubility | Soluble in water |
| Storage Temperature | Room temperature |
II. Health and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The substance may cause eye, skin, and respiratory tract irritation. Ingestion may lead to irritation of the digestive tract. The toxicological properties have not been fully investigated. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Handle with chemical-resistant gloves.
-
Body Protection: Wear a lab coat or other protective clothing.
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection
-
Collect waste this compound, including contaminated materials (e.g., paper towels, gloves), in a designated, leak-proof container that is compatible with the chemical.
-
For liquid waste solutions, use a container with a secure, tight-fitting lid. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.
-
For solid waste, such as the powder form or contaminated labware, use a sturdy, sealable container.
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., "Irritant").
-
Include the name of the principal investigator or laboratory contact and the date of accumulation.
Step 3: Storage
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.
Step 4: Disposal Request
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
Step 5: Handling Empty Containers
-
Empty containers that previously held this compound must also be disposed of properly.
-
Triple rinse the empty container with a suitable solvent (e.g., water).
-
Collect the first rinsate as hazardous waste and dispose of it in the designated liquid waste container. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After thorough rinsing and drying, deface or remove the original label from the container before recycling or discarding it as regular lab glass waste.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to minimize inhalation of dust.
-
Personal Protection: Wear appropriate PPE, including a respirator if necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
